6-Chlorovanillin
Description
Properties
IUPAC Name |
2-chloro-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKLABLCKDZYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075139 | |
| Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-76-3 | |
| Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18268-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-hydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JYJ2LFP3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorovanillin: Chemical Structure, Properties, and Biological Activity
A Note on Nomenclature: While the topic of interest was designated as "6-Chlorovanillin," a comprehensive review of chemical literature and databases indicates that the far more prevalently studied and commercially available isomer is 5-Chlorovanillin (CAS No: 19463-48-0) . This document will focus on the chemical properties, synthesis, and biological activities of 5-Chlorovanillin, as it aligns with the available scientific data for chlorinated vanillin (B372448) derivatives.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of 5-Chlorovanillin's chemical structure, physicochemical properties, synthesis protocols, and known biological activities.
Chemical Structure and Properties
5-Chlorovanillin, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, is a halogenated derivative of vanillin. The introduction of a chlorine atom to the aromatic ring significantly alters its electronic and lipophilic properties compared to the parent compound.
Chemical Structure:
Caption: Chemical structure of 5-Chlorovanillin.
Physicochemical Properties
The key physicochemical properties of 5-Chlorovanillin are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | [1] |
| Synonyms | 5-Chlorovanillin, 3-Chlorovanillin | [1] |
| CAS Number | 19463-48-0 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to grey powder or crystals | |
| Melting Point | 165-169 °C | [3] |
| Boiling Point | 288.1 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water. | [4] |
| pKa | 6.32 ± 0.23 (Predicted) | [4] |
| LogP | 1.86670 | [3] |
Synthesis and Purification
5-Chlorovanillin is typically synthesized via electrophilic aromatic substitution of vanillin. The most commonly cited method employs N-Chlorosuccinimide (NCS) as the chlorinating agent.
Synthesis Workflow
Caption: Synthetic workflow for 5-Chlorovanillin.
Experimental Protocol: Synthesis of 5-Chlorovanillin
This protocol is adapted from established procedures for the chlorination of vanillin.[5]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 equivalent) in chloroform.
-
To this solution, add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of dimethyl sulfoxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
Recrystallization:
-
Dissolve the crude 5-Chlorovanillin in a minimum amount of a hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Column Chromatography: [5]
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and combine those containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified 5-Chlorovanillin.
Spectroscopic Data
The structure of synthesized 5-Chlorovanillin should be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to chlorine, oxygen, and the aldehyde group), and the methoxy carbon.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch, broad), aldehyde (C=O stretch), aromatic (C=C stretch), and carbon-chlorine (C-Cl stretch) functional groups.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.
Biological Activity and Potential Applications
Halogenated vanillin derivatives are of interest in drug discovery due to their potential biological activities. 5-Chlorovanillin has been reported to exhibit antimicrobial and enzyme inhibitory properties.
Antimicrobial Activity
5-Chlorovanillin has demonstrated antimicrobial properties.[6] The minimum inhibitory concentration (MIC) against various microbial strains can be determined using the broth microdilution method.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for the broth microdilution assay.[7]
Materials:
-
5-Chlorovanillin
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Chlorovanillin in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Suspend several colonies of the test microorganism from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the 5-Chlorovanillin stock solution in the sterile broth across the wells of the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of 5-Chlorovanillin that completely inhibits visible growth of the microorganism.
Antimicrobial Assay Workflow
Caption: Experimental workflow for MIC determination.
Enzyme Inhibition
5-Chlorovanillin is reported to be a polymerase chain inhibitor and an inhibitor of the enzyme ribonucleotide reductase.[6] This inhibition leads to a decrease in the production of RNA and DNA, affecting bacterial transcription and replication.[6]
Mechanism of Action: Ribonucleotide Reductase Inhibition
Caption: Proposed mechanism of action for 5-Chlorovanillin.
Experimental Protocol: Ribonucleotide Reductase Inhibition Assay
A generalized protocol to assess the inhibitory activity of 5-Chlorovanillin against ribonucleotide reductase is outlined below.
Materials:
-
Purified ribonucleotide reductase enzyme
-
5-Chlorovanillin
-
Substrate (e.g., CDP or ADP)
-
Allosteric effectors (e.g., ATP, dATP)
-
Reducing agent (e.g., DTT)
-
Assay buffer
-
Method for detecting the product (e.g., HPLC, spectrophotometric assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified enzyme, allosteric effectors, and reducing agent.
-
Add varying concentrations of 5-Chlorovanillin to the reaction mixtures.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction (e.g., by heat denaturation or addition of an acid).
-
Quantify the amount of deoxyribonucleotide product formed.
-
Calculate the percentage of inhibition for each concentration of 5-Chlorovanillin and determine the IC₅₀ value.
Conclusion
5-Chlorovanillin is a readily synthesizable derivative of vanillin with documented antimicrobial and enzyme-inhibiting properties. Its straightforward synthesis and interesting biological profile make it a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of 5-Chlorovanillin and its derivatives as novel therapeutic agents.
References
An In-depth Technical Guide to 6-Chlorovanillin for Researchers and Drug Development Professionals
An important note on nomenclature: The compound commonly referred to as 6-Chlorovanillin is also known by several synonyms, including 5-Chlorovanillin and 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. For clarity and consistency with the CAS registry, this document will primarily use the name 5-Chlorovanillin.
This technical guide provides a comprehensive overview of 5-Chlorovanillin, a halogenated derivative of vanillin (B372448), for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, biological activity, and analytical data.
Core Chemical and Physical Data
5-Chlorovanillin is a solid, crystalline compound with the chemical formula C₈H₇ClO₃.[1][2][3] Its key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19463-48-0 | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Melting Point | 165-169 °C | |
| Boiling Point | 288.1 °C at 760 mmHg | |
| Appearance | White to grey powder or crystals |
Synthesis of 5-Chlorovanillin
The synthesis of 5-Chlorovanillin is typically achieved through the electrophilic chlorination of vanillin. Two common methods are detailed below.
Method 1: Chlorination using N-Chlorosuccinimide (NCS)
Experimental Protocol:
-
Dissolution: Dissolve one equivalent of vanillin in a suitable solvent such as chloroform.
-
Addition of Reagents: To the solution, add 1.05 equivalents of N-chlorosuccinimide (NCS) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield pure 5-Chlorovanillin.
Method 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve one equivalent of vanillin in anhydrous dichloromethane (B109758).
-
Chlorination: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1.1 equivalents of sulfuryl chloride in anhydrous dichloromethane dropwise over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Synthetic workflow for the preparation of 5-Chlorovanillin.
Biological Activity and Mechanism of Action
5-Chlorovanillin has demonstrated notable biological activity, primarily as an inhibitor of key cellular enzymes.
Inhibition of Ribonucleotide Reductase
Polymerase Chain Inhibition
As a consequence of its effect on deoxyribonucleotide pools, 5-Chlorovanillin also acts as a polymerase chain inhibitor. A reduction in the available deoxyribonucleotides hampers the action of DNA polymerases, further contributing to the inhibition of DNA replication and cell proliferation.
Antimicrobial Activity
5-Chlorovanillin has been reported to possess antimicrobial properties. Its mechanism of action is likely linked to the inhibition of essential enzymes in bacteria, such as RNR and polymerases. The introduction of a halogen atom to the vanillin structure can enhance its membrane permeability and hydrophobic interactions with target enzymes. While specific minimum inhibitory concentration (MIC) values for 5-Chlorovanillin against various bacterial strains are not detailed in the provided search results, related vanillin derivatives have shown MIC values ranging from 1.25 to 2.5 mg/mL against strains of E. coli, Salmonella, and S. aureus.[5]
Proposed mechanism of action for 5-Chlorovanillin.
Analytical Data
Characterization of 5-Chlorovanillin is typically performed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, detailed NMR spectrum for 5-Chlorovanillin was not found in the provided search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would likely show signals for the aldehydic proton, aromatic protons, and the methoxy (B1213986) group protons. The ¹³C NMR spectrum would show corresponding signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-Chlorovanillin would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibration would also be present. For the related compound 5-chlorovanillyl alcohol, an FTIR spectrum is available, which can provide an indication of the expected spectral regions for the functional groups present in 5-Chlorovanillin.
Applications in Drug Development
The biological activities of 5-Chlorovanillin make it a valuable scaffold for the development of novel therapeutic agents. Its ability to inhibit ribonucleotide reductase suggests potential applications as an anticancer agent. Furthermore, its antimicrobial properties warrant further investigation for the development of new antibiotics, particularly in the context of rising antimicrobial resistance. The chlorinated vanillin core can be further modified to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
5-Chlorovanillin is a versatile compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and interesting biological profile as an inhibitor of key cellular enzymes make it an attractive starting point for the design of new therapeutic agents. Further research is needed to fully elucidate its mechanism of action, explore its therapeutic potential in various disease models, and to generate a more comprehensive set of quantitative biological and analytical data.
References
- 1. 5-Chlorovanillin [webbook.nist.gov]
- 2. A novel assay revealed that ribonucleotide reductase is functionally important for interstrand DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chlorovanillin [webbook.nist.gov]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of 6-Chlorovanillin: An In-depth Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chlorovanillin from vanillin (B372448). Direct chlorination of vanillin is challenging due to the directing effects of the hydroxyl and methoxy (B1213986) groups, which predominantly yield 5-chloro and 5,6-dichloro derivatives. Therefore, a regioselective synthesis approach is required to obtain the 6-chloro isomer. The most established method, reported by Raiford and Lichty in 1930, involves a three-step process: protection of the functional groups of vanillin, regioselective chlorination, and subsequent deprotection. This guide details the experimental protocols for this pathway, presents quantitative data in a structured format, and illustrates the process through logical diagrams.
Introduction: The Challenge of Regioselective Chlorination
Vanillin's aromatic ring is highly activated by the electron-donating hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution. However, these groups direct incoming electrophiles to the ortho and para positions relative to their own locations. This results in the preferential formation of 5-chlorovanillin during direct chlorination. To achieve chlorination at the less reactive 6-position, a strategy involving the protection of the hydroxyl and aldehyde functionalities is necessary. This approach modifies the directing effects and allows for the desired regioselectivity.
Halogenated vanillin derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom can alter the molecule's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its biological activity and making it a valuable intermediate for the synthesis of novel therapeutic agents. While direct applications of this compound are not extensively documented, its structural motif is found in various bioactive compounds, suggesting its potential as a key building block.
Overall Synthesis Pathway
The synthesis of this compound from vanillin is a multi-step process that ensures the regioselective introduction of the chlorine atom at the 6-position. The overall workflow involves the protection of the reactive hydroxyl and aldehyde groups of vanillin, followed by the chlorination of the protected intermediate, and finally, the removal of the protecting groups to yield the desired product.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on the historical work of Raiford and Lichty and general organic synthesis principles.
Step 1: Protection of Vanillin (Acetylation)
To prevent unwanted side reactions and direct the chlorination to the desired position, the phenolic hydroxyl and aldehyde groups of vanillin are protected as acetates. This is typically achieved by reacting vanillin with acetic anhydride (B1165640).
Reaction:
Vanillin + Acetic Anhydride → 3-Methoxy-4-acetoxybenzal diacetate
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent such as acetic anhydride (excess, e.g., 5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium acetate) to the mixture.
-
Reaction: Heat the mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acetic anhydride and catalyst, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Regioselective Chlorination
The protected vanillin derivative is then subjected to chlorination. The acetate (B1210297) groups sufficiently deactivate the ring and alter the directing effects to favor the introduction of a chlorine atom at the 6-position.
Reaction:
3-Methoxy-4-acetoxybenzal diacetate + Cl₂ → 6-Chloro-3-methoxy-4-acetoxybenzal diacetate
Experimental Protocol (Representative):
-
Dissolution: Dissolve the dried 3-methoxy-4-acetoxybenzal diacetate (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chloroform) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser connected to a gas trap.
-
Chlorination: While stirring the solution, bubble dry chlorine gas (Cl₂) slowly through the mixture. The reaction progress should be monitored carefully by TLC or GC to avoid over-chlorination.
-
Reaction Completion: Continue the chlorination until the starting material is consumed.
-
Work-up: Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
Isolation: The solvent is removed under reduced pressure to yield the crude chlorinated product.
Step 3: Deprotection (Hydrolysis)
The final step involves the removal of the acetate protecting groups to regenerate the hydroxyl and aldehyde functionalities, yielding this compound.
Reaction:
6-Chloro-3-methoxy-4-acetoxybenzal diacetate → this compound
Experimental Protocol:
-
Reaction Setup: Place the crude 6-chloro-3-methoxy-4-acetoxybenzal diacetate in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., dilute sulfuric acid or hydrochloric acid) or a base (e.g., sodium hydroxide (B78521) solution).
-
Reaction: Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.
-
Neutralization and Extraction: Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a suitable base (e.g., sodium bicarbonate). If basic hydrolysis was used, acidify the mixture (e.g., with HCl) to protonate the phenoxide. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Vanillin | C₈H₈O₃ | 152.15 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |
| Chlorine Gas | Cl₂ | 70.90 | Chlorinating Agent |
| Carbon Tetrachloride | CCl₄ | 153.82 | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Representative Reaction Conditions and Yields
| Step | Reaction | Key Conditions | Solvent | Typical Yield (%) |
| 1 | Acetylation | Reflux, 2-4 h | Acetic Anhydride | >90 |
| 2 | Chlorination | Room Temp., Gaseous Cl₂ | CCl₄ | (Not specified) |
| 3 | Hydrolysis | Reflux, 1-2 h | Aqueous Acid/Base | >85 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages and operations in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion and Future Outlook
The synthesis of this compound from vanillin is a classic example of regioselective electrophilic aromatic substitution achieved through a protection-deprotection strategy. While the direct chlorination of vanillin is unselective, the acetylation of its functional groups allows for the controlled introduction of a chlorine atom at the 6-position. This technical guide provides a framework for the laboratory synthesis of this valuable intermediate.
For drug development professionals, this compound represents a potentially underexplored building block. Further research into its derivatization could lead to the discovery of novel compounds with interesting pharmacological profiles. The development of more modern and efficient methods for the regioselective halogenation of vanillin and related phenols remains an active area of research in organic synthesis.
A Technical Guide to the Spectroscopic Data of 6-Chlorovanillin
Abstract: This document provides a detailed technical guide on the spectroscopic characterization of 6-Chlorovanillin (4-hydroxy-5-chloro-3-methoxybenzaldehyde). Due to a lack of readily available experimental spectra for this compound in public databases, this guide presents a comparative analysis based on the well-documented spectra of its parent compound, vanillin (B372448), and its isomer, 5-Chlorovanillin. Predicted spectroscopic data for this compound are provided alongside experimental data for related compounds to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents quantitative data in structured tables.
Introduction
Vanillin and its derivatives are crucial building blocks in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of a halogen, such as chlorine, onto the aromatic ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. This compound, a chlorinated derivative of vanillin, is of interest for its potential applications in synthetic chemistry. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques such as NMR, IR, and MS are the cornerstone of this characterization. This guide outlines the expected spectroscopic signatures of this compound by comparing them with the known data of vanillin and 5-Chlorovanillin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum reveals the chemical environment of each proton. For vanillin, three aromatic protons, an aldehyde proton, a hydroxyl proton, and a methoxy (B1213986) group are observed. The introduction of a chlorine atom in this compound is expected to significantly influence the chemical shifts of the remaining aromatic protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.
-
Vanillin: Shows three aromatic signals.
-
5-Chlorovanillin: The chlorine at C5 simplifies the aromatic region to two singlets (or two doublets with a very small meta-coupling constant), as the protons at C2 and C6 are distinct and each is adjacent to a substituent.
-
This compound (Predicted): The chlorine at C6 would leave two aromatic protons at C2 and C5. These protons would be ortho to each other and are expected to appear as two doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz). The proton at C2 will be deshielded by the adjacent aldehyde group, while the proton at C5 will be influenced by the adjacent chlorine and hydroxyl groups.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃ [1][2]
| Assignment | Vanillin (Experimental)[1][2] | 5-Chlorovanillin (Predicted) | This compound (Predicted) |
| Aldehyde (-CHO) | ~9.82 (s) | ~9.80 (s) | ~9.85 (s) |
| Aromatic (H-2) | ~7.42 (d) | ~7.45 (s) | ~7.50 (d, J≈8.5 Hz) |
| Aromatic (H-5) | ~7.05 (d) | - | ~7.10 (d, J≈8.5 Hz) |
| Aromatic (H-6) | ~7.42 (dd) | ~7.35 (s) | - |
| Methoxy (-OCH₃) | ~3.96 (s) | ~3.98 (s) | ~3.97 (s) |
| Hydroxyl (-OH) | ~6.39 (s, br) | ~6.50 (s, br) | ~6.45 (s, br) |
s = singlet, d = doublet, dd = doublet of doublets, br = broad
In the ¹³C NMR spectrum, the carbon chemical shifts are influenced by the electronegativity of attached atoms. The chlorine atom in this compound will cause a downfield shift for the carbon it is attached to (C6) and will also affect the shifts of the other carbons in the ring.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃ [1][3]
| Assignment | Vanillin (Experimental)[1][3] | 5-Chlorovanillin (Predicted) | This compound (Predicted) |
| Aldehyde (C=O) | ~191.1 | ~190.5 | ~190.8 |
| Aromatic (C-1) | ~129.9 | ~129.0 | ~130.5 |
| Aromatic (C-2) | ~108.7 | ~109.0 | ~109.5 |
| Aromatic (C-3) | ~147.2 | ~147.5 | ~148.0 |
| Aromatic (C-4) | ~151.7 | ~148.0 | ~152.0 |
| Aromatic (C-5) | ~114.4 | ~122.0 | ~115.0 |
| Aromatic (C-6) | ~127.6 | ~127.0 | ~125.0 |
| Methoxy (-OCH₃) | ~56.1 | ~56.5 | ~56.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for this compound are expected to be similar to vanillin, with some shifts due to the electronic influence of the chlorine atom.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vanillin (Experimental)[4] | This compound (Predicted) | Vibration Mode |
| Phenolic O-H | 3200-3550 (broad, strong) | 3200-3550 (broad, strong) | O-H Stretch |
| Aromatic C-H | 3000-3100 (medium) | 3000-3100 (medium) | C-H Stretch |
| Aldehyde C-H | 2720-2820 (weak, two bands) | 2720-2820 (weak, two bands) | C-H Stretch |
| Aldehyde C=O | ~1665 (strong) | ~1670 (strong) | C=O Stretch |
| Aromatic C=C | 1500-1600 (medium, multiple bands) | 1500-1600 (medium, multiple bands) | C=C Stretch |
| C-O (Ether & Phenol) | 1030-1270 (strong) | 1030-1270 (strong) | C-O Stretch |
| C-Cl | Not Present | 700-850 (medium-strong) | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at m/z 186 for the ³⁵Cl isotope and m/z 188 for the ³⁷Cl isotope, in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Ion Structure / Fragment Lost |
| 188 / 186 | [M]⁺, Molecular ion (presence of ³⁷Cl and ³⁵Cl isotopes) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 142 | [M-CHO, -CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty accessory (or a pure KBr pellet). Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is usually presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), generates a positively charged molecular ion and various fragment ions.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions, and plot the relative abundance of each ion as a function of its m/z ratio to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Physical Properties of Chlorinated Vanillin Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of chlorinated vanillin (B372448) derivatives, with a primary focus on the well-characterized isomer, 5-Chlorovanillin. While the specific compound "6-Chlorovanillin" was requested, it is important to note that this isomer is not widely referenced in scientific literature or commercially available. The closely related and extensively studied 5-Chlorovanillin is presented here as the primary subject of this guide. Additionally, this document outlines standard experimental protocols for determining key physical properties and visualizes a relevant synthetic pathway.
Chemical Identity and Nomenclature
The nomenclature of chlorinated vanillin derivatives can be ambiguous. Vanillin itself is 4-hydroxy-3-methoxybenzaldehyde. The substitution positions on the benzene (B151609) ring are numbered relative to the aldehyde group at position 1. Therefore, the hydroxyl group is at position 4 and the methoxy (B1213986) group is at position 3. The available positions for chlorination are 2, 5, and 6. The most commonly synthesized and documented monochlorinated derivative is 5-Chlorovanillin.[1][2][3][4][5][6][7] A di-chlorinated derivative, 5,6-Dichlorovanillin, is also noted in the literature, which is synthesized from 5-Chlorovanillin.[8][9]
Physical Properties of 5-Chlorovanillin
The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as formulation, dosage, and biological availability.
Melting Point
The melting point is a critical indicator of a compound's purity. For 5-Chlorovanillin, the reported melting point is in the range of 165-169 °C.[2]
Table 1: Melting Point of 5-Chlorovanillin
| Compound Name | Melting Point (°C) | Reference |
| 5-Chlorovanillin | 165-169 | [2] |
Solubility
Solubility data is essential for designing experiments, developing formulations, and understanding a compound's behavior in different environments. The solubility of 5-Chlorovanillin has been reported as 0.00 M in water, indicating it is practically insoluble in aqueous solutions.[1]
Table 2: Solubility of 5-Chlorovanillin
| Solvent | Solubility | Reference |
| Water | 0.00 M | [1] |
Experimental Protocols
The following are detailed methodologies for determining the melting point and solubility of crystalline organic compounds like 5-Chlorovanillin.
Determination of Melting Point
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline 5-Chlorovanillin is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle liquefies are recorded. This range is the melting point of the sample.
-
Purity Assessment: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Methodology: Saturation Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the solubility determination.
-
Sample Addition: An excess amount of 5-Chlorovanillin is added to a known volume of each solvent in a sealed flask or vial.
-
Equilibration: The flasks are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The solutions are allowed to stand undisturbed to allow any undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Concentration Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved 5-Chlorovanillin in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.
-
Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Synthetic Pathway Visualization
Understanding the synthetic relationship between vanillin and its chlorinated derivatives is crucial for chemical synthesis and drug development. The following diagram illustrates the synthetic workflow for the preparation of 5,6-Dichlorovanillin, which proceeds through the formation of 5-Chlorovanillin.
Caption: Synthetic workflow for the preparation of 5,6-Dichlorovanillin from vanillin.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-CHLOROVANILLIN|19463-48-0|lookchem [lookchem.com]
- 3. 5-Chlorovanillin [webbook.nist.gov]
- 4. 5-Chlorovanillin [webbook.nist.gov]
- 5. 3-chlorovanillin | 19463-48-0 [chemnet.com]
- 6. 5-Chlorovanillin | 19463-48-0 | FC70138 | Biosynth [biosynth.com]
- 7. 5-Chlorovanillin [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
6-Chlorovanillin as a Precursor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chlorovanillin, a halogenated derivative of vanillin (B372448), and its potential as a versatile precursor in organic synthesis. While direct literature on the extensive synthetic applications of this compound is emerging, this document extrapolates from the well-established chemistry of vanillin and other halogenated aromatic aldehydes to present a scientifically sound exploration of its reactivity and utility. This guide covers plausible synthetic routes to this compound, its key reactive sites, and detailed protocols for its conversion into a variety of valuable chemical intermediates.
Physicochemical Properties and Spectroscopic Data
This compound (4-hydroxy-2-chloro-5-methoxybenzaldehyde) possesses a unique combination of functional groups that make it an attractive starting material for chemical synthesis. The interplay of the aldehyde, hydroxyl, methoxy (B1213986), and chloro substituents on the aromatic ring dictates its reactivity and provides multiple avenues for functionalization.
Table 1: Physicochemical and Spectroscopic Data of Vanillin and its Chloro-derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (δ, ppm) in CDCl₃ (Predicted) | ¹³C NMR (δ, ppm) in CDCl₃ (Predicted) |
| Vanillin | C₈H₈O₃ | 152.15 | Crystalline powder | 81-83 | 9.84 (s, 1H), 7.43 (dd, J=8.2, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.04 (d, J=8.2 Hz, 1H), 6.30 (s, 1H, OH), 3.97 (s, 3H) | 191.1, 151.8, 147.2, 130.0, 127.5, 114.4, 108.9, 56.1 |
| 5-Chlorovanillin | C₈H₇ClO₃ | 186.59 | Crystalline powder | 164-166 | 9.82 (s, 1H), 7.39 (s, 1H), 7.35 (s, 1H), 6.15 (s, 1H, OH), 3.96 (s, 3H) | 190.8, 148.5, 146.2, 128.4, 125.1, 123.9, 109.1, 56.3 |
| This compound | C₈H₇ClO₃ | 186.59 | Solid | N/A | 10.3 (s, 1H), 7.55 (s, 1H), 7.15 (s, 1H), 6.1 (s, 1H, OH), 4.0 (s, 3H) | 189.5, 150.2, 147.9, 129.8, 125.5, 120.3, 112.1, 56.5 |
| 5,6-Dichlorovanillin | C₈H₆Cl₂O₃ | 221.04 | Crystalline solid | N/A | 10.2 (s, 1H), 7.6 (s, 1H), 6.2 (s, 1H, OH), 4.0 (s, 3H) | 188.7, 149.1, 145.8, 130.5, 128.9, 124.7, 122.6, 56.7 |
Note: Predicted NMR data is based on established spectroscopic trends for halogenated and substituted aromatic compounds and should be confirmed with experimental data.[1][2][3]
Synthesis of this compound
While 5-chlorovanillin is the more commonly synthesized monochlorinated derivative of vanillin due to the directing effects of the hydroxyl and methoxy groups, the synthesis of this compound is also feasible. A plausible route involves the direct chlorination of vanillin under carefully controlled conditions that may favor substitution at the less sterically hindered position ortho to the methoxy group.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is adapted from established methods for the chlorination of phenolic compounds.[4][5]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a mixture of chlorinated vanillin isomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Synthetic Applications of this compound as a Precursor
The functional groups of this compound offer distinct sites for chemical modification, making it a valuable precursor for a range of organic molecules.
Reactions of the Aldehyde Group
The aldehyde group is a highly versatile functional group, susceptible to nucleophilic attack and a key participant in carbon-carbon bond-forming reactions.[1]
The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is a powerful tool for extending the carbon chain and introducing unsaturation.
Table 2: Hypothetical Wittig Reaction of this compound
| Ylide | Base | Solvent | Product | Expected Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 6-Chloro-4-hydroxy-5-methoxy-styrene | 80-90 |
| Ethyl (triphenylphosphoranylidene)acetate | NaH | DMF | Ethyl 3-(6-chloro-4-hydroxy-5-methoxyphenyl)acrylate | 85-95 |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide (Adapted)
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Dimethylformamide (DMF, anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This compound can undergo base- or acid-catalyzed condensation reactions with active methylene (B1212753) compounds (e.g., malononitrile (B47326) in a Knoevenagel condensation) or with ketones (Aldol condensation).[6]
Experimental Protocol: Knoevenagel Condensation (Adapted)
Materials:
-
This compound
-
Malononitrile
-
Piperidine
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily functionalized, for example, through etherification.
This reaction allows for the conversion of the hydroxyl group to an ether, which can be useful for protecting the hydroxyl group or for introducing new functionalities.
Table 3: Hypothetical Williamson Ether Synthesis with this compound
| Alkyl Halide | Base | Solvent | Product | Expected Yield (%) |
| Methyl iodide | K₂CO₃ | Acetone | 6-Chloro-4,5-dimethoxybenzaldehyde | >90 |
| Benzyl (B1604629) bromide | K₂CO₃ | DMF | 4-(Benzyloxy)-6-chloro-5-methoxybenzaldehyde | >85 |
Experimental Protocol: Williamson Ether Synthesis (Adapted)
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound presents itself as a promising, yet underexplored, precursor in organic synthesis. Its array of functional groups, including a reactive aldehyde, a modifiable phenolic hydroxyl group, and a chlorinated aromatic ring, provides a rich platform for the synthesis of a diverse range of chemical entities. The protocols and data presented in this guide, derived from established chemical principles and analogous systems, offer a solid foundation for researchers to unlock the synthetic potential of this versatile molecule in drug discovery, materials science, and fine chemical synthesis. Further experimental validation of these proposed pathways will undoubtedly solidify the role of this compound as a valuable building block in the synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. bmse000597 Vanillin at BMRB [bmrb.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
The Halogenated Vanillins: A Comprehensive Technical Guide on their Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448), the primary component of the vanilla bean, is a widely utilized aromatic compound with a rich history in the food, fragrance, and pharmaceutical industries. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the vanillin scaffold gives rise to a diverse class of molecules known as halogenated vanillins. These modifications significantly alter the physicochemical and biological properties of the parent molecule, opening new avenues for research and development, particularly in the realm of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of halogenated vanillins, presenting key data, experimental protocols, and visual workflows to serve as a valuable resource for professionals in the field.
Historical Perspective and Discovery
The exploration of halogenated vanillins dates back to the early 20th century, driven by an interest in understanding the effects of substitution on the reactivity and properties of aromatic aldehydes. Early investigations were largely focused on chlorination and bromination, with iodination and fluorination studies emerging later.
The pioneering work of L. Charles Raiford and his colleagues at the State University of Iowa in the 1920s and 1930s laid the groundwork for our understanding of vanillin halogenation. Their systematic studies detailed the synthesis of a variety of mono- and poly-halogenated derivatives.
-
Chlorovanillins: One of the earliest reports on a chlorinated derivative of vanillin was by Hann in 1925.[1] Subsequently, in 1930, Raiford and Lichty detailed the synthesis of several chlorine derivatives of vanillin, including 2-chlorovanillin, 5-chlorovanillin, 6-chlorovanillin, and di- and tri-chloro derivatives.[2][3] Their work established the directing effects of the hydroxyl and methoxy (B1213986) groups on the vanillin ring.
-
Bromovanillins: Raiford and Stoesser, in 1927, reported the synthesis of the 2- and 6-monobromo derivatives, as well as 2,5- and 5,6-dibromo compounds.[4] This work was a significant step in mapping the reactivity of the vanillin nucleus towards bromination.
-
Iodovanillins: The synthesis of 5-iodovanillin (B1580916) has been well-documented, often utilized as an intermediate in the preparation of other compounds like syringaldehyde.[5]
-
Fluorovanillins: The synthesis of fluorinated vanillins has been explored more recently, with methods for preparing compounds like 6-fluorovanillin (B8728723) being developed.[4]
These early studies were crucial in establishing the foundational chemistry of halogenated vanillins, paving the way for future investigations into their potential applications.
Physicochemical Properties of Halogenated Vanillins
The introduction of a halogen atom significantly impacts the physicochemical properties of vanillin, including its molecular weight, melting point, and lipophilicity. These properties are critical for applications in drug design and materials science. The following table summarizes key physicochemical data for a selection of halogenated vanillins.
| Compound Name | Position of Halogen(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |
| Vanillin | - | C₈H₈O₃ | 152.15 | 81-83 | [6] |
| 5-Chlorovanillin | 5 | C₈H₇ClO₃ | 186.59 | 164-166 | [7] |
| This compound | 6 | C₈H₇ClO₃ | 186.59 | - | [2] |
| 5,6-Dichlorovanillin | 5, 6 | C₈H₆Cl₂O₃ | 221.04 | Not Reported | [7][8] |
| 5-Bromovanillin (B1210037) | 5 | C₈H₇BrO₃ | 231.04 | 163-164 | [1] |
| 6-Bromovanillin | 6 | C₈H₇BrO₃ | 231.04 | 178 | [9] |
| 5,6-Dibromovanillin | 5, 6 | C₈H₆Br₂O₃ | 309.94 | - | [10] |
| 5-Iodovanillin | 5 | C₈H₇IO₃ | 278.04 | 183-185 | [11] |
| 6-Fluorovanillin | 6 | C₈H₇FO₃ | 170.14 | - | [4] |
Synthesis of Halogenated Vanillins: Experimental Protocols
The synthesis of halogenated vanillins is primarily achieved through electrophilic aromatic substitution, where the position of halogenation is directed by the activating hydroxyl and methoxy groups on the aromatic ring. The following sections provide detailed methodologies for the synthesis of key halogenated vanillins, drawn from historical and contemporary literature.
General Synthesis Workflow
The general workflow for the synthesis of monohalogenated vanillins involves the reaction of vanillin with a suitable halogenating agent in an appropriate solvent system, followed by workup and purification.
Synthesis of 5-Bromovanillin
This protocol is adapted from a common procedure for the bromination of vanillin.[1][12]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methanol
-
Bromine
-
Ice-cold water
-
Sodium thiosulfate (B1220275) solution (optional, for quenching excess bromine)
Procedure:
-
Dissolve vanillin (1 equivalent) in methanol in a round-bottom flask, with stirring, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (1.1 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture into a larger beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
(Optional) If the filtrate is colored with excess bromine, add a few drops of sodium thiosulfate solution to decolorize it before disposal.
-
The crude 5-bromovanillin can be purified by recrystallization from an ethanol-water mixture. A yield of up to 99% has been reported.[1]
Synthesis of 5-Chlorovanillin
This protocol is based on the chlorination of vanillin using calcium hypochlorite (B82951).[13]
Materials:
-
Vanillin
-
Calcium hypochlorite (Ca(ClO)₂)
-
Glacial acetic acid
Procedure:
-
Dissolve vanillin in glacial acetic acid.
-
Add calcium hypochlorite to the solution and stir the mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the crude 5-chlorovanillin by filtration and wash with water.
-
Purify the product by recrystallization. A yield of 53% has been reported for this method.[13]
Synthesis of 5-Iodovanillin
This procedure describes the in-situ generation of iodine for the iodination of vanillin.[14]
Materials:
-
Vanillin
-
Potassium iodide (KI)
-
95% Ethanol
-
3.5% Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve vanillin (1 eq.) and potassium iodide (1.3 eq.) in 95% ethanol.
-
Chill the mixture in an ice bath.
-
Slowly add a 3.5% sodium hypochlorite solution over 20 minutes with constant stirring.
-
After the addition, remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.
-
Neutralize the excess iodine and sodium hypochlorite by adding sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Cool the mixture and collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the product from an ethanol-water mixture to obtain pure 5-iodovanillin. A yield of 63% has been reported.[14]
Synthesis of 2- and 6- Halogenated and Dihalogenated Vanillins (Based on the work of Raiford et al.)
The work of Raiford and his collaborators provides pathways to vanillin derivatives halogenated at the less common 2- and 6- positions, as well as di- and tri-halogenated compounds. These syntheses often involve the use of protecting groups to control the regioselectivity of the halogenation.
Synthesis of 2-Chlorovanillin: This was achieved via a Sandmeyer reaction starting from 2-aminovanillin.[2]
Synthesis of this compound: This was prepared by treating 3-methoxy-4-acetoxybenzal diacetate with chlorine. Further chlorination of this product yielded the 5,6-dichloro derivative.[2]
Synthesis of 2- and 6-Bromovanillin: These were obtained through direct bromination under specific conditions, with the separation of isomers.[4]
Synthesis of Dichloro- and Trichlorovanillins: The 2,5- and 2,6-dichloro, as well as the trichloro derivatives, were synthesized following methods developed by Raiford and Stoesser.[2]
Biological Activities of Halogenated Vanillins
Halogenated vanillins have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The nature and position of the halogen atom can profoundly influence the potency and selectivity of these compounds.
Antioxidant Activity
Several halogenated vanillins have been shown to possess antioxidant properties. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for the radical scavenging activity of selected compounds.
| Compound | Assay | IC₅₀ (µg/mL) | Reference(s) |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | DPPH | 244.11 | [13] |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | DPPH | 269.44 | [13] |
| Vanillin | DPPH | 0.81 | [15][16] |
| BHT (positive control) | DPPH | 27.94 | [13] |
| Vitamin C (positive control) | DPPH | 0.44 | [15][16] |
Antimicrobial Activity
Halogenated vanillins have demonstrated activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound | Microorganism | MIC | Reference(s) |
| Vanillin | Pantoea agglomerans (bacteria) | 10-13.3 mM | [17][18] |
| Vanillin | Aspergillus sp. (fungi) | 20 mM | [12] |
| Vanillin | Yeasts | 5.0-6.7 mM | [17][18] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62-31.25 µmol/L | [19] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [19] |
Antiproliferative and Anticancer Activity
The potential of halogenated vanillins as anticancer agents is an active area of research. These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells.
| Compound | Cell Line | Activity (IC₅₀) | Reference(s) |
| trans-δ-iodo-γ-lactone (vanillin-derived) | CLBL-1 (Canine B-cell lymphoma) | 46.3 µM | [1] |
| cis-δ-bromo-γ-lactone (vanillin-derived) | CLBL-1 (Canine B-cell lymphoma) | 63.2 µM | [1] |
| Bromovanin (6-bromo-5-hydroxy-4-methoxybenzaldehyde) | HepG2 (Human liver cancer) | Induces apoptosis and autophagy | [20] |
| Vanillin | HeLa (Human cervical cancer) | Enhances TRAIL-induced apoptosis | [21] |
Signaling Pathways Modulated by Halogenated Vanillins
The biological effects of halogenated vanillins are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Inhibition of NF-κB Signaling
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer. Vanillin and its derivatives have been shown to inhibit NF-κB activation.[12][21][22]
Induction of Apoptosis
Apoptosis is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Bromovanin, a derivative of vanillin, has been shown to induce apoptosis.[20] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Conclusion
Halogenated vanillins represent a fascinating and promising class of compounds with a rich history rooted in fundamental organic chemistry. From the early exploratory syntheses to the current investigations into their biological activities, these molecules continue to be a source of scientific inquiry. The ability to tune their properties through the selection and positioning of different halogen atoms makes them attractive scaffolds for the development of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of the discovery, synthesis, and properties of halogenated vanillins, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge needed to further explore the potential of these versatile compounds. Future research will undoubtedly uncover new synthetic methodologies, biological targets, and applications for this intriguing family of molecules.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. "The Chlorine Derivatives of Vanillin" by L. Chas. Raiford and J. G. Lichty [scholarworks.uni.edu]
- 11. scielo.br [scielo.br]
- 12. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of an antioxidant small-molecule with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 18. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Examination of 6-Chlorovanillin's Molecular Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular structure of 6-Chlorovanillin (also known as 5-Chlorovanillin). While dedicated theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for similar phenolic aldehydes. By examining the structural and electronic properties of the closely related parent compound, vanillin (B372448), we provide a foundational understanding for researchers. This guide includes standardized computational protocols, data presentation tables for key molecular parameters, and visualizations of the molecular structure and computational workflows to aid in further research and drug development applications.
Introduction
This compound, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS RN: 19463-48-0), is a halogenated derivative of vanillin.[1][2][3] Vanillin and its derivatives are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and sensory properties.[4] The introduction of a chlorine atom to the aromatic ring can significantly alter the molecule's electronic distribution, reactivity, and biological interactions.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and vibrational properties of molecules.[5] Such studies provide insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of molecular behavior. This guide outlines the standard computational methodologies applied to molecules of this class and presents key structural and electronic data for vanillin as a comparative reference.
Molecular Identification
It is critical to note that the compound of interest is commonly referred to by several synonyms. The most prevalent are:
-
This compound
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (IUPAC Name)[6]
The CAS Registry Number for this compound is 19463-48-0 .[1][2][3]
Computational Methodology: A Standard Protocol
Geometry Optimization
The initial step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT).
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4]
-
Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good balance between accuracy and computational cost for molecules of this size.[2]
-
Software: Gaussian 09/16 is a widely used quantum chemistry software package for these calculations.[4]
-
Convergence Criteria: Optimization is continued until the forces on each atom are negligible, and the energy change between successive steps is minimal, indicating a stationary point on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[4]
Electronic Property Calculations
Further calculations can be performed to understand the electronic structure of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is plotted to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.
Data Presentation: Structural and Electronic Parameters
Due to the lack of published theoretical data for this compound, the following tables present the calculated structural and electronic parameters for the parent molecule, vanillin , as a reference. These values were obtained using the B3LYP/6-311++G(d,p) level of theory.[2] The addition of a chlorine atom at the 6-position (or 5-position) is expected to cause localized changes in bond lengths and angles in its vicinity.
Table 1: Optimized Geometrical Parameters of Vanillin (Reference)[2]
| Bond Lengths | Value (Å) | Bond Angles | Value (˚) |
| C1-C2 | 1.402 | C6-C1-C2 | 120.1 |
| C2-C3 | 1.389 | C1-C2-C3 | 120.3 |
| C3-C4 | 1.401 | C2-C3-C4 | 119.5 |
| C4-C5 | 1.391 | C3-C4-C5 | 120.4 |
| C5-C6 | 1.399 | C4-C5-C6 | 120.0 |
| C1-C6 | 1.392 | C5-C6-C1 | 119.7 |
| C1-C7 | 1.478 | C2-C1-C7 | 121.1 |
| C7-O1 | 1.221 | C6-C1-C7 | 118.8 |
| C7-H8 | 1.111 | O1-C7-H8 | 121.2 |
| C3-O2 | 1.365 | C2-C3-O2 | 115.1 |
| O2-C8 | 1.428 | C4-C3-O2 | 125.4 |
| C4-O3 | 1.362 | C3-C4-O3 | 118.5 |
| O3-H12 | 0.969 | C5-C4-O3 | 121.1 |
Table 2: Calculated Vibrational Frequencies of Vanillin (Reference)[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3550 | O-H stretch |
| 3080 | Aromatic C-H stretch |
| 2850 | Aldehyde C-H stretch |
| 1680 | C=O stretch |
| 1590 | Aromatic C=C stretch |
| 1270 | C-O stretch (methoxy) |
| 1150 | C-O stretch (hydroxyl) |
Table 3: Frontier Molecular Orbital Energies of Vanillin (Reference)[2]
| Parameter | Energy (eV) |
| HOMO | -6.21 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.32 |
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound (3-Chloro-4-hydroxy-5-methoxybenzaldehyde).
Workflow for Theoretical Calculation
Caption: A generalized workflow for the theoretical analysis of a molecule like this compound.
Structure-Property Relationships
Caption: Logical relationships between molecular structure and its calculated and observed properties.
Conclusion and Future Directions
This technical guide has established the identity of this compound and outlined a robust, standard protocol for its theoretical and computational analysis. While a dedicated, comprehensive computational study on this compound is currently absent from the scientific literature, the methodologies and comparative data from its parent compound, vanillin, provide a strong foundation for future research.
For researchers in drug development and related fields, performing DFT calculations as described herein would yield valuable insights into the molecule's steric and electronic properties. This, in turn, can inform predictions of its reactivity, metabolic stability, and potential interactions with biological targets. It is recommended that future work focus on a full computational characterization of this compound to provide the specific data required for advanced molecular modeling and quantitative structure-activity relationship (QSAR) studies.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 5-Chlorovanillin [webbook.nist.gov]
- 6. scilit.com [scilit.com]
An In-depth Technical Guide to the Safety and Handling of 5-Chlorovanillin
Introduction: This document provides a comprehensive overview of the safety and handling precautions for 5-Chlorovanillin (CAS No: 19463-48-0), also known as 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.[1][2][3] The information is compiled from multiple safety data sheets (SDS) to provide researchers, scientists, and drug development professionals with the necessary data for safe laboratory practices. This guide summarizes key quantitative data in tabular format, outlines emergency procedures, and presents logical workflows for handling and safety.
Chemical Identification
This section provides basic identifying information for 5-Chlorovanillin.
| Identifier | Data | Reference |
| Chemical Name | 5-Chlorovanillin | [1][2][3] |
| Synonyms | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, Vanillin, 5-chloro- | [1][2][3][4] |
| CAS Number | 19463-48-0 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₃ | [1][3][4] |
| Molecular Weight | 186.59 g/mol | [2][3] |
| EINECS Number | 243-086-7 | [1][2] |
Hazard Identification and GHS Classification
5-Chlorovanillin is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Code | Hazard Statement | Reference |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [5] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation | [2] |
| Hazardous to the aquatic environment, long-term | Category 3 / 4 | H412 / H413: Harmful to aquatic life with long lasting effects | [2] |
GHS Pictograms:
Signal Word: Warning[5]
First-Aid Measures
Immediate medical attention is required in case of exposure. The following procedures are recommended.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention. | [7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. An ophthalmologist should be called. | [5][7] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Consult a physician or poison control center. | [8] |
Below is a workflow for first-aid response to 5-Chlorovanillin exposure.
Caption: First-aid workflow for different exposure routes.
Fire-Fighting Measures
| Parameter | Description | Reference |
| Suitable Extinguishing Media | Water spray, dry chemical, foam, carbon dioxide. No limitations are given for this substance. | [5][7] |
| Special Hazards | In case of fire, hazardous combustion products may be liberated, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [8][9] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. | [8][9] |
Accidental Release Measures
Proper procedure must be followed to contain and clean up spills to prevent environmental contamination and personnel exposure.
| Aspect | Procedure | Reference |
| Personal Precautions | Evacuate the danger area. Use personal protective equipment (see Section 7). Ensure adequate ventilation and avoid breathing dust. | [6] |
| Environmental Precautions | Do not let the product enter drains, surface water, or ground water systems. Cover drains if necessary. | [5] |
| Containment & Cleaning | Take up dry. Collect, bind, and pump off spills. Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust. Clean the affected area thoroughly. | [6] |
The following diagram illustrates the spill response protocol.
References
- 1. 5-CHLOROVANILLIN|19463-48-0|lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-Chlorovanillin [webbook.nist.gov]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. fishersci.ie [fishersci.ie]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorovanillin, a halogenated derivative of vanillin (B372448), presents a versatile molecular scaffold for organic synthesis, particularly in the development of novel therapeutic agents and other fine chemicals. The presence of an aldehyde functional group, influenced by the electron-withdrawing chloro substituent and the electron-donating hydroxyl and methoxy (B1213986) groups on the aromatic ring, imparts a unique reactivity profile. This technical guide provides a comprehensive overview of the chemical transformations of the aldehyde group in this compound, including detailed experimental protocols, quantitative data, and the biological relevance of its derivatives.
The electrophilic nature of the carbonyl carbon in the aldehyde group of this compound makes it a prime target for nucleophilic attack. This reactivity is central to a variety of synthetic transformations, including condensation reactions, olefination, imine formation, reduction, and oxidation, opening avenues for the creation of a diverse library of derivatives.
Chemical Reactivity and Transformations
The aldehyde functionality of this compound is a hub for a multitude of organic reactions. The following sections detail the primary transformations, providing insights into reaction mechanisms and practical execution.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] This reaction is efficiently catalyzed by a weak base and is a cornerstone for C-C bond formation, leading to the synthesis of α,β-unsaturated compounds.[1][2] For this compound, this reaction provides a route to a variety of substituted styrenes.
General Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile in an aqueous medium is as follows:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol).
-
Solvent and Catalyst Addition: Add water (5 mL) and a suitable catalyst, such as piperidine (B6355638) or an environmentally benign catalyst like a nickel salt (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[3]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and air dry.[3]
| Reactant 2 | Catalyst | Solvent | Reaction Time | Yield | Melting Point (°C) | Reference |
| Malononitrile | Ni(NO₃)₂·6H₂O | Water | Room Temp | High (Typical) | - | [3] |
| Ethyl Cyanoacetate | Ionic Liquid | Solvent-free | 10-60 min | High (Typical) | - | [1] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[4][5] This reaction is highly versatile and allows for the formation of a C=C double bond with good control over its location.[4] The reaction of this compound with various Wittig reagents can produce a range of substituted vinyl derivatives.
General Reaction Scheme:
Caption: Wittig reaction of this compound.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
The following is a general procedure for the Wittig reaction of a chlorobenzaldehyde with a commercially available stabilized ylide:
-
Reactant Mixture: Dissolve this compound (50 mg) in dichloromethane (B109758) (3 mL) in a dram vial equipped with a stir vane.
-
Ylide Addition: Add 1.2 mol equivalents of the ylide (e.g., (carbethoxymethylene)triphenylphosphorane) portion-wise while stirring.
-
Reaction: Stir at room temperature for two hours while monitoring the reaction by TLC.
-
Work-up: When the reaction is complete, evaporate the dichloromethane with a stream of N₂ gas.
-
Purification: Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL). The triphenylphosphine (B44618) oxide byproduct will precipitate as a white solid. Transfer the solution to a clean vial, evaporate the majority of the solvent, and purify the crude product using microscale wet column chromatography.[6]
| Wittig Reagent | Base | Solvent | Product | Yield | Reference |
| (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | (E)-ethyl 3-(3-chloro-4-hydroxy-5-methoxyphenyl)acrylate | - | [6] |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 6-Chloro-4-vinyl-2-methoxyphenol | - | [5] |
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[7] This reaction is typically acid or base-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases of vanillin and its derivatives are known to possess a wide range of biological activities.[8]
General Reaction Scheme:
References
- 1. Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Synthesis of Novel 6-Chlorovanillin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives based on the 6-Chlorovanillin scaffold. Due to the limited availability of direct, peer-reviewed literature on the synthesis of this compound itself, this document outlines a plausible and scientifically sound synthetic pathway based on established chlorination methodologies for phenolic aldehydes. Furthermore, it details the synthesis of key derivative classes—Schiff bases, chalcones, and hydrazones—and discusses their potential biological significance, providing researchers with a solid foundation for the exploration of this novel chemical space.
Proposed Synthesis of this compound
The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the vanillin (B372448) ring, which favor electrophilic substitution at the 5-position.[1][2] A direct chlorination of vanillin typically yields 5-chlorovanillin as the major product.[3][4] Therefore, a multi-step approach is proposed to achieve chlorination at the 6-position. This proposed pathway involves the protection of the more reactive sites, followed by targeted chlorination and subsequent deprotection.
Proposed Experimental Protocol
Step 1: Protection of the Aldehyde Group
To prevent side reactions with the aldehyde functionality during chlorination, it is first protected as an acetal (B89532).
-
Materials: Vanillin, ethylene (B1197577) glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve vanillin (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the protected vanillin (2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane).
-
Step 2: Chlorination at the 6-Position
With the aldehyde group protected, the chlorination is directed to the available positions on the aromatic ring. While the 5-position is still electronically favored, steric hindrance from the adjacent protected aldehyde may promote substitution at the 6-position. The choice of chlorinating agent and reaction conditions is crucial for regioselectivity.[5]
-
Materials: 2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane, a suitable chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide), and an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Procedure:
-
Dissolve the protected vanillin (1 equivalent) in a dry, inert solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (1.1 equivalents) dropwise while maintaining the temperature. The choice of chlorinating agent may influence regioselectivity.
-
Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution for sulfuryl chloride).
-
Extract the product, wash the organic layer, dry it, and concentrate it to yield the chlorinated intermediate. Purification by column chromatography may be necessary to isolate the desired 6-chloro isomer.
-
Step 3: Deprotection of the Aldehyde Group
The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality.
-
Materials: 2-(2-chloro-4-hydroxy-5-methoxyphenyl)-1,3-dioxolane, an acidic solution (e.g., dilute hydrochloric acid).
-
Procedure:
-
Dissolve the chlorinated intermediate in a suitable solvent (e.g., acetone).
-
Add a dilute aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid and extract the this compound product.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis of this compound Derivatives
The aldehyde functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and hydrazones. These classes of compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[6][7]
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent.
General Experimental Protocol:
-
Dissolve this compound (1 equivalent) in ethanol (B145695) or methanol (B129727) in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.[8]
Synthesis of Chalcone (B49325) Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base or acid catalyst.[9][10]
General Experimental Protocol:
-
In a flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) dropwise to the stirred mixture at room temperature.
-
Continue stirring for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]
Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine (B178648) derivative.[7]
General Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazide).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for a few hours, monitoring by TLC.
-
Cool the reaction mixture, and the resulting solid hydrazone is collected by filtration.
-
The product is then washed with a small amount of cold solvent and dried.[11]
Quantitative Data of Representative Halogenated Vanillin Derivatives
While specific data for this compound derivatives are scarce, the following table summarizes data for related halogenated vanillin compounds to provide a reference for expected properties.
| Compound Type | Starting Aldehyde | Derivative | Yield (%) | Melting Point (°C) | Reference |
| Schiff Base | Vanillin | N-(4-nitrophenyl) | 75 | 190-192 | [8] |
| Schiff Base | Vanillin | N-(2,4-dinitrophenyl) | 70 | 238-239 | [8] |
| Chalcone | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | Chalcone with 2,4-dihydroxyacetophenone | 53 (of aldehyde) | - | [10] |
| Hydrazone | Vanillin | Acetohydrazide derivative | 80 | 216-218 | [12] |
Biological Activities and Potential Signaling Pathways
Vanillin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[13] The introduction of a chlorine atom onto the vanillin ring can significantly modulate these activities. Halogenated phenolic compounds are known to have enhanced antimicrobial and antifungal properties.[3]
-
Antimicrobial Activity: Chloro-substituted chalcones and Schiff bases have demonstrated potent activity against various bacterial and fungal strains.[2][14] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: Several vanillin derivatives, including hydrazones, have been investigated for their anticancer potential. These compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a novel vanillin derivative, bromovanin, was found to induce DNA double-strand breaks and inactivate the Akt signaling pathway in leukemia cells. It is plausible that this compound derivatives could exhibit similar mechanisms of action.
Conclusion
The synthesis of this compound, while not extensively documented, is a feasible goal through a strategic, multi-step synthetic approach. Once obtained, this compound serves as a valuable scaffold for the creation of diverse derivatives such as Schiff bases, chalcones, and hydrazones. The established biological activities of related halogenated vanillin compounds suggest that these novel this compound derivatives hold significant promise as candidates for drug discovery and development, particularly in the areas of antimicrobial and anticancer research. This guide provides the necessary foundational knowledge and experimental frameworks to empower researchers to explore this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. journaljpri.com [journaljpri.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumor activity of guanylhydrazones from 6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b]thiazoles and 6-pyridylimidazo[2,1-b]thiazoles(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Predicted Biological Activities of 6-Chlorovanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the predicted biological activities of 6-Chlorovanillin based on structure-activity relationship (SAR) studies of vanillin (B372448) and its halogenated derivatives. Direct experimental data for this compound is limited in the current scientific literature. The information presented herein is intended to guide future research and development efforts.
Introduction
Vanillin, a phenolic aldehyde, is a well-known flavoring agent that has garnered significant attention for its diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer effects.[1][2] Chemical modification of the vanillin scaffold, particularly through halogenation, is a common strategy to enhance its therapeutic potential. The introduction of a chlorine atom to the vanillin ring can modulate the molecule's lipophilicity, electronic distribution, and potential for halogen bonding, thereby influencing its interaction with biological targets. This guide focuses on the predicted biological activities of this compound, a chlorinated derivative of vanillin, and provides a comprehensive overview of its potential therapeutic applications, supported by data from analogous compounds and detailed experimental protocols.
Predicted Anticancer Activity
Vanillin and its derivatives have demonstrated notable anticancer properties. The introduction of a halogen atom is anticipated to enhance this activity.
Predicted Mechanism of Action
Based on studies of vanillin and other chlorinated benzaldehydes, this compound is predicted to exert its anticancer effects through multiple mechanisms:
-
Inhibition of the PI3K/Akt Signaling Pathway: Vanillin has been shown to suppress cancer cell migration and metastasis by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival.[3][4] The chlorine atom at the 6-position of the vanillin ring may enhance the inhibitory effect on PI3K, leading to a more potent anticancer response.
-
Inhibition of NF-κB Activation: Vanillin can sensitize cancer cells to apoptosis by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[5][6] Halogenated compounds have also been shown to modulate NF-κB signaling.
-
Induction of Apoptosis: Benzaldehyde (B42025) and its derivatives can induce apoptosis in cancer cells.[7] The presence of a chlorine atom may enhance the pro-apoptotic activity of the vanillin scaffold.
Predicted Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vanillin | Human Lung Cancer (A549) | ~4000 | [4] |
| Vanillin | Human Hepatocellular Carcinoma (HepG2) | ~3000 | [4] |
| 5-Fluorouracil | Colon Cancer (HCT116) | ~5 | N/A |
| Doxorubicin | Breast Cancer (MCF-7) | ~1 | N/A |
Note: The IC50 values for vanillin are relatively high, suggesting modest potency. It is hypothesized that the addition of a chlorine atom at the 6-position could significantly lower the IC50 value, indicating increased potency.
Predicted Antimicrobial Activity
Phenolic compounds, including vanillin, are known for their antimicrobial properties. Halogenation can often enhance the antimicrobial efficacy of these compounds.
Predicted Mechanism of Action
The antimicrobial action of this compound is likely to be multifaceted:
-
Membrane Disruption: Vanillin is known to be a membrane-active compound that can dissipate ion gradients and inhibit respiration in bacteria.[8] The increased lipophilicity due to the chlorine atom may facilitate greater disruption of the microbial cell membrane.
-
Enzyme Inhibition: Phenolic compounds can inhibit various microbial enzymes, and halogenation can enhance these inhibitory effects.
-
Inhibition of Biofilm Formation: Vanillin has been shown to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.[2]
Predicted Antimicrobial Spectrum
Based on the activity of vanillin and other chlorinated phenols, this compound is predicted to be active against a range of Gram-positive and Gram-negative bacteria. The table below shows the Minimum Inhibitory Concentrations (MIC) for vanillin against several bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Vanillin | Escherichia coli (MDR) | 1.25 | [1] |
| Vanillin | Salmonella spp. | 1.25 - 2.5 | [1] |
| Vanillin | Staphylococcus aureus (MDR) | 2.5 | [1] |
Note: The MIC values for vanillin indicate moderate antibacterial activity. The presence of a chlorine atom in this compound is expected to lower these MIC values, suggesting enhanced antimicrobial potency.
Predicted Antioxidant Activity
Vanillin is a known antioxidant, and its ability to scavenge free radicals has been well-documented.[9]
Predicted Mechanism of Action
The antioxidant activity of this compound is likely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The chlorine atom, being an electron-withdrawing group, might influence the antioxidant capacity, and this effect would need to be determined experimentally.
Quantitative Antioxidant Data (for related compounds)
The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is expressed as the IC50 value.
| Compound | Antioxidant Activity (DPPH) IC50 (µg/mL) | Reference |
| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | 244.11 | [10] |
| 3-bromo-4-hydroxy-5-methoxybenzaldehyde | 269.44 | [10] |
| BHT (Butylated hydroxytoluene) | 27.94 | [10] |
Note: The antioxidant activity of halogenated vanillin derivatives can be compared to standard antioxidants like BHT. The position and nature of the halogen can influence the activity.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound (or test compound)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound. In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock solution to the first well of each row to be tested.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
96-well microtiter plates
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
This compound (or test compound)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Assay: In a 96-well plate, add a specific volume of the sample or control dilutions (e.g., 100 µL) to each well.
-
DPPH Addition: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well. Include a blank control containing only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activities of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the analysis of structure-activity relationships of vanillin and its halogenated derivatives strongly suggests that this compound possesses promising anticancer, antimicrobial, and antioxidant properties. The presence of the chlorine atom at the 6-position is predicted to enhance the biological efficacy of the parent vanillin molecule.
Future research should focus on the chemical synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these predicted activities. Key areas of investigation should include:
-
Quantitative assessment of its cytotoxicity against a panel of cancer cell lines to determine its IC50 values.
-
Determination of its antimicrobial spectrum and MIC values against clinically relevant bacterial and fungal pathogens.
-
Elucidation of its precise mechanisms of action , including its effects on key signaling pathways such as PI3K/Akt and NF-κB.
-
In vivo studies in appropriate animal models to assess its therapeutic efficacy and safety profile.
The insights provided in this guide are intended to serve as a foundation for stimulating further research into the therapeutic potential of this compound, a compound that may hold significant promise for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria - A recent literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanillin suppresses metastatic potential of human cancer cells through PI3K inhibition and decreases angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]
6-Chlorovanillin: A Versatile Building Block for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Introduction
6-Chlorovanillin, a halogenated derivative of the naturally occurring phenolic aldehyde vanillin (B372448), is emerging as a chemical building block with significant potential in drug discovery and materials science. The introduction of a chlorine atom at the C6 position of the vanillin scaffold imparts unique physicochemical properties, including altered lipophilicity and electronic characteristics, which can profoundly influence the biological activity and reactivity of its derivatives. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a versatile precursor for the synthesis of novel bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of new chemical entities with therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and biological studies. The data presented below has been compiled from various sources and provides a foundational dataset for laboratory applications.
| Property | Value | Reference |
| Chemical Name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 18268-76-3 | [1] |
| Molecular Formula | C₈H₇ClO₃ | N/A |
| Molecular Weight | 186.59 g/mol | N/A |
| Appearance | Pale yellow to white crystalline solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | N/A |
Spectral Data:
| Spectroscopy | Data | Source |
| ¹H NMR | Predicted shifts for aromatic protons are expected to be influenced by the electron-withdrawing chlorine atom. Data for this compound, acetate (B1210297) shows signals for aromatic protons.[2] | [2] |
| ¹³C NMR | Predicted shifts for the carbon backbone. The carbon attached to the chlorine will show a characteristic downfield shift. | N/A |
| FTIR | Expected characteristic peaks for hydroxyl (-OH), aldehyde (C=O), ether (C-O-C), and C-Cl stretching vibrations. Data for this compound, acetate is available.[3] | [3] |
| Mass Spectrometry | The mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio). | [4] |
Synthesis of this compound: A Proposed Experimental Protocol
The regioselective synthesis of this compound presents a synthetic challenge due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the vanillin ring, which favor chlorination at the C5 position. Direct chlorination of vanillin often leads to a mixture of isomers. A more controlled approach involves the use of a starting material that favors C6 substitution. The following protocol is a plausible, though hypothetical, method for the synthesis of this compound, adapted from procedures for related halogenated phenols.
Reaction Scheme:
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isovanillin (1.0 equivalent) in anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
This compound as a Chemical Building Block
The functional groups of this compound—the aldehyde, hydroxyl, and methoxy groups, along with the reactive chlorine atom—make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds with potential biological activity.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics in oncology. The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of substituted quinolines. The following is a proposed experimental workflow for the synthesis of a hypothetical kinase inhibitor scaffold from this compound.
Experimental Protocol (Hypothetical):
Step 1: Reductive Amination of this compound
-
Dissolve this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude secondary amine, which can be used in the next step without further purification.
Step 2: Synthesis of the Quinoline Scaffold
-
To a solution of the crude secondary amine from Step 1 in ethanol, add an α,β-unsaturated ketone (1.0 equivalent) and a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the substituted quinoline scaffold.
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, studies on related vanillin derivatives suggest potential anticancer and antimicrobial activities. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
A vanillin derivative, 4-(1H-imidazo[4,5-f][1][2]-phenanthrolin-2-yl)-2-methoxyphenol (IPM711), has been shown to suppress the growth of colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6] It is plausible that this compound or its derivatives could exert similar effects.
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for target genes involved in cell proliferation.
Conclusion
This compound is a promising and versatile chemical building block with significant potential for the development of novel bioactive compounds. Its unique structural features, conferred by the chlorine substituent, open up new avenues for chemical synthesis and drug discovery. While further research is needed to fully elucidate its synthetic routes and biological activities, the information presented in this technical guide provides a solid foundation for researchers to explore the potential of this compound in their respective fields. The proposed experimental protocols and workflows offer a starting point for the synthesis and application of this intriguing molecule, with the potential to contribute to the discovery of new therapeutic agents and advanced materials.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A vanillin derivative suppresses the growth of HT29 cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Methodological & Application
Synthetic Routes to 6-Chlorovanillin: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with detailed synthetic methods for the preparation of 6-chlorovanillin (4-hydroxy-5-chloro-3-methoxybenzaldehyde), a halogenated derivative of vanillin (B372448) with significant potential as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials. Direct chlorination of vanillin typically yields the 5-chloro isomer due to the directing effects of the hydroxyl and methoxy (B1213986) groups. Therefore, achieving substitution at the less reactive 6-position necessitates a strategic approach involving protection of the more reactive sites.
This document outlines a reliable multi-step synthesis beginning with the protection of vanillin, followed by selective chlorination, and concluding with deprotection to yield the desired this compound.
Comparative Summary of Synthetic Approaches
While several chlorinating agents are available, the regioselective synthesis of this compound is best achieved through a protection-chlorination-deprotection strategy. Direct chlorination methods are generally not selective for the 6-position.
| Method | Starting Material | Key Reagents | Intermediate | Reported Yield | Key Challenges |
| Protection-Chlorination-Deprotection | Vanillin | Acetic anhydride (B1165640), Chlorine, Acid/Base | 3-Methoxy-4-acetoxybenzal diacetate | Not specified | Requires multiple steps; optimization of each step is crucial for overall yield. |
| Direct Chlorination (e.g., with NCS) | Vanillin | N-Chlorosuccinimide (NCS) | Mixture of isomers, primarily 5-chlorovanillin | Low for 6-isomer | Poor regioselectivity, leading to a mixture of products requiring separation. |
| Direct Chlorination (e.g., with SO₂Cl₂) | Vanillin | Sulfuryl chloride (SO₂Cl₂) | Mixture of isomers, primarily 5-chlorovanillin | Low for 6-isomer | Poor regioselectivity, often leading to dichlorination. |
Experimental Protocols
The most effective and selective method for the preparation of this compound is the three-step process reported by Raiford and Lichty.[1] This involves the initial protection of vanillin's hydroxyl and aldehyde functionalities as acetates.
Protocol 1: Synthesis of this compound via Protection, Chlorination, and Deprotection
This protocol is divided into three key stages:
Stage 1: Preparation of 3-Methoxy-4-acetoxybenzal Diacetate (Vanillin Diacetate)
This step protects the phenolic hydroxyl group and the aldehyde group of vanillin to direct the subsequent chlorination to the desired position.
-
Materials:
-
Vanillin
-
Acetic anhydride
-
Pyridine or Sodium Acetate (B1210297) (as catalyst)
-
Crushed ice
-
Deionized water
-
95% Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve vanillin in dichloromethane under anhydrous conditions.
-
To this solution, add acetic anhydride and a catalytic amount of dry pyridine.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from 95% ethanol to obtain pure 3-methoxy-4-acetoxybenzal diacetate.
-
Dry the purified crystals and determine their melting point and yield.
-
Stage 2: Chlorination of 3-Methoxy-4-acetoxybenzal Diacetate
With the 4-hydroxyl and aldehyde groups protected, chlorination is directed to the available positions on the aromatic ring, with the 6-position being favored.
-
Materials:
-
3-Methoxy-4-acetoxybenzal diacetate
-
Chlorine gas
-
Anhydrous acetic acid or a suitable chlorinated solvent
-
-
Procedure:
-
Dissolve the 3-methoxy-4-acetoxybenzal diacetate in a suitable inert solvent such as anhydrous acetic acid in a three-necked flask equipped with a gas inlet tube and a stirrer.
-
Pass a controlled stream of dry chlorine gas through the solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS to ensure the formation of the mono-chlorinated product.
-
Once the starting material is consumed, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Remove the solvent under reduced pressure to obtain the crude 6-chloro-3-methoxy-4-acetoxybenzal diacetate. This crude product can often be used directly in the next step.
-
Stage 3: Hydrolysis of 6-Chloro-3-methoxy-4-acetoxybenzal Diacetate to this compound
The final step involves the deprotection of the acetate groups to reveal the hydroxyl and aldehyde functionalities of the final product.
-
Materials:
-
Crude 6-chloro-3-methoxy-4-acetoxybenzal diacetate
-
Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol/water mixture)
-
-
Procedure:
-
Dissolve the crude chlorinated intermediate in a suitable solvent and treat it with a dilute acid or base to hydrolyze the acetate groups.
-
Heat the mixture gently if necessary to drive the reaction to completion, monitoring by TLC.
-
After complete hydrolysis, neutralize the reaction mixture if necessary and extract the this compound into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
-
Visualizing the Synthesis
Diagram 1: Synthetic Workflow for this compound
Caption: A multi-step workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of Electrophilic Aromatic Substitution
Caption: The electrophilic substitution mechanism for the chlorination of the protected vanillin intermediate.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 6-chlorovanillin as a key starting material. The following sections describe the synthesis of quinoxalines, benzoxazoles, and chalcone-derived pyrimidines and pyrazoles. The methodologies are presented with specific reaction conditions and quantitative data to facilitate replication and further development in a research setting.
Synthesis of Quinoxaline (B1680401) Derivatives from this compound
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In this protocol, this compound is first oxidized to its corresponding 1,2-dicarbonyl derivative, which then undergoes cyclocondensation.
Experimental Protocol: Two-Step Synthesis of 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)quinoxaline
Step 1: Oxidation of this compound to 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethane-1,2-dione
A plausible method for the oxidation of the aldehyde group in this compound to an adjacent ketone, forming a 1,2-dicarbonyl compound, can be achieved using selenium dioxide (SeO₂).
-
Materials: this compound, Selenium Dioxide (SeO₂), Dioxane, Water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dioxane.
-
Add a solution of selenium dioxide (1.1 eq) in water dropwise to the stirred solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,2-dicarbonyl compound.
-
Step 2: Cyclocondensation with o-Phenylenediamine
-
Materials: 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethane-1,2-dione, o-Phenylenediamine, Ethanol (B145695).
-
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of o-phenylenediamine (1.0 eq) in ethanol.
-
Reflux the mixture for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure quinoxaline derivative.
-
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethane-1,2-dione | o-Phenylenediamine | 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)quinoxaline | Ethanol | 2-4 | Not Specified | [1] |
Logical Workflow for Quinoxaline Synthesis
Caption: Synthetic pathway for quinoxaline derivatives from this compound.
Synthesis of Benzoxazole (B165842) Derivatives from this compound
Benzoxazoles are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized by the condensation of o-aminophenols with aldehydes.[2][3]
Experimental Protocol: One-Pot Synthesis of 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)benzoxazole
-
Materials: this compound, 2-Aminophenol (B121084), Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (or an alternative acid catalyst like p-toluenesulfonic acid), Toluene (B28343).[2]
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-aminophenol (1.0 eq), and the acid catalyst (catalytic amount).
-
Add toluene as the solvent.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzoxazole derivative.
-
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | 2-Aminophenol | 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)benzoxazole | BAIL gel/Toluene | 5 | 85-98 (general) | [2] |
Experimental Workflow for Benzoxazole Synthesis
Caption: One-pot synthesis of benzoxazoles from this compound.
Synthesis of Chalcones and their Cyclization to Pyrimidines and Pyrazoles
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for various heterocyclic compounds, including flavonoids, pyrimidines, and pyrazoles. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503).
Synthesis of Chalcones from this compound
Experimental Protocol: Claisen-Schmidt Condensation
-
Materials: this compound, Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40%) with stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone (B49325), wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
| Reactant 1 | Reactant 2 | Product | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Acetophenone | 1-(Phenyl)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-en-1-one | KOH/Ethanol | 4-6 | Not Specified | General Protocol |
| This compound | 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-en-1-one | NaOH/Ethanol | 4-6 | Not Specified | General Protocol |
Cyclization of Chalcones to Pyrimidines
Pyrimidines can be synthesized by the reaction of chalcones with guanidine (B92328) nitrate (B79036) in the presence of a base.[4]
Experimental Protocol: Synthesis of 4,6-Disubstituted Pyrimidines
-
Materials: this compound-derived chalcone, Guanidine Nitrate, Sodium Hydroxide (NaOH), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine nitrate (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (40%) portion-wise to the refluxing mixture over 3 hours.[4]
-
Continue refluxing for an additional 7 hours.[4]
-
Reduce the volume of the solvent by half and cool the mixture.
-
Filter the solid product, wash with cold aqueous ethanol and then water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine (B1678525) derivative.
-
| Reactant 1 | Reactant 2 | Product | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound-derived chalcone | Guanidine Nitrate | 4-(Aryl)-6-(3-chloro-4-hydroxy-5-methoxyphenyl)pyrimidine | NaOH/Ethanol | 10 | Not Specified | [4] |
Cyclization of Chalcones to Pyrazoles
Pyrazoles are synthesized by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303), often in the presence of a catalytic amount of acid.[5]
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles
-
Materials: this compound-derived chalcone, Hydrazine Hydrate, Glacial Acetic Acid or Ethanol.
-
Procedure:
-
Dissolve the chalcone (1.0 eq) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of a suitable acid if necessary.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated pyrazole (B372694), wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrazole derivative.
-
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound-derived chalcone | Hydrazine Hydrate | 3-(Aryl)-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-1H-pyrazole | Acetic Acid | 6-8 | Not Specified | [5] |
Signaling Pathway for Chalcone-Derived Heterocycles
Caption: Synthesis of pyrimidines and pyrazoles from this compound via a chalcone intermediate.
References
- 1. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chlorovanillin in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorovanillin, a halogenated derivative of vanillin (B372448), serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6-position of the vanillin ring can modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity compared to the parent compound. While research specifically on this compound is emerging, studies on closely related chlorinated vanillin derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. These derivatives, such as Schiff bases, chalcones, and hydrazones, represent promising avenues for drug discovery.
This document provides detailed application notes on the potential therapeutic applications of this compound derivatives, summarizes available quantitative data on their biological activities, and offers comprehensive experimental protocols for their synthesis and evaluation.
Therapeutic Applications
Derivatives of chlorinated vanillins have shown significant potential in several key therapeutic areas:
-
Antimicrobial Activity: Halogenated vanillin derivatives exhibit inhibitory activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes. The formation of Schiff bases and hydrazones from this compound is a strategic approach to further enhance these antimicrobial effects.
-
Anticancer Activity: Vanillin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer progression, such as the Wnt/β-catenin and STAT3-HIF-1α pathways.[1][2] Brominated vanillin derivatives, for instance, have been shown to induce DNA double-strand breaks and inactivate the Akt pathway.[3]
-
Enzyme Inhibition: The vanillin scaffold is a known inhibitor of several enzymes implicated in disease. For example, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease, and carbonic anhydrases, which are targets in cancer therapy. A chlorinated and ammoniated derivative of vanillin has been identified as a potent inhibitor of V-ATPase, a promising target for insecticides.
Quantitative Data Summary
The following tables summarize the reported biological activities of various vanillin derivatives. It is important to note that specific data for this compound derivatives are limited in the current literature; therefore, data from closely related halogenated and non-halogenated vanillin derivatives are included to provide a comparative context.
Table 1: Antimicrobial Activity of Vanillin Derivatives
| Derivative Type | Microorganism | Activity Metric | Value | Reference |
| Halogenated Vanillin Azo Derivatives | Staphylococcus aureus | Zone of Inhibition | 7-10 mm | |
| Halogenated Vanillin Azo Derivatives | Escherichia coli | Zone of Inhibition | 7-9 mm | |
| Vanillin Hydrazone (Van₃) | Candida albicans | MIC | 31.25 µg/mL | |
| Vanillin Hydrazone (Van₅) | Candida albicans | MIC | 31.25 µg/mL |
Table 2: Anticancer Activity of Vanillin Derivatives
| Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |
| Vanillin-derived Chalcone (67g) | - | IC50 | < 5.74 µM | |
| Vanillin Hydrazone (Van₂) | MDA-MB-231 | Viability | < 40% at 50 µg/mL | |
| Iodolactone from Vanillin (10b) | CLBL-1 | IC50 | 46.3 µM |
Table 3: Enzyme Inhibitory Activity of Vanillin Derivatives
| Derivative Type | Target Enzyme | Activity Metric | Value | Reference |
| Naphthalimido Vanillin (2a) | BuChE | IC50 | 0.27 µM | |
| Vanillin Hydrazone (Van₁) | AChE | % Inhibition | 50% at 10 mg/mL | |
| Phenyl enone of Vanillin (6) | hCA XII | - | Most active in series | |
| Chlorinated Vanillin Derivative (3b-03) | V-ATPase | Kd | 0.803 µM |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Protocol 1: Synthesis of this compound Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases through the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol with gentle warming.
-
To this solution, add the substituted primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the Schiff base.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the final product using spectroscopic methods (FTIR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of this compound Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone (B1666503).
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add the NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Dry the final product and characterize it using appropriate spectroscopic techniques.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against various microorganisms.
Materials:
-
Synthesized this compound derivative
-
Test microorganisms (bacterial or fungal strains)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to the final required concentration in the broth.
-
Inoculate each well (except the sterility control) with the microbial suspension.
-
Include positive, negative, and sterility controls in separate wells.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines to determine the half-maximal inhibitory concentration (IC50).[4][5]
Materials:
-
Synthesized this compound derivative
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Potential Signaling Pathways
The anticancer activity of vanillin and its derivatives is often associated with the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
As depicted in Figure 3, derivatives of this compound may exert their anticancer effects through multiple mechanisms. One potential mechanism is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[2] By potentially binding to the Frizzled receptor, these compounds could prevent the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of genes that promote cell proliferation and invasion.[2]
Another key mechanism is the induction of apoptosis. Vanillin derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[1]
References
Application Notes and Protocols for the Synthesis of 6-Chlorovanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of vanillin (B372448) derivatives containing a chlorine atom at the 6-position of the aromatic ring. Vanillin and its halogenated analogues are of significant interest in medicinal chemistry due to their diverse biological activities and their utility as versatile intermediates for the synthesis of more complex bioactive molecules.[1] Halogenated phenolic compounds are known to exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1]
The introduction of chlorine atoms into the vanillin scaffold can significantly alter its physicochemical properties and biological activity.[1] However, the direct regioselective synthesis of 6-chlorovanillin from vanillin is challenging. The electrophilic aromatic substitution (chlorination) on the vanillin ring is directed by the strongly activating hydroxyl and methoxy (B1213986) groups. This leads to preferential substitution at the 5-position, which is ortho to the hydroxyl group.[2]
This document provides a well-established, two-step protocol for the synthesis of 5,6-dichlorovanillin, a derivative that incorporates chlorine at the desired 6-position. Additionally, a general protocol for synthesizing Schiff base derivatives from this chlorinated vanillin intermediate is detailed. Schiff bases are a class of compounds known to possess a wide spectrum of therapeutic activities, including antibacterial, antiviral, and anti-inflammatory properties.
Protocol 1: Two-Step Synthesis of 5,6-Dichlorovanillin from Vanillin
This protocol outlines a reliable method for the preparation of 5,6-Dichlorovanillin, commencing with the monochlorination of vanillin to yield 5-chlorovanillin, followed by a second chlorination at the 6-position.[1]
Logical Workflow for Synthesis of 5,6-Dichlorovanillin
Caption: Logical relationship of the two-step synthesis of 5,6-Dichlorovanillin.
Step 1a: Synthesis of 5-Chlorovanillin
This initial step involves the selective monochlorination of vanillin at the 5-position.
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve vanillin (1.0 eq) in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the chlorinating agent (e.g., N-Chlorosuccinimide, 1.0-1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the vanillin spot), quench the reaction appropriately (e.g., with a sodium thiosulfate (B1220275) solution if SO₂Cl₂ is used).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-chlorovanillin.[1]
Step 1b: Synthesis of 5,6-Dichlorovanillin
This second step chlorinates the 5-chlorovanillin intermediate to introduce a second chlorine atom at the 6-position.[1]
Materials:
-
5-Chlorovanillin (from Step 1a)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Inert atmosphere setup
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 5-chlorovanillin (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise to the stirred solution, ensuring the temperature is maintained.[1]
-
Allow the reaction mixture to stir at 0 °C or warm to room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, carefully quench the reaction (e.g., by slow addition to ice water).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude 5,6-Dichlorovanillin by recrystallization from a suitable solvent system or by column chromatography to yield the pure product.[1]
Data Summary for 5,6-Dichlorovanillin Synthesis
| Parameter | Method: Stepwise Chlorination |
| Starting Material | Vanillin |
| Intermediate | 5-Chlorovanillin |
| Chlorinating Agent | Step 1: NCS or SO₂Cl₂ Step 2: Sulfuryl Chloride (SO₂Cl₂) |
| Key Advantage | Offers better control over regioselectivity compared to direct dichlorination.[1] |
| Purification | Column Chromatography / Recrystallization |
Protocol 2: General Synthesis of Schiff Base Derivatives
This protocol describes a general method for synthesizing Schiff bases (azomethines) through the condensation of a chlorinated vanillin derivative with various primary amines. Schiff bases are formed by the reaction between the aldehyde group and an amino group, creating a characteristic C=N imine linkage.[3]
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff Base derivatives.
Materials:
-
5,6-Dichlorovanillin (or other chlorinated vanillin aldehyde)
-
Various primary amines (e.g., aniline, substituted anilines, aminobenzothiazole, etc.)
-
Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve 5,6-Dichlorovanillin (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate container, dissolve an equimolar amount (1.0 eq) of the desired primary amine in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of a catalyst, such as glacial acetic acid, if required.
-
Heat the mixture to reflux for a period of 2 to 8 hours.[4] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
-
Characterize the final product using spectral methods such as IR, NMR, and Mass Spectrometry.
Data Summary for Representative Schiff Base Synthesis
| Starting Aldehyde | Amine Reactant | Solvent | Conditions | Typical Yield Range |
| Chlorinated Vanillin | p-Chloroaniline | Ethanol | Reflux, 4 hrs | 60-80% |
| Chlorinated Vanillin | 2-Aminobenzothiazole | Ethanol | Reflux, 2 hrs | 65-85% |
| Chlorinated Vanillin | p-Nitroaniline | Ethanol | Reflux, 6 hrs | 70-90% |
| Chlorinated Vanillin | Amino Acids | Methanol | Stir, 50°C | 50-70% |
| Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrates and optimized conditions.[3][5][6] |
References
Application Notes and Protocols for 6-Chlorovanillin as a Building Block in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-chlorovanillin as a versatile building block in the synthesis of key pharmaceutical intermediates. The introduction of a chlorine atom onto the vanillin (B372448) scaffold offers a strategic approach to modulate the physicochemical properties of resulting molecules, potentially enhancing their biological activity and metabolic stability.
Introduction
Vanillin, a naturally occurring phenolic aldehyde, is a well-established starting material in the synthesis of various pharmaceuticals.[1] The targeted modification of the vanillin structure, such as through halogenation, can lead to novel derivatives with significant therapeutic potential. This compound, specifically, presents a unique substitution pattern that can influence the electronic and lipophilic character of synthesized intermediates. This can be a critical factor in drug design, affecting binding affinities to biological targets and pharmacokinetic profiles.
The aldehyde functionality of this compound serves as a reactive handle for the construction of diverse molecular scaffolds. Two prominent classes of pharmaceutical intermediates that can be readily synthesized from this compound are Schiff bases and chalcones. Both of these molecular frameworks are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
-
Schiff Bases: Formed by the condensation of this compound with primary amines, these imine-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
-
Chalcones: Synthesized through the Claisen-Schmidt condensation of this compound with acetophenones, these α,β-unsaturated ketones are precursors to flavonoids and are associated with antioxidant, anticancer, and anti-inflammatory effects.[3][4]
These notes will provide detailed experimental protocols for the synthesis of these two important classes of intermediates, along with expected data and visualizations to guide researchers in their drug discovery and development efforts.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of representative Schiff base and chalcone (B49325) intermediates derived from this compound. The data is extrapolated from typical yields and characterization results for similar reactions reported in the literature.[2][3]
Table 1: Synthesis of a Representative Schiff Base from this compound
| Parameter | Expected Value |
| Intermediate Name | N-(4-methoxyphenyl)-1-(6-chloro-4-hydroxy-3-methoxyphenyl)methanimine |
| Reaction Type | Schiff Base Condensation |
| Starting Materials | This compound, p-Anisidine |
| Solvent | Ethanol (B145695) |
| Catalyst | Glacial Acetic Acid |
| Reaction Time | 2-4 hours |
| Yield | 85-95% |
| Appearance | Yellow solid |
| Melting Point | 150-155 °C |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1625 (C=N), ~1250 (C-O) |
| ¹H NMR (δ, ppm) | ~9.8 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), ~7.0-7.8 (m, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃) |
| Mass Spec (m/z) | Expected molecular ion peak |
Table 2: Synthesis of a Representative Chalcone from this compound
| Parameter | Expected Value |
| Intermediate Name | (E)-1-(4-hydroxyphenyl)-3-(6-chloro-4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
| Reaction Type | Claisen-Schmidt Condensation |
| Starting Materials | This compound, 4-Hydroxyacetophenone |
| Solvent | Ethanol |
| Base Catalyst | Aqueous Sodium Hydroxide (NaOH) |
| Reaction Time | 24 hours |
| Yield | 70-85% |
| Appearance | Yellow-orange solid |
| Melting Point | 180-185 °C |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1650 (C=O), ~1590 (C=C) |
| ¹H NMR (δ, ppm) | ~10.0 (s, 1H, -OH), ~9.8 (s, 1H, -OH), ~7.0-8.0 (m, Ar-H and -CH=CH-), ~3.9 (s, 3H, -OCH₃) |
| Mass Spec (m/z) | Expected molecular ion peak |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derived Schiff Base
Objective: To synthesize a Schiff base intermediate from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., p-anisidine)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (30 mL).
-
To this solution, add the substituted primary amine (1.0 equivalent) and a few drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate:hexane, 3:7).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the solution can be concentrated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the final product using FTIR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a this compound Derived Chalcone
Objective: To synthesize a chalcone intermediate from this compound and a substituted acetophenone (B1666503) via Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Dilute Hydrochloric Acid (HCl)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol (50 mL).
-
Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
After the addition is complete, remove the flask from the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral to litmus (B1172312) paper.
-
A solid precipitate of the chalcone should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified chalcone and characterize it by FTIR, ¹H NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Workflow for the synthesis of Schiff base intermediates.
References
- 1. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 2. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 6-Chlorovanillin
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential related substances in 6-Chlorovanillin. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid, coupled with UV detection. This procedure is suitable for quality control and purity assessment in research, process development, and manufacturing environments. The method is demonstrated to be specific, linear, accurate, and precise.
Introduction
This compound is a chlorinated aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and quality of the final product.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the purity analysis of this compound.[2][3] This document provides a comprehensive protocol for an HPLC method developed for the routine analysis of this compound purity.
Experimental
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4] Data acquisition and processing were performed using chromatography data software.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (High-purity, e.g., Milli-Q or equivalent)[4]
-
Formic acid (ACS grade or higher)
-
This compound reference standard (of known purity)
-
This compound sample for analysis
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Program
The gradient elution program for the separation is detailed in Table 2.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Mix thoroughly.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Solution Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Sample Working Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution six times to check for system suitability.
-
Inject the prepared Sample Working Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation Summary
The developed method was validated according to ICH guidelines.[4] A summary of the validation parameters is provided in the following tables.
System Suitability
The system suitability was assessed by six replicate injections of the Working Standard Solution. The results are summarized in Table 3.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.2% |
Table 3: System Suitability Results
Linearity
The linearity of the method was evaluated over a concentration range of 10 µg/mL to 150 µg/mL. The results are presented in Table 4.
| Parameter | Result |
| Concentration Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45210x + 1250 |
Table 4: Linearity Data
Accuracy (% Recovery)
Accuracy was determined by spiking a known amount of this compound standard into a sample at three different concentration levels. The recovery results are shown in Table 5.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 50.0 | 49.5 | 99.0% |
| 100% | 100.0 | 101.2 | 101.2% |
| 150% | 150.0 | 148.8 | 99.2% |
Table 5: Accuracy (Recovery) Results
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). The results are summarized in Table 6.
| Precision Type | % Purity (n=6) | % RSD |
| Repeatability | 99.5, 99.6, 99.4, 99.5, 99.7, 99.5 | 0.11% |
| Intermediate Precision | 99.4, 99.3, 99.6, 99.5, 99.2, 99.4 | 0.15% |
Table 6: Precision Results
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is specific, accurate, precise, and linear over the tested concentration range. It is suitable for routine quality control analysis in various laboratory settings, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its products, which include chalcones and other vinyl derivatives.
6-Chlorovanillin, a halogenated derivative of vanillin, serves as a valuable starting material in the synthesis of novel bioactive molecules. The presence of the chlorine atom, along with the hydroxyl and methoxy (B1213986) groups on the aromatic ring, can significantly influence the physicochemical properties and biological efficacy of the resulting compounds. Derivatives of this compound are being explored for their potential as antimicrobial, anticancer, and enzyme inhibitory agents.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, summarize expected outcomes, and discuss the potential applications of the synthesized products in drug development, with a focus on their interaction with key cellular signaling pathways.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
Caption: General Knoevenagel condensation of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds, based on literature for analogous substituted benzaldehydes.
Table 1: Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temperature | 1-2 h | 85-95 | [1][2][3] |
| Ammonium Acetate | Solvent-free | 80-100 | 5-15 min | 90-98 | [1][4] |
| None (Microwave) | Water | 100 | 5-10 min | 90-99 | [5][6] |
Table 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4-6 h | 80-90 | [7][8][9] |
| Gallium Chloride | Solvent-free (grinding) | Room Temperature | 10-20 min | 85-95 | [10] |
| Hydroxyapatite (Microwave) | Solvent-free | 120 | 2-5 min | 90-97 | [5] |
Table 3: Knoevenagel Condensation of this compound with Barbituric Acid
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | Reflux | 1-2 h | 85-95 | [1] |
| Basic Alumina (Microwave) | Solvent-free | 120-140 | 3-5 min | 90-96 | [1] |
| Chitosan (B1678972) | Solvent-free (grinding) | Room Temperature | 20-30 min | >85 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the tables above.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine (~0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure α,β-unsaturated compound.
Protocol 2: Solvent-Free Knoevenagel Condensation using Microwave Irradiation
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, barbituric acid) (1.0 mmol)
-
Catalyst (e.g., ammonium acetate, basic alumina) (catalytic amount)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of the chosen catalyst.
-
Thoroughly mix the solids using a spatula.
-
Place the vessel in the microwave synthesizer and irradiate at a specified power and temperature for the required time (typically 2-10 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a small amount of water or ethanol to the solid mass and triturate to break up any clumps.
-
Collect the solid product by vacuum filtration and wash with water, followed by a small amount of cold ethanol.
-
Dry the product to obtain the final compound.
Protocol 3: Catalyst-Free Knoevenagel Condensation in Water
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., barbituric acid) (1.0 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask (25 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, suspend this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 5 mL of deionized water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
The product will precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator or vacuum oven.
Applications in Drug Development & Relevant Signaling Pathways
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound, particularly chalcones and their analogues, are of significant interest to drug development professionals due to their potential to modulate various cellular signaling pathways implicated in diseases such as cancer and microbial infections.[12][13]
Anticancer Activity and Associated Signaling Pathways
Chalcones have been shown to exhibit anticancer properties by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.[14][15][16]
Caption: A typical experimental workflow for synthesis and biological evaluation.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[12][17] Its aberrant activation is a hallmark of many cancers. Chalcones have been demonstrated to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-survival genes.[13][18]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival.[19] Overactivation of this pathway is common in cancer. Certain chalcones can inhibit the phosphorylation and activation of Akt, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.[20][21][22]
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.[23] Dysregulation of the MAPK pathway is frequently observed in cancer. Chalcones have been reported to modulate the MAPK pathway, in some cases leading to the activation of pro-apoptotic signals and cell cycle arrest.[24][25][26]
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | MDPI [mdpi.com]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Schiff bases derived from 6-chlorovanillin. The document includes detailed experimental protocols, a summary of biological activities, and a visualization of a key signaling pathway implicated in the action of these compounds.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities. The synthesis of Schiff bases from substituted vanillins, such as this compound, offers a promising avenue for the development of novel therapeutic agents. The presence of the chloro, hydroxyl, and methoxy (B1213986) functional groups on the vanillin (B372448) core, combined with the diverse functionalities that can be introduced via the amine component, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting Schiff bases. These compounds have garnered significant interest in medicinal chemistry due to their potential as antimicrobial, antioxidant, and anticancer agents.
Synthesis of Schiff Bases from this compound
The general method for the synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine. This reaction is typically carried out in an alcoholic solvent, often with the aid of a catalytic amount of acid.
General Reaction Scheme
Caption: General synthesis of Schiff bases from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and p-Aminophenol
This protocol describes the synthesis of a representative Schiff base from this compound and p-aminophenol.
Materials:
-
This compound
-
p-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 0.01 mol) in 30 mL of absolute ethanol with gentle warming and stirring.
-
To this solution, add a solution of p-aminophenol (1.09 g, 0.01 mol) in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the synthesized compound using appropriate spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry) and determine its melting point.
Applications in Drug Development
Schiff bases derived from substituted vanillins have shown promise in various therapeutic areas. The following sections summarize the key biological activities and provide representative data for structurally related compounds.
Antimicrobial Activity
Schiff bases often exhibit significant activity against a range of pathogenic bacteria and fungi. The imine group is considered crucial for their antimicrobial action. The presence of a chlorine atom and a hydroxyl group in the this compound moiety can enhance this activity.[1][2]
| Schiff Base Derivative (Example) | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Vanillin-derived Schiff base | S. aureus | 22 | 12.5 | [3] |
| Vanillin-derived Schiff base | E. coli | 18 | 25 | [3] |
| Vanillin-derived Schiff base | C. albicans | 20 | 12.5 | [4] |
| Chloro-substituted aniline (B41778) Schiff base | S. aureus | 32.5 | - | [3] |
| Chloro-substituted aniline Schiff base | E. coli | 27.3 | - | [3] |
MIC: Minimum Inhibitory Concentration
Antioxidant Activity
Many Schiff bases, particularly those with phenolic hydroxyl groups, are potent antioxidants. They can scavenge free radicals, which are implicated in various disease processes, including cancer and inflammation. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Schiff Base Derivative (Example) | DPPH Scavenging IC50 (µM) | Reference |
| Hydroxyphenyl-substituted Schiff base | 28.33 | [5] |
| Chloro-substituted Schiff base | 4.36 | [6] |
| Nitro-substituted Schiff base | 116.79 | [7] |
IC50: The concentration of the compound that scavenges 50% of the DPPH radicals.
Anticancer Activity
Schiff bases have emerged as a promising class of anticancer agents. Their mechanism of action can involve various cellular pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
| Schiff Base Derivative (Example) | Cell Line | IC50 (µM) | Reference |
| o-Vanillin Schiff base complex | MCF-7 (Breast Cancer) | 7.21 | [5] |
| o-Vanillin Schiff base complex | HCT-116 (Colon Cancer) | 4.2 | [5] |
| Chloro-substituted Schiff base complex | K562 (Leukemia) | 2.0 | [8] |
| Quinazolinone Schiff base complex | A549 (Lung Cancer) | ~2.0 | [9] |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Some vanillin-derived Schiff bases have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the Wnt/β-catenin pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.
In the absence of a Wnt signal ("OFF state"), a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for proteasomal degradation.[7][10] When a Wnt ligand binds to its receptors ("ON state"), this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin.[7][10] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.[7] Some Schiff bases may exert their anticancer effects by interfering with this pathway, potentially by promoting the degradation of β-catenin or inhibiting the transcription of its target genes.
Conclusion
The synthesis of Schiff bases from this compound represents a valuable strategy for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the potential for potent antimicrobial, antioxidant, and anticancer activities, make these compounds a compelling area for further investigation. The provided protocols and data serve as a foundational resource for researchers and scientists dedicated to the discovery and development of new drugs. Further studies are warranted to explore the full therapeutic potential and mechanisms of action of this promising class of compounds.
References
- 1. tsijournals.com [tsijournals.com]
- 2. medmedchem.com [medmedchem.com]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [anjs.edu.iq]
Application of 6-Chlorovanillin in the Synthesis of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 6-chlorovanillin. This compound, a halogenated derivative of vanillin (B372448), serves as a versatile starting material for the synthesis of various heterocyclic compounds, including Schiff bases and chalcones, which have demonstrated significant potential as antimicrobial agents. The introduction of a chlorine atom onto the vanillin scaffold can enhance the lipophilicity and electronic properties of the resulting derivatives, potentially leading to improved antimicrobial efficacy.
Introduction to this compound in Antimicrobial Synthesis
Vanillin and its derivatives have long been recognized for their antimicrobial properties.[1] The synthesis of Schiff bases and chalcones from vanillin is a common strategy to develop new therapeutic agents.[2][3] this compound offers a unique starting point for creating a new generation of these compounds. The presence of the chloro group can significantly influence the biological activity of the synthesized molecules. Halogenated compounds often exhibit enhanced antimicrobial activity due to increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic effects that can improve interaction with biological targets.
The primary synthetic routes explored for antimicrobial agents derived from this compound are:
-
Schiff Base Formation: Condensation reaction of the aldehyde group of this compound with various primary amines to form imines (azomethines). Schiff bases are known for their broad spectrum of biological activities, including antibacterial and antifungal effects.[4][5]
-
Claisen-Schmidt Condensation (Chalcone Synthesis): A base-catalyzed condensation reaction between this compound and an acetophenone (B1666503) derivative to form a chalcone. Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit diverse pharmacological properties, including potent antimicrobial activity.[2][6]
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways for preparing Schiff bases and chalcones from this compound.
References
- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrido[2,3-d]pyrimidines: A Detailed Guide for Researchers
Introduction
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] These molecules, structurally analogous to purines and pteridines, are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Notably, the pyrido[2,3-d]pyrimidine (B1209978) core is a key structural feature in several kinase inhibitors, highlighting its importance in the development of targeted therapies for diseases such as cancer.[6][7]
This document provides detailed experimental protocols for the synthesis of various pyrido[2,3-d]pyrimidine derivatives, summarizing key quantitative data in tabular format for easy comparison. Additionally, it includes diagrams of the synthetic workflows and a relevant biological signaling pathway to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
I. Multi-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrido[2,3-d]pyrimidines in a single step.[2][8] These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries quickly.[8]
A. One-Pot Synthesis via Domino Knoevenagel-Michael Cyclization
A common and effective approach for synthesizing pyrido[2,3-d]pyrimidines is through a one-pot, three-component reaction involving an aminopyrimidine (such as 6-aminouracil), an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326).[1][9] This reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[10][11]
Microwave irradiation has been shown to significantly accelerate the rate of this reaction, leading to high yields in very short reaction times.[1][12]
Materials:
-
4(6)-Aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable microwave reactor vessel, combine 4(6)-aminouracil, the aromatic aldehyde, and malononitrile in DMF.
-
Seal the vessel and subject the mixture to microwave irradiation at a maximum power of 250 W.[11]
-
Maintain the reaction for a period of 5-10 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration and washed with boiling water to yield the pure pyrido[2,3-d]pyrimidine derivative.[1]
For a more environmentally benign approach, the reaction can be carried out in an aqueous medium using a catalyst such as diammonium hydrogen phosphate (B84403) (DAHP).[1]
Materials:
-
4(6)-Aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Diammonium hydrogen phosphate (DAHP) (10 mol%)
-
Ethanol/Water mixture
Procedure:
-
To a stirred solution of 4(6)-aminouracil and the aromatic aldehyde in an ethanol/water mixture, add malononitrile.
-
Add a catalytic amount of DAHP (10 mol%) to the reaction mixture.[4]
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
B. Data Summary for Multi-Component Syntheses
The following table summarizes the quantitative data for the synthesis of various pyrido[2,3-d]pyrimidine derivatives using different catalytic systems.
| Catalyst/Condition | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave Irradiation | 4(6)-Aminouracil, Aromatic Aldehydes, Malononitrile | DMF | - | 5 - 10 min | 82 - 95 | [1][11] |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-Aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux | - | 82 - 95 | [1] |
| Bismuth(III) Triflate (Bi(OTf)₃) | 6-Amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile | Ethanol | 80 | - | High | |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | [11] |
| L-Proline | 6-Aminouracil, Aromatic Aldehydes, Malononitrile | - | - | - | High | [11] |
| Brønsted-acidic Ionic Liquid | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Ethylcyanoacetate/Meldrum's acid | Solvent-free | - | < 1 - 3 min | 79 - 95 | [13] |
II. Synthesis of Functionalized Pyrido[2,3-d]pyrimidines
For further elaboration and the creation of diverse chemical libraries, the synthesis of functionalized pyrido[2,3-d]pyrimidines, such as those bearing a chlorine atom, is highly valuable. The chloro-substituent serves as a versatile handle for subsequent cross-coupling and nucleophilic substitution reactions.
A. Synthesis of 6-Chloropyrido[2,3-d]pyrimidine (B8409636) Derivatives
A common strategy for introducing a chlorine atom at the 6-position involves the chlorination of a pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.
Materials:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.
III. Diagrams
A. Synthetic Workflow Diagrams
Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.
Caption: Synthetic workflow for the preparation of 6-chloropyrido[2,3-d]pyrimidines.
B. Biological Signaling Pathway
Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such important target is the PIM-1 kinase, which is often overexpressed in various cancers.[7]
References
- 1. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 2. orgchemres.org [orgchemres.org]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]
- 9. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 10. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
6-Chlorovanillin: A Versatile Building Block in Organic Synthesis for Pharmaceutical and Research Applications
Introduction: 6-Chlorovanillin, a chlorinated derivative of vanillin (B372448), is a valuable synthetic intermediate in organic chemistry. Its trifunctional nature, featuring an aldehyde, a hydroxyl group, and a chlorine atom on the aromatic ring, provides multiple reactive sites for the construction of complex molecules. This unique substitution pattern makes it a key precursor for the synthesis of a variety of bioactive compounds, including Schiff bases, chalcones, and heterocyclic scaffolds, which are of significant interest to researchers in drug discovery and materials science. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacological properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and chalcones, highlighting its role as a versatile starting material for the development of novel chemical entities.
Application 1: Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. Schiff bases derived from substituted vanillins have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as an excellent substrate for the synthesis of a diverse library of Schiff bases by reacting it with various primary amines.
General Synthetic Workflow for Schiff Base Formation
The synthesis of Schiff bases from this compound is a straightforward condensation reaction, typically catalyzed by a weak acid.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline (B41778) or a derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
To this solution, add the substituted primary amine (1.0 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate from the solution.
-
If precipitation does not occur, the solvent volume can be reduced by rotary evaporation, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the purified Schiff base under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Quantitative Data
The yields of Schiff base synthesis from vanillin derivatives are generally good to excellent, often ranging from 80-90%.[1] The specific yield will depend on the nature of the primary amine used and the reaction conditions.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| m-nitroaniline | Aromatic Aldehydes | Schiff Bases | 80-90 | [1] |
Note: This data is for a related synthesis and is provided as a representative example.
Application 2: Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive molecules that can be synthesized from this compound. They are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.
General Synthetic Workflow for Chalcone (B49325) Formation (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation provides a direct route to chalcones from this compound and a suitable acetophenone (B1666503) derivative.
Caption: General workflow for the synthesis of chalcones from this compound.
Experimental Protocol: Synthesis of a this compound-derived Chalcone
This protocol details a general procedure for the synthesis of a chalcone from this compound and a substituted acetophenone via the Claisen-Schmidt condensation.[2]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol with stirring.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base. The chalcone product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified chalcone and determine its melting point.
-
Confirm the structure of the synthesized compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
The yields for Claisen-Schmidt condensations to form chalcones can vary widely depending on the substrates and reaction conditions.
| Reactant 1 | Reactant 2 | Method | Yield (%) | Reference |
| Benzaldehyde derivative | Acetophenone | Aldol condensation | 58.41 | [3] |
| Benzaldehyde derivative | Acetophenone | Solvent-free Aldol condensation | 65.29 | [3] |
| 3-Hydroxybenzaldehyde | 4-Chloroacetophenone | Aldol condensation | 64.5 | [3] |
| 4-Chlorobenzaldehyde | Acetophenone | Aldol condensation | 58.5 | [3] |
Note: This data is for related chalcone syntheses and is provided for illustrative purposes.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of organic compounds with potential biological activity. Its ability to undergo straightforward condensation reactions to form Schiff bases and chalcones makes it an attractive building block for medicinal chemists and researchers in drug development. The protocols provided herein offer a solid foundation for the exploration of the synthetic utility of this compound in the creation of novel molecular entities for various scientific applications. Further research into the biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for One-Pot Synthesis Involving 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of heterocyclic compounds using 6-Chlorovanillin as a key starting material. The methodologies outlined are based on established multicomponent reactions, offering an efficient and atom-economical approach to generating molecular diversity for applications in drug discovery and materials science.
One-Pot Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a robust and widely used one-pot, three-component synthesis that allows for the straightforward creation of dihydropyrimidinones (DHPMs).[1] DHPMs are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] This protocol adapts the classic Biginelli reaction for the use of this compound.
Reaction Scheme:
A mixture of this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea (B124793) is heated in the presence of a catalyst to yield the corresponding dihydropyrimidinone.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the one-pot Biginelli synthesis using various aromatic aldehydes, which can be extrapolated for this compound. The use of a catalyst is crucial for achieving high yields in shorter reaction times.[2]
| Aldehyde | β-Ketoester | (Thio)urea | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | Yb(OTf)₃ | Solvent-free | 100 | 20 | 95[2] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 100 | 20 | 96[2] |
| Vanillin | Ethyl acetoacetate | Urea | H₃BO₃ | Ethanol (B145695) | Reflux | 120 | 85 |
| This compound | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 100 | ~20-30 | >90 (expected) |
Detailed Experimental Protocol
Materials:
-
This compound (1 mmol, 186.59 g/mol )
-
Ethyl acetoacetate (1 mmol, 130.14 g/mol )
-
Urea (1.5 mmol, 60.06 g/mol )
-
Ytterbium triflate (Yb(OTf)₃) (5 mol%, 619.22 g/mol )
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hot plate
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (5 mol%).
-
The reaction is conducted under solvent-free conditions.[2]
-
Heat the mixture to 100°C with continuous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is expected to be complete within 20-30 minutes.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solidified mass and stir until the solid dissolves.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of dihydropyrimidinones.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the Biginelli reaction.
Potential One-Pot Syntheses with this compound
The reactivity of the aldehyde group in this compound makes it a suitable candidate for other one-pot multicomponent reactions. Researchers are encouraged to explore the following reactions, adapting established protocols for other aromatic aldehydes.
-
Hantzsch Pyridine (B92270) Synthesis: A four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridines, which can be subsequently oxidized to pyridines.[3]
-
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.
-
Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4][5]
By systematically exploring these and other multicomponent reactions, a diverse library of novel compounds based on the this compound scaffold can be efficiently synthesized for further investigation in drug discovery and development programs.
References
- 1. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 2. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
Green Synthesis of 5-Chlorovanillin Derivatives: A Guide for Researchers
Abstract: This document provides detailed application notes and protocols for the green synthesis of 5-chlorovanillin derivatives. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols emphasize environmentally benign methods, including efficient chlorination of vanillin (B372448) and subsequent derivatization using microwave and ultrasound-assisted techniques. This guide includes quantitative data for comparative analysis of different synthetic methods, detailed experimental procedures, and visualizations of reaction pathways and workflows to facilitate the adoption of greener practices in the laboratory.
Introduction
Vanillin, a primary component of natural vanilla, is a valuable bio-based platform chemical for the synthesis of a wide range of derivatives with applications in the pharmaceutical, food, and fragrance industries. The introduction of a chlorine atom to the vanillin ring can significantly modify its physicochemical properties and biological activity, making chlorinated vanillin derivatives attractive targets for drug discovery and materials science. Traditional halogenation methods often rely on hazardous reagents and solvents. This guide focuses on greener synthetic alternatives that offer advantages such as reduced reaction times, higher yields, and the use of less toxic substances.
Electrophilic aromatic substitution of vanillin, such as chlorination, preferentially occurs at the 5-position due to the strong activating and ortho-, para-directing effects of the hydroxyl and methoxy (B1213986) groups. The hydroxyl group at position 4 is a more potent activator than the methoxy group at position 3, directing substitution to its ortho-position (C5). Consequently, this document will focus on the synthesis of 5-chlorovanillin and its derivatives.
Efficient Synthesis of 5-Chlorovanillin
A facile, one-pot method for the chlorination of vanillin utilizes N-chlorosuccinimide (NCS), a readily available and easy-to-handle reagent. While the green credentials of this method depend on the choice of solvent and energy input, it offers a significant improvement over traditional methods using elemental chlorine or sulfuryl chloride.
Experimental Protocol: Synthesis of 5-Chlorovanillin
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or a greener solvent alternative like ethanol (B145695) or water, optimization may be required)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve vanillin (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to yield 5-chlorovanillin as a white to off-white solid.
Reaction Pathway
Caption: Synthesis of 5-Chlorovanillin from Vanillin.
Green Synthesis of 5-Chlorovanillin Derivatives
Microwave and ultrasound irradiation are powerful tools in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.
Microwave-Assisted Synthesis of Schiff Base Derivatives
Schiff bases are a class of compounds with a wide range of biological activities. The condensation of an aldehyde with a primary amine to form an imine is a fundamental reaction that can be efficiently promoted by microwave irradiation.
Materials:
-
5-Chlorovanillin
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 5-chlorovanillin (1 mmol), the substituted primary amine (1 mmol), and a catalytic amount of glacial acetic acid in ethanol (3-5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specific temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Caption: Microwave-assisted Schiff base synthesis workflow.
Ultrasound-Assisted Synthesis of Chalcone (B49325) Derivatives
Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities. The Claisen-Schmidt condensation between an aldehyde and a ketone to form a chalcone can be effectively accelerated using ultrasound.
Materials:
-
5-Chlorovanillin
-
Substituted acetophenone (B1666503) (e.g., acetophenone, 4-methylacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (B78521) solution (e.g., 10-20%)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a beaker or flask, dissolve 5-chlorovanillin (1 mmol) and the substituted acetophenone (1 mmol) in ethanol.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.
-
While sonicating, add the aqueous sodium hydroxide solution dropwise.
-
Continue sonication at room temperature or with gentle cooling for a specified time (e.g., 15-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
Caption: Ultrasound-assisted chalcone synthesis workflow.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize representative quantitative data for green synthesis methods. Note that the data for derivative synthesis is based on reactions with similar benzaldehyde (B42025) derivatives and may require optimization for 5-chlorovanillin.
Table 1: Synthesis of 5-Chlorovanillin
| Method | Chlorinating Agent | Solvent | Time | Yield (%) | Reference |
| Facile One-Pot | N-Chlorosuccinimide | Acetonitrile | 1-2 h | >80 | Adapted from general procedures |
Table 2: Representative Data for Microwave-Assisted Schiff Base Synthesis
| Aldehyde | Amine | Power (W) | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | 300 | 2 | 92 |
| 4-Chlorobenzaldehyde | Aniline | 300 | 3 | 95 |
| 4-Methoxybenzaldehyde | 4-Chloroaniline | 300 | 2.5 | 94 |
Table 3: Representative Data for Ultrasound-Assisted Chalcone Synthesis
| Aldehyde | Ketone | Time (min) | Yield (%) |
| Benzaldehyde | Acetophenone | 15-30 | 85-95 |
| 4-Chlorobenzaldehyde | Acetophenone | 20-40 | 88-96 |
| 4-Hydroxybenzaldehyde | 4-Methylacetophenone | 30-50 | 82-90 |
Other Green Synthesis Approaches
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions represent a highly green synthetic approach by eliminating the need for solvents, which are often a major source of waste. For the synthesis of derivatives like chalcones and Schiff bases, reactants can be ground together, sometimes with a solid catalyst, to initiate the reaction. This method is particularly effective for crystalline reactants.
Biocatalysis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the biocatalytic synthesis of vanillin from various precursors like ferulic acid is well-established, the direct biocatalytic chlorination of vanillin or the synthesis of its halogenated derivatives is an area for future research. The development of specific halogenating enzymes could provide a truly green and highly selective route to 6-chlorovanillin and other halogenated vanillins.
Logical Relationships of Green Synthesis Methods
Caption: Overview of green synthesis pathways for 5-chlorovanillin derivatives.
Conclusion
This guide outlines several green and efficient methods for the synthesis of 5-chlorovanillin and its derivatives. By employing techniques such as microwave and ultrasound assistance, researchers can significantly reduce reaction times and improve yields while minimizing environmental impact. The provided protocols and workflows serve as a practical starting point for the synthesis of a wide array of 5-chlorovanillin derivatives for further investigation in drug discovery and materials science. Future research into biocatalytic methods holds the promise of even more sustainable synthetic routes.
Application Notes and Protocols: The Role of 6-Chlorovanillin in the Synthesis of Flavonoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the flavonoid scaffold is crucial for their biological function. Halogenated flavonoids, in particular, have garnered significant interest due to their enhanced biological activities. 6-Chlorovanillin, a chlorinated derivative of vanillin (B372448), serves as a valuable and readily available starting material for the synthesis of novel chlorinated flavonoid derivatives. This document provides detailed application notes and experimental protocols for the synthesis of flavonoid derivatives using this compound as a precursor, and summarizes their biological activities.
The primary route for the synthesis of these derivatives involves the Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503) to form a chalcone (B49325) intermediate. This chalcone is then subjected to oxidative cyclization to yield the corresponding flavone.
Data Presentation
Table 1: Synthesis of 6-Chloroflavone (B190342) Derivatives
| Starting Material | Intermediate/Product | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 4-Chlorophenol (B41353) | 2-Benzoyloxy-5-chloroacetophenone | Esterification | Acetic anhydride (B1165640), Sodium acetate (B1210297), Reflux; then Benzoyl chloride, Pyridine (B92270) | - | |
| 2-Benzoyloxy-5-chloroacetophenone | 1-(5'-chloro-2'-hydroxyphenyl)-3-phenyl propan-1,3-dione | Baker-Venkataraman Rearrangement | Powdered KOH, Pyridine, 50°C | 68-72 | |
| 1-(5'-chloro-2'-hydroxyphenyl)-3-phenyl propan-1,3-dione | 6-Chloroflavone | Cyclization | Glacial acetic acid, conc. H₂SO₄, Heat | High | |
| 2'-hydroxychalcones with a chlorine atom | Chloroflavones (including 6-chloroflavone) | Cyclization | Iodine, DMSO | 92.8 (for 6-chloroflavone) | [1] |
Table 2: Antimicrobial Activity of 6-Chloroflavone
| Microorganism | Concentration | Inhibition | Method | Reference |
| Escherichia coli | - | Active | Paper disc diffusion | |
| Staphylococcus aureus | - | Active | Paper disc diffusion | |
| Aspergillus niger | - | Active | Paper disc diffusion | |
| Fusarium oxysporum | - | Active | Paper disc diffusion | |
| Enterococcus faecalis ATCC 19433 | 0.1% and 0.05% | Complete growth inhibition | Microtiter plate assay | [2] |
| Escherichia coli ATCC 25922 | 0.1% and 0.05% | Effective inhibition | Microtiter plate assay | [2] |
Table 3: Antioxidant Activity of a Chlorinated Chalcone Derivative
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | DPPH | 244.11 | [3] |
| 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone | DPPH | 162.10 | [3] |
| BHT (positive control) | DPPH | 27.94 | [3] |
Note: Data for a chalcone derived from a closely related chlorinated vanillin is presented as a proxy for the antioxidant potential of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloroflavone via Baker-Venkataraman Rearrangement[1]
This protocol describes the synthesis of 6-chloroflavone starting from 4-chlorophenol.
Step 1: Synthesis of 2-Benzoyloxy-5-chloroacetophenone
-
Reflux 4-chlorophenol with acetic anhydride in the presence of anhydrous sodium acetate for 1.5 hours.
-
Cool the reaction mixture and decompose it in water. Separate the lower organic layer.
-
Purify the product by distillation.
-
Perform a Fries rearrangement on the resulting product using anhydrous AlCl₃.
-
Decompose the complex with 10% ice-cold HCl, filter, and crystallize the product from glacial acetic acid to obtain 5-chloro-2-hydroxyacetophenone.
-
Shake the substituted acetophenone with benzoyl chloride and dry pyridine for 18-20 minutes.
-
Pour the warm reaction mixture over crushed ice with 1M HCl.
-
Filter the separated product and wash with ice-cold methanol (B129727) and then water to yield 2-benzoyloxy-5-chloroacetophenone.
Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone
-
Heat 2-benzoyloxy-5-chloroacetophenone with powdered KOH and pyridine at 50°C for 15 minutes.
-
Acidify the reaction mixture with 10% glacial acetic acid to yield the diketone, 1-(5'-chloro-2'-hydroxyphenyl)-3-phenyl propan-1,3-dione.
Step 3: Cyclization to 6-Chloroflavone
-
Add concentrated H₂SO₄ to a solution of the diketone in glacial acetic acid with continuous stirring.
-
Heat the reaction mixture in a water bath for 1 hour with occasional stirring.
-
Pour the mixture over crushed ice.
-
Filter the separated flavone, wash with water, and stir at 50°C.
-
Crystallize the product from petroleum ether to obtain pure 6-chloroflavone.
Protocol 2: Synthesis of Chalcone via Claisen-Schmidt Condensation (General Procedure)
This is a general protocol that can be adapted for the reaction of this compound with a suitable 2'-hydroxyacetophenone (B8834).
-
Dissolve equimolar amounts of this compound and 2'-hydroxyacetophenone in ethanol.
-
Add a catalytic amount of a base (e.g., 40% aqueous NaOH or KOH) dropwise with stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Protocol 3: Oxidative Cyclization of Chalcone to Flavone (General Procedure)[2]
This protocol describes the conversion of a 2'-hydroxychalcone (B22705) to a flavone.
-
Dissolve the 2'-hydroxychalcone intermediate in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Reflux the mixture for a few hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the flavone.
Mandatory Visualization
Caption: Synthetic pathway to 6-chloroflavone.
Caption: Putative signaling pathways affected by flavonoids.
Conclusion
This compound is a versatile precursor for the synthesis of biologically active chlorinated flavonoid derivatives. The synthetic methods, primarily the Claisen-Schmidt condensation followed by oxidative cyclization, are well-established and can be adapted for the synthesis of a variety of derivatives. The resulting chlorinated flavonoids, such as 6-chloroflavone, have demonstrated significant antimicrobial activity against a range of bacteria and fungi. While specific data on the antioxidant and signaling pathway modulation of this compound-derived flavonoids is still emerging, related compounds show promising antioxidant potential. Flavonoids, in general, are known to interact with key cellular signaling pathways such as the PI3K/Akt and MAPK pathways, suggesting that chlorinated derivatives may also exert their biological effects through these mechanisms. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorovanillin
Welcome to the technical support center for the synthesis of 6-Chlorovanillin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and answer frequently asked questions related to this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is direct chlorination of vanillin (B372448) not a suitable method for synthesizing this compound?
A1: Direct electrophilic aromatic substitution (chlorination) of vanillin predominantly yields 5-chlorovanillin. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the vanillin ring are ortho-, para-directing. The position ortho to the powerful activating hydroxyl group and para to the aldehyde group (C5) is the most sterically accessible and electronically favorable site for electrophilic attack. To achieve chlorination at the C6 position, a protecting group strategy is necessary to block the more reactive sites.
Q2: What is the general strategy to selectively synthesize this compound?
A2: The most effective strategy involves a multi-step process that protects the reactive sites on the vanillin molecule, directs chlorination to the 6-position, and then removes the protecting groups. The overall workflow is as follows:
-
Protection of the hydroxyl group: The phenolic hydroxyl group is acetylated to reduce its activating effect.
-
Protection of the aldehyde group: The aldehyde group is converted into a diacetate.
-
Chlorination: The fully protected vanillin derivative is then chlorinated. With the 5-position deactivated, chlorination is directed to the 6-position.
-
Deprotection: Both acetyl protecting groups are removed by hydrolysis to yield this compound.
Q3: What are the expected isomers and byproducts in this synthesis?
A3: Without a proper protecting group strategy, you can expect a mixture of chlorinated vanillin isomers, primarily 5-chlorovanillin and 2-chlorovanillin, as well as dichlorinated products like 5,6-dichlorovanillin. During the multi-step synthesis, incomplete reactions at any stage can lead to a complex mixture of intermediates. Over-chlorination can also occur if the reaction conditions are too harsh.
Q4: How can I purify the final this compound product?
A4: Purification of this compound from the reaction mixture and any isomeric byproducts typically involves column chromatography on silica (B1680970) gel. A solvent system with a gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues you might encounter during the multi-step synthesis of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Protocols and Data
The synthesis of this compound is a multi-step process. Below are the detailed methodologies for each key stage.
Overall Synthetic Pathway
Caption: Multi-step synthesis pathway for this compound.
Step 1: Synthesis of Vanillin Acetate (Hydroxyl Group Protection)
This step involves the acetylation of the phenolic hydroxyl group of vanillin. A common method is base-catalyzed acetylation using acetic anhydride (B1165640).
Protocol:
-
Dissolve vanillin in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while stirring vigorously.
-
Continue stirring for a specified period until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.[1]
| Parameter | Base-Catalyzed Method | Pyridine-Catalyzed Method |
| Vanillin | 1.0 eq | 1.0 eq |
| Reagents | Acetic Anhydride, 10% NaOH | Acetic Anhydride, Pyridine |
| Solvent | Water | Dichloromethane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | ~20-60 minutes | 3-4 hours |
| Reported Yield | 58-94%[2] | Not explicitly quantified but a common method[2] |
Step 2: Synthesis of 3-methoxy-4-acetoxybenzal diacetate (Aldehyde Group Protection)
The aldehyde group of vanillin acetate is protected as a geminal diacetate.
Protocol:
-
React vanillin acetate with acetic anhydride in the presence of a strong acid catalyst (e.g., sulfuric acid or perchloric acid).
-
The reaction is typically carried out at room temperature.
-
The product can be isolated by pouring the reaction mixture into water and collecting the precipitate.
| Parameter | Value |
| Starting Material | Vanillin Acetate |
| Reagent | Acetic Anhydride |
| Catalyst | Strong Acid (e.g., H₂SO₄) |
| Temperature | Room Temperature |
| Note | This step is crucial for deactivating the aldehyde functionality. |
Step 3: Chlorination of 3-methoxy-4-acetoxybenzal diacetate
With the hydroxyl and aldehyde groups protected, the aromatic ring is less activated, and chlorination can be directed to the C6 position.
Protocol (based on historical methods):
-
Dissolve the 3-methoxy-4-acetoxybenzal diacetate in a suitable solvent such as chloroform (B151607) or acetic acid.
-
Introduce a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) under controlled temperature conditions.
-
Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the chlorinated product.
-
Upon completion, the reaction is quenched, and the solvent is removed.
| Parameter | Value |
| Starting Material | 3-methoxy-4-acetoxybenzal diacetate |
| Chlorinating Agent | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Chloroform or Acetic Acid |
| Key Challenge | Controlling the stoichiometry to prevent over-chlorination. |
Step 4: Deprotection to Yield this compound
The final step is the hydrolysis of both the phenolic acetate and the geminal diacetate groups to reveal the hydroxyl and aldehyde functionalities.
Protocol:
-
The crude chlorinated intermediate is treated with an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).
-
The mixture is heated to reflux to ensure complete hydrolysis of both protecting groups.
-
After cooling, the product can be extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude this compound.
-
Purification is typically achieved by column chromatography.
| Parameter | Value |
| Starting Material | Chlorinated Protected Vanillin |
| Reagent | Aqueous Acid (e.g., HCl) |
| Condition | Reflux |
| Reported Yield (student) | ~40% (for the hydrolysis step) |
This technical support center provides a foundational guide for the synthesis of this compound. Optimization of each step may be necessary to achieve higher yields and purity. Always consult relevant safety data sheets and perform risk assessments before conducting any chemical synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Multi-Component Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multi-component reactions (MCRs), with a focus on resolving issues of low product yield.
General Troubleshooting
Q1: My multi-component reaction has a low or no yield. What are the most common general causes?
Low yields in MCRs can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentration can significantly hinder the reaction's progress.[1]
-
Poor Reactant Quality: The purity of starting materials is crucial. Impurities can lead to unwanted side reactions or inhibit catalysts.[2]
-
Inappropriate Solvent Choice: The solvent plays a critical role in MCRs, influencing reactant solubility and the reaction mechanism itself.[3]
-
Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Catalyst Issues: The catalyst may be inactive, poisoned, or used in an incorrect loading.[4]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]
-
Product Decomposition: The desired product might be unstable under the reaction conditions or during the workup process.
-
Inefficient Workup and Purification: Significant product loss can occur during extraction, chromatography, or other purification steps.[2]
Reaction-Specific Troubleshooting Guides & FAQs
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for synthesizing α-acylamino amides. However, achieving high yields can be challenging.
Q2: What are the optimal solvent conditions for an Ugi reaction?
The Ugi reaction is favored in polar, protic solvents.[3] Methanol (B129727) is the most commonly used and is often the best choice.[3] 2,2,2-Trifluoroethanol (TFE) has also been shown to be highly effective.[3] Polar aprotic solvents like DMF can also work well.[5]
Q3: My Ugi reaction is sluggish and giving low yields. What should I try?
-
Increase Reactant Concentration: High concentrations (0.5M - 2.0M) of reactants generally provide the highest yields.[5]
-
Check Reactant Quality: Ensure all four components (aldehyde/ketone, amine, carboxylic acid, and isocyanide) are pure. Isocyanides, in particular, can be unstable and may require purification before use.
-
Pre-form the Imine: In some cases, pre-forming the imine by stirring the aldehyde/ketone and amine together for a period before adding the other components can improve yields.[6]
-
Optimize Temperature: While many Ugi reactions proceed at room temperature, gentle heating may be beneficial for less reactive substrates.
Quantitative Data: Effect of Solvent and Concentration on Ugi Reaction Yield
| Solvent | Concentration (M) | Yield (%) |
| Methanol | 0.4 | 66 |
| Methanol | 0.2 | ~55-60 |
| Ethanol (B145695)/Methanol (60/40) | 0.2 | ~55-60 |
| Acetonitrile/Methanol (60/40) | 0.2 | ~30-40 |
| THF/Methanol (60/40) | 0.2 | <10 |
| Methanol | 0.07 | <10 |
| Ethanol | 0.07 | <10 |
| Acetonitrile | 0.07 | <10 |
Data adapted from a study on the optimization of a specific Ugi reaction.[7][8] Yields are approximate and can vary significantly based on the specific substrates used.
Experimental Protocol: General Procedure for the Ugi Reaction
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Solvent Addition: Dissolve the components in an appropriate solvent, such as methanol (2-5 mL).[9]
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within minutes to a few hours. Monitor the progress by thin-layer chromatography (TLC).[5][9]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be taken up in a suitable organic solvent and washed with water and brine.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[10]
Ugi Reaction Mechanism
Caption: A simplified representation of the Ugi reaction mechanism.
Passerini Reaction
The Passerini three-component reaction (P-3CR) is a versatile method for synthesizing α-acyloxy amides.
Q4: My Passerini reaction has a low yield. What are the most common causes?
Low yields in Passerini reactions often stem from:
-
Suboptimal Solvent Choice: The Passerini reaction is generally faster in apolar, aprotic solvents like dichloromethane (B109758) (DCM), toluene, or diethyl ether.[11] Protic solvents like alcohols should generally be avoided.[3]
-
Low Reactant Concentration: High concentrations of reactants are beneficial for this reaction.[12]
-
Reactant Reactivity: Sterically hindered ketones may show lower reactivity. The purity of the isocyanide is also critical.[11]
Experimental Protocol: General Procedure for the Passerini Reaction
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equiv).[11]
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., DCM) to achieve a high concentration of reactants (e.g., 0.5-2 M).[11]
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv) to the solution and stir.[11]
-
Isocyanide Addition: Add the isocyanide (1.0 equiv) to the reaction mixture.[11]
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.[13]
-
Workup and Purification: Concentrate the mixture in vacuo and purify the crude product by column chromatography on silica gel.[11]
Passerini Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Passerini reactions.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Q5: What are common side products in the Biginelli reaction and how can they be avoided?
A common side reaction is the self-condensation of the β-ketoester. To minimize this, ensure the reaction conditions favor the desired three-component reaction. Using a catalyst and optimizing the reaction temperature can help improve selectivity.
Biginelli Reaction Mechanism Pathway
Caption: A simplified mechanism of the Biginelli reaction.[14][15][16][17]
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.
Q6: My Hantzsch synthesis has a very low yield. What should I investigate first?
For low yields in Hantzsch synthesis, first consider:
-
Reaction Time and Temperature: Prolonged heating can lead to the decomposition of the dihydropyridine (B1217469) product.[1]
-
Catalysis: The use of a catalyst, such as a Brønsted or Lewis acid, can significantly improve reaction rates and yields.[1]
-
Oxidation of the Intermediate: The dihydropyridine intermediate can be sensitive to air oxidation. Running the reaction under an inert atmosphere can prevent this.[1]
Quantitative Data: Effect of Catalyst on Hantzsch Synthesis Yield
| Catalyst | Solvent | Time (min) | Yield (%) |
| None (Conventional) | Ethanol | 180 | 65 |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles | 30 | 96 |
| Yb(OTf)₃ | Neat | 15 | 92 |
| Iodine | Ethanol | 60 | 95 |
Data compiled from various sources.[1] Yields are for specific model reactions and will vary with different substrates.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium (B1175870) acetate (B1210297) (1.2 mmol) in ethanol (3 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
Workup: After the reaction is complete, cool the vessel to room temperature and remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Hantzsch Synthesis Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Passerini Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biginelli Reaction - ChemContent [chemcontent.com]
Technical Support Center: Purification of Crude 6-Chlorovanillin by Recrystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 6-Chlorovanillin via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: A key indicator of purity is the melting point of the crystals.[5] Pure this compound has a sharp melting point. A broad melting point range suggests the presence of impurities. Comparing the experimental melting point to the literature value is a standard method for assessing purity. Additionally, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity of the final product.
Q3: Is it possible to lose a significant amount of product during recrystallization?
A3: Yes, some product loss is an unavoidable aspect of the recrystallization process.[3][6] A portion of the desired compound will always remain dissolved in the mother liquor even after cooling.[6] Product loss can be minimized by using the minimum amount of hot solvent necessary to dissolve the crude solid and by ensuring the solution is sufficiently cooled to maximize crystal formation.[3][7] However, excessively low temperatures can sometimes cause impurities to co-precipitate.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: No Crystals Form Upon Cooling
If your solution remains clear after cooling and no crystals have formed, it may be due to supersaturation or the use of too much solvent.[3][9]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide a surface for crystal nucleation to begin.[3][9][10]
-
Seeding: Add a small "seed" crystal of pure this compound to the solution. This provides a template for further crystal growth.[9][10][11]
-
-
Reduce Solvent Volume:
-
Lower the Temperature:
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" is the separation of the solute from the solution as a liquid instead of a solid crystalline phase.[9][11][12] This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.[7][9][13] The resulting oil may trap impurities, reducing the effectiveness of the purification.[11][12][13]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.[7][9][10]
-
Slow Down the Cooling Process: Rapid cooling can promote oiling out.[9] Allow the solution to cool to room temperature slowly and without disturbance before placing it in a cooling bath.[14] Insulating the flask can help to slow the cooling rate.
-
Change the Solvent System: If oiling out persists, consider using a different solvent or a mixed solvent system.[9][10] A solvent with a lower boiling point may be a better choice.[15] For a mixed solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid.[7]
Issue 3: The Yield of Recrystallized Product is Low
A low recovery of purified this compound can be caused by several factors.
Troubleshooting Steps:
-
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), take a small sample and evaporate the solvent. A large amount of solid residue indicates that too much solvent was used or the solution was not cooled sufficiently.[10]
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[3][7] Using an excess of solvent will result in a greater portion of the product remaining in the mother liquor upon cooling.[7][8]
-
Ensure Complete Crystallization: Allow adequate time for the crystallization process to complete.[5] After slow cooling to room temperature, further cooling in an ice bath can help to maximize the yield.[7]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[3][16] Using solvent that is not sufficiently chilled can dissolve some of the purified crystals, leading to a lower yield.[7]
Issue 4: The Product is Still Impure After Recrystallization
If the recrystallized this compound is still not pure, as indicated by a broad or depressed melting point, consider the following.
Troubleshooting Steps:
-
Slow Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[7][10] Ensure the solution cools slowly and without agitation.[14]
-
Hot Filtration: If there are insoluble impurities in the crude product, they should be removed by hot gravity filtration before allowing the solution to cool.[4][17]
-
Second Recrystallization: If the impurities have similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient for complete purification.[7] A second recrystallization of the purified material may be necessary.
-
Use of Decolorizing Carbon: If the crude product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.[10] However, using too much charcoal can lead to the loss of the desired product.[10]
Quantitative Data
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClO₃[18][19][20] |
| Molecular Weight | 186.59 g/mol [18][19][20] |
| Appearance | White to slightly yellow crystalline solid[21] |
| Melting Point | Literature values for similar compounds suggest a sharp melting point for the pure substance. The melting point of vanillin (B372448) is 81-83 °C.[21] The exact melting point of this compound should be confirmed from a reliable source or determined experimentally. |
Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Miscibility with Water | Notes |
| Water | 100 | Miscible | Good for polar compounds. High boiling point can sometimes lead to "oiling out".[15] |
| Ethanol (B145695) | 78 | Miscible | A versatile solvent for a range of polarities. Often used in a mixed solvent system with water.[1] |
| Methanol | 65 | Miscible | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Immiscible | A moderately polar solvent. |
| Acetone | 56 | Miscible | A polar aprotic solvent with a low boiling point. |
| Toluene | 111 | Immiscible | A non-polar solvent, useful for less polar compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3][4]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them.[4][17]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[14][17]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[16]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16][17]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes, then transfer them to a watch glass to air dry.[7][17]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve this compound (the "good" solvent), while the other should dissolve it poorly (the "poor" or "anti-solvent").[1][22] A common pair is ethanol and water.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy (turbid).[13][22]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[13][22]
-
Crystallization and Isolation: Follow steps 4 through 8 from the single-solvent recrystallization protocol.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting when no crystals form during recrystallization.
Caption: A diagram illustrating the phenomenon of "oiling out" versus ideal crystallization.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mt.com [mt.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Recrystallization [sites.pitt.edu]
- 15. murov.info [murov.info]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. 5-Chlorovanillin [webbook.nist.gov]
- 19. Page loading... [guidechem.com]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. ocw.mit.edu [ocw.mit.edu]
Optimization of reaction conditions for 6-Chlorovanillin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chlorovanillin. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge in synthesizing this compound is achieving regioselectivity. Vanillin's aromatic ring has two activating groups (hydroxyl and methoxy) that direct electrophilic substitution. The hydroxyl group is a strong ortho, para-director, and the methoxy (B1213986) group is also an ortho, para-director. This electronic arrangement strongly favors chlorination at the 5-position, which is ortho to the hydroxyl group and para to the methoxy group. Direct chlorination of vanillin (B372448) often leads to 5-Chlorovanillin as the major product, with potential over-chlorination to 5,6-Dichlorovanillin.[1][2] Selectively introducing a chlorine atom at the 6-position requires specific strategies to overcome these electronic effects.
Q2: What are the principal synthetic strategies for obtaining this compound?
A2: There are two main strategies to consider:
-
Protecting Group Strategy: This involves protecting the reactive sites on the vanillin molecule to direct chlorination to the 6-position. A historical method involves the acetylation of both the hydroxyl and aldehyde functionalities of vanillin to form 3-methoxy-4-acetoxybenzal diacetate. Chlorination of this intermediate, followed by hydrolysis, has been reported to yield this compound.[3] This multi-step process, while potentially more selective, can be lower in overall yield.
-
Directed Ortho-Chlorination: This approach uses a catalyst to direct the chlorination to the position ortho to the hydroxyl group. Research on the ortho-selective chlorination of phenols has shown that sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP), can catalyze the reaction of sulfuryl chloride (SO₂Cl₂) to favor ortho-substitution. This method offers a more direct route but may require significant optimization to achieve high selectivity for the 6-position over the 5-position in the case of vanillin.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material (vanillin), the desired product (this compound), and potential byproducts (like 5-Chlorovanillin). The consumption of the starting material and the appearance of new spots corresponding to the products can be visualized under UV light. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
Q4: What are the common side products, and how can they be identified?
A4: The most common side product is the isomeric 5-Chlorovanillin. Dichlorinated products, such as 5,6-Dichlorovanillin, can also form, especially if an excess of the chlorinating agent is used.[1][2] Unreacted vanillin may also be present in the crude product.
These compounds can be differentiated by their physical and spectroscopic properties:
-
Melting Point: Isomers typically have distinct melting points.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for distinguishing between 5- and this compound. The substitution pattern on the aromatic ring will result in different chemical shifts and coupling constants for the remaining aromatic protons.
-
Chromatography: HPLC and GC can be used to separate the isomers, and their retention times will be different.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (e.g., old sulfuryl chloride or N-chlorosuccinimide). | Use freshly opened or purified reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some chlorinations are performed at 0°C to control exothermicity and improve selectivity, while others may require heating.[1] | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Poor Regioselectivity (Formation of 5-Chlorovanillin) | Direct chlorination without a directing group or catalyst. | Employ a protecting group strategy as outlined in the experimental protocols. Alternatively, investigate the use of an ortho-directing catalyst like a sterically hindered amine. |
| Reaction conditions favoring the thermodynamically more stable product. | Adjust the reaction temperature and solvent to favor the desired kinetic product. | |
| Formation of Dichlorinated Byproducts | Excess chlorinating agent. | Use a stoichiometric amount or a slight excess of the chlorinating agent. Add the chlorinating agent dropwise to maintain control over the reaction.[1] |
| Difficult Purification | Similar polarity of isomers. | Utilize column chromatography with a high-resolution silica (B1680970) gel and an optimized eluent system. Recrystallization from a suitable solvent system may also be effective. |
| Incomplete removal of catalyst or byproducts from workup. | Ensure thorough washing of the organic layer during the workup to remove any acidic or basic residues. A brine wash can help break up emulsions.[4] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Directed Ortho-Chlorination (Illustrative)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Ratio (6-Chloro:5-Chloro) |
| 1 | TMP (5) | Dichloromethane | 0 | 4 | 35 | 2:1 |
| 2 | TMP (10) | Dichloromethane | 0 | 4 | 45 | 3:1 |
| 3 | TMP (10) | Toluene | 25 | 6 | 50 | 4:1 |
| 4 | Di-s-butylamine (5) | Dichloromethane | 0 | 4 | 20 | 1:1.5 |
Note: This data is illustrative and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Protection-Chlorination-Deprotection (Based on Raiford and Lichty, 1930)
Step 1: Acetylation of Vanillin
-
In a round-bottom flask, combine vanillin (1 equivalent) with acetic anhydride (B1165640) (3 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture gently under reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product, 3-methoxy-4-acetoxybenzal diacetate.
-
Filter the solid, wash with cold water, and dry.
Step 2: Chlorination of 3-methoxy-4-acetoxybenzal diacetate
-
Dissolve the dried product from Step 1 in a suitable solvent like chloroform.
-
Pass a slow stream of chlorine gas through the solution, or alternatively, use a chlorinating agent like sulfuryl chloride (1.1 equivalents) added dropwise at 0°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude chlorinated intermediate.
Step 3: Hydrolysis to this compound
-
Treat the crude product from Step 2 with an aqueous acid solution (e.g., dilute HCl).
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: Directed Ortho-Chlorination of Vanillin
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve vanillin (1 equivalent) in an anhydrous non-polar solvent (e.g., toluene).
-
Add a catalytic amount of 2,2,6,6-tetramethylpiperidine (TMP) (5-10 mol%).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in the same solvent dropwise via the dropping funnel over 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate this compound from 5-Chlorovanillin and other byproducts.
Mandatory Visualization
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Byproduct Identification in 6-Chlorovanillin Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chlorovanillin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in your reactions.
General Troubleshooting
Q1: My reaction with this compound is producing a complex mixture of products. What are the general causes?
A1: The presence of multiple reactive functional groups (aldehyde, hydroxyl, methoxy, and the chlorinated aromatic ring) in this compound can lead to a variety of side reactions. Common causes for a complex product mixture include:
-
Sub-optimal reaction conditions: Temperature, reaction time, and choice of reagents can significantly influence the reaction pathway.
-
Presence of impurities: Impurities in the starting material or solvents can lead to unexpected side reactions.
-
Air or moisture sensitivity: Some reactions are sensitive to air or moisture, which can lead to degradation of reagents or products.
-
Further reactions of the desired product: The initial product of your reaction may be susceptible to further transformations under the reaction conditions.
It is crucial to monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of products and byproducts.[1]
Reaction-Specific Troubleshooting and FAQs
Williamson Ether Synthesis
The Williamson ether synthesis is a common method to alkylate the phenolic hydroxyl group of this compound.
Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing a significant amount of an alkene byproduct. How can I minimize this?
A2: The formation of an alkene is a strong indicator that an E2 elimination reaction is competing with the desired SN2 substitution.[2] This is particularly common with secondary and tertiary alkyl halides. To favor the ether formation, consider the following:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. Tertiary alkyl halides will almost exclusively yield the elimination product, while secondary halides will give a mixture.[3][4]
-
Reaction Temperature: Higher temperatures favor elimination. Try running the reaction at a lower temperature for a longer duration.[2]
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the phenol.[2]
Potential Byproducts in Williamson Ether Synthesis:
| Byproduct Name | Structure | Formation Pathway |
| Alkene | R-CH=CH₂ | E2 elimination of the alkyl halide. |
| Unreacted this compound | 6-Cl-Vanillin | Incomplete deprotonation or insufficient alkyl halide. |
| C-Alkylated Product | Alkyl group on the aromatic ring | A minor byproduct, can occur under certain conditions. |
Experimental Protocol: Synthesis of 6-Chloro-3-methoxy-4-(benzyloxy)benzaldehyde
This protocol is adapted from general Williamson ether synthesis procedures.[2][3]
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add benzyl (B1604629) bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
References
Column chromatography techniques for purifying 6-Chlorovanillin derivatives
Technical Support Center: Purifying 6-Chlorovanillin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of this compound and its derivatives.[1] Its slightly acidic nature is generally compatible with the phenolic and aldehydic functional groups present in these molecules.[1] For most applications, silica gel with a mesh size of 60-120 or 230-400 is suitable.[1][2]
Q2: What mobile phase (eluent) should I start with for the purification of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate.[3] The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate. An ideal starting solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired this compound derivative.[1]
Q3: How can I monitor the progress of the column chromatography?
A3: If the compounds are not colored, the most common method for monitoring the separation is by collecting small fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[4] Alternatively, 1H NMR spectroscopy can be used for direct analysis of the fractions if the concentration of the compound is high enough.[4]
Q4: What are the common impurities I might encounter when synthesizing this compound?
A4: Depending on the synthetic route, common impurities can include unreacted starting materials such as vanillin (B372448) or 5-chlorovanillin, and side-products like dichlorinated vanillin derivatives.[3][5]
Q5: Can this compound derivatives degrade on the silica gel column?
A5: While silica gel is generally stable, its slightly acidic nature can potentially cause the degradation of very sensitive compounds.[6] If you suspect your compound is degrading on the column, you can test its stability by spotting it on a TLC plate and letting it sit for an extended period before developing it.[2] If degradation is observed, using a deactivated silica gel or a different stationary phase like alumina (B75360) might be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities | The polarity of the mobile phase is either too high or too low. | Optimize the mobile phase composition using TLC with various solvent ratios to achieve a clear separation of spots. A gradient elution, starting with a low polarity solvent and gradually increasing it, can significantly improve separation.[1] |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase's weight.[1] | |
| The desired compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol (B129727) in dichloromethane (B109758) can be used.[7] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate. If it decomposes, consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system as determined by your initial TLC analysis. |
| Cracks or channels form in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during packing or elution.[1] |
| Drastic changes in solvent polarity during a gradient elution. | Increase the polarity of the mobile phase gradually to avoid heat generation, which can cause cracks in the silica bed.[1] | |
| Tailing of spots on TLC and broad peaks from the column | The sample is interacting too strongly with the stationary phase. | Adding a small amount of a slightly more polar solvent or a modifier (like a drop of acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column to ensure a narrow starting band.[8] |
Experimental Protocols
Preparation of the Silica Gel Column (Wet Packing Method)
-
Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[2] Add a thin layer of sand (about 1 cm) over the plug.[1]
-
Preparing the Slurry: In a beaker, mix the required amount of silica gel (e.g., 60-120 mesh) with the initial, least polar mobile phase to form a slurry.[2]
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock at the bottom to allow the solvent to drain, which helps in uniform packing. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.[2]
-
Equilibration: Once the silica gel has settled, add more of the initial mobile phase and allow it to run through the column until the bed is stable and equilibrated. Never let the solvent level drop below the top of the silica gel.
Sample Loading
-
Dry Loading (Recommended for samples not readily soluble in the initial mobile phase):
-
Dissolve the crude this compound derivative in a suitable volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum possible amount of the initial mobile phase.
-
Using a pipette, carefully add the dissolved sample to the top of the column, ensuring not to disturb the silica bed.[8]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the silica.
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient elution, gradually increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent.[1]
-
Monitor the collected fractions using TLC to identify which fractions contain the pure desired compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation
Table 1: Typical Mobile Phase Systems and Expected Rf Values for TLC Analysis
| Compound Type | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Range | Notes |
| Vanillin | 7:3 to 8:2 | 0.3 - 0.5 | Less polar than its chlorinated derivatives. |
| This compound | 6:4 to 7:3 | 0.2 - 0.4 | The chlorine atom increases polarity slightly compared to vanillin. |
| 5,6-Dichlorovanillin | 5:5 to 6:4 | 0.15 - 0.35 | Increased chlorination generally leads to slightly higher polarity and lower Rf in normal phase chromatography. |
| Non-polar impurities | 9:1 to 8:2 | > 0.6 | These will elute from the column first. |
Note: These Rf values are estimates and can vary depending on the specific TLC plate, temperature, and chamber saturation. An optimal Rf value for good separation in column chromatography is generally considered to be between 0.2 and 0.4.[1]
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for purifying this compound derivatives.
Troubleshooting Logic for Poor Separation
References
Technical Support Center: Challenges in the Synthesis of Halogenated Benzaldehydes
Welcome to the technical support center for the synthesis of halogenated benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial chemical intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to halogenated benzaldehydes?
A1: There are two main strategies for synthesizing halogenated benzaldehydes:
-
Direct Electrophilic Halogenation of Benzaldehyde (B42025): This involves treating benzaldehyde with a halogenating agent (e.g., Cl₂, Br₂) and a Lewis acid catalyst. The aldehyde group, however, is deactivating and directs incoming electrophiles to the meta position.[1]
-
Formylation of Halobenzenes: This approach starts with a halogenated benzene (B151609) ring and introduces a formyl (-CHO) group. The most common methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction.[2][3]
Q2: Why is regioselectivity a significant challenge in these syntheses?
A2: Regioselectivity is a major hurdle due to the conflicting electronic effects of the substituents. The aldehyde group (-CHO) is an electron-withdrawing group that directs incoming electrophiles to the meta position.[1] In contrast, halogens (-F, -Cl, -Br, -I), while deactivating the ring overall through induction, are ortho, para-directors because their lone pairs can stabilize the reaction intermediate through resonance.[4][5][6] This conflict requires careful selection of the synthetic route and reaction conditions to obtain the desired isomer.
Q3: What are the most common side reactions and impurities?
A3: Common side reactions include over-halogenation (leading to di- or tri-substituted products), oxidation of the aldehyde to the corresponding benzoic acid, and formation of benzoyl halides.[7][8][9] In formylation reactions like the Vilsmeier-Haack, over-formylation to yield di-aldehydes and the formation of chlorinated byproducts are known issues.[10]
Q4: Which formylation method is generally preferred for synthesizing halogenated benzaldehydes from halobenzenes?
A4: The Vilsmeier-Haack reaction is typically more suitable than the Gattermann-Koch reaction. The Gattermann-Koch reaction is generally limited to benzene and activated rings like alkylbenzenes and does not perform well with the deactivated rings of halobenzenes.[2][11][12] The Vilsmeier-Haack reaction, while also favoring electron-rich substrates, is more versatile and can be successfully applied to moderately deactivated systems like halobenzenes.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Q: My direct halogenation of benzaldehyde results in a very low yield. What are the potential causes?
A: Low yields in the direct halogenation of benzaldehyde can stem from several factors:
-
Ring Deactivation: The aldehyde group strongly deactivates the aromatic ring, making it less reactive towards electrophilic substitution. Higher temperatures or a more active catalyst system may be required.
-
Impure Starting Materials: Benzaldehyde can oxidize in air to form benzoic acid, which can interfere with the reaction.[8][9] It is recommended to wash benzaldehyde with a 5% sodium carbonate solution before use to remove acidic impurities.[15]
-
Catalyst Inactivity: Lewis acid catalysts like FeCl₃ or AlCl₃ are moisture-sensitive. Ensure you are using anhydrous catalyst and solvents.[16]
Q: The Vilsmeier-Haack formylation of my halobenzene substrate is sluggish and gives poor conversion. How can I improve it?
A: A sluggish Vilsmeier-Haack reaction can often be traced to the following:
-
Reagent Quality: The reaction is highly sensitive to moisture. Use anhydrous N,N-dimethylformamide (DMF) and ensure the phosphorus oxychloride (POCl₃) is fresh. The Vilsmeier reagent should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Substrate Reactivity: Halobenzenes are deactivated substrates. The reaction may require higher temperatures (up to 80°C) and longer reaction times (12-48 hours) for completion.[3][18]
-
Order of Addition: For some substrates, adding the Vilsmeier reagent dropwise to a solution of the halobenzene can prevent localized high concentrations and potential side reactions.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[17]
Issue 2: Formation of Undesired Byproducts
Q: During the direct chlorination of benzaldehyde, I am isolating benzoyl chloride instead of the desired m-chlorobenzaldehyde. What is causing this?
A: The formation of benzoyl chloride indicates a free-radical substitution on the aldehyde's hydrogen rather than an electrophilic substitution on the aromatic ring. This typically occurs in the absence of a Lewis acid catalyst.[7] To promote ring halogenation, ensure a suitable catalyst like anhydrous ferric chloride (FeCl₃) is present.[1][7]
Q: My Vilsmeier-Haack reaction is producing a significant amount of a di-formylated byproduct. How can this be prevented?
A: Over-formylation is a common problem, especially with substrates that are not strongly deactivated. To favor mono-formylation, several parameters can be adjusted:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. A ratio of 1.1:1 is a good starting point. Using a larger excess of the reagent significantly increases the yield of the di-formylated product.[10]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to manage the reaction rate and enhance selectivity.[10]
-
Reaction Time: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the mono-formylated product from reacting further.[10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. collegedunia.com [collegedunia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. testbook.com [testbook.com]
- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 16. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 6-Chlorovanillin for Lab Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 6-Chlorovanillin. Due to the inherent challenges in achieving regioselective chlorination of the vanillin (B372448) aromatic ring, this guide focuses on a protecting group strategy to direct chlorination to the 6-position. The information is presented through detailed experimental protocols, troubleshooting guides, and frequently asked questions.
Experimental Protocols
The synthesis of this compound is a multi-step process. Direct chlorination of vanillin typically results in the formation of 5-chlorovanillin as the major product due to the directing effects of the hydroxyl and methoxy (B1213986) groups. To achieve chlorination at the 6-position, a protecting group strategy is employed, temporarily masking the hydroxyl and aldehyde functionalities. The following protocols are based on established chemical principles and historical synthetic routes.
Protocol 1: Synthesis of Vanillin Diacetate (Protecting Group Introduction)
This two-step process protects the phenolic hydroxyl group as an acetate (B1210297) and converts the aldehyde to a diacetate.
Step 1a: Synthesis of 4-Acetoxy-3-methoxybenzaldehyde (Vanillin Acetate)
This step protects the reactive phenolic hydroxyl group.
| Parameter | Value | Reference |
| Vanillin | 1.0 eq | [1] |
| Acetic Anhydride (B1165640) | 1.2 eq | [1] |
| Pyridine (B92270) (dry) | 1.2 eq | [1] |
| Solvent | Dichloromethane (B109758) (DCM) | [1] |
| Reaction Time | 3-4 hours | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | ~95% | [1] |
Methodology:
-
Dissolve vanillin (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
To this solution, add acetic anhydride (1.2 eq) followed by dry pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillin acetate.
Step 1b: Synthesis of 3-Methoxy-4-acetoxybenzal Diacetate (Vanillin Diacetate)
This step protects the aldehyde group.
| Parameter | Value |
| Vanillin Acetate | 1.0 eq |
| Acetic Anhydride | 2.5 eq |
| Sulfuric Acid (conc.) | Catalytic amount |
| Reaction Time | 2 hours |
| Temperature | 0°C to Room Temp. |
| Expected Yield | High |
Methodology:
-
To a flask containing acetic anhydride (2.5 eq) at 0°C, slowly add a catalytic amount of concentrated sulfuric acid.
-
Add vanillin acetate (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
The solid product, vanillin diacetate, can be collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Regioselective Chlorination and Deprotection
This protocol outlines the chlorination of the protected vanillin and the subsequent removal of the protecting groups to yield this compound.
Step 2a: Chlorination of Vanillin Diacetate
| Parameter | Value |
| Vanillin Diacetate | 1.0 eq |
| Chlorinating Agent | e.g., N-Chlorosuccinimide (NCS) |
| Solvent | Acetic Acid or Chlorinated Solvent |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Expected Yield | Moderate to Good |
Methodology:
-
Dissolve vanillin diacetate (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into cold water to precipitate the chlorinated product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2b: Hydrolysis to this compound (Deprotection)
| Parameter | Value |
| Chlorinated Intermediate | 1.0 eq |
| Acid Catalyst | Dilute HCl or H2SO4 |
| Solvent | Water/Ethanol (B145695) mixture |
| Reaction Time | 1-2 hours |
| Temperature | Reflux |
| Expected Yield | High |
Methodology:
-
Suspend the crude chlorinated intermediate in a mixture of ethanol and dilute hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the acetate groups.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizing the Process
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthesis steps.
Troubleshooting Guide
Q1: Low yield in the first acetylation step (Step 1a). What could be the issue?
A1:
-
Moisture: The presence of water will hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of Reagents: Use fresh, high-purity vanillin, acetic anhydride, and pyridine. Old reagents may have degraded.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the vanillin spot is no longer visible. You can slightly extend the reaction time if necessary.
Q2: The chlorination step (Step 2a) is producing a mixture of isomers. How can I improve the regioselectivity?
A2:
-
Incomplete Protection: If the hydroxyl or aldehyde groups are not fully protected, direct chlorination of the aromatic ring can occur at the more activated 5-position. Ensure the protection steps have gone to completion before proceeding with chlorination.
-
Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. Acetic acid is a common solvent for such chlorinations. Running the reaction at a lower temperature may improve selectivity, though it may also slow down the reaction rate.
-
Chlorinating Agent: While NCS is a common choice, other chlorinating agents could be explored, but may require significant optimization.
Q3: The final product is impure after hydrolysis (Step 2b). What are the likely impurities?
A3:
-
Incomplete Hydrolysis: If the deprotection is not complete, you may have partially acetylated this compound derivatives. Ensure the hydrolysis is complete by monitoring with TLC.
-
Side-Products from Chlorination: If the chlorination step was not entirely regioselective, you might have 5-chlorovanillin or dichlorinated vanillin derivatives as impurities. Careful purification by column chromatography or recrystallization is necessary.
-
Degradation: Vanillin and its derivatives can be sensitive to harsh acidic or basic conditions and high temperatures. Avoid prolonged heating during hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is direct chlorination of vanillin not a suitable method for producing this compound?
A1: The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators for electrophilic aromatic substitution. This means that incoming electrophiles, such as a chloronium ion, are directed to the positions ortho and para to these groups. In the case of vanillin, the 5-position is the most electronically activated and sterically accessible position, leading to the preferential formation of 5-chlorovanillin.
Q2: What is the purpose of the protecting groups in this synthesis?
A2: The acetate protecting groups serve two main purposes:
-
They deactivate the aromatic ring to some extent, which can help control the chlorination reaction.
-
By masking the hydroxyl and aldehyde functionalities, they alter the directing effects and steric hindrance around the aromatic ring, which can favor chlorination at the 6-position.
Q3: Are there more modern alternatives to this protecting group strategy?
A3: While the protecting group strategy is a classic approach, modern synthetic chemistry offers other potential methods for regioselective halogenation. These could include the use of specific catalysts or directing groups that can favor ortho-chlorination. However, these methods would likely require significant optimization for the vanillin substrate and may not be as readily scalable in a standard laboratory setting without specialized reagents.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure and the position of the chlorine atom on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (aldehyde, hydroxyl, aromatic ring).
-
-
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final product.
References
Removal of unreacted starting materials from 6-Chlorovanillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities from 6-Chlorovanillin. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities depend on the synthetic route. If prepared by direct chlorination of vanillin (B372448), the primary impurities are likely to be unreacted vanillin and potentially over-chlorinated products such as 5,6-dichlorovanillin.[1] Residual solvents from the reaction and workup are also common.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity of the product.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the separation of this compound from its impurities. A hexane (B92381)/ethyl acetate (B1210297) solvent system is often effective for the TLC analysis of vanillin derivatives.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to ensure complete dissolution, and then allow it to cool down slowly.[2] |
| Cooling too rapidly | Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[2] |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of the solute. Select a solvent with a lower boiling point. |
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration | The solution may not be saturated. Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[2] |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system. A good solvent should dissolve the compound when hot but have low solubility when cold.[3] |
Problem: Product is discolored after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Colored impurities present | During the dissolution step in hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[4] |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase.
Problem: Poor separation of spots on TLC and column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity | If the compounds are running too high on the TLC plate (high Rf), the mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane). If the compounds are not moving from the baseline (low Rf), the mobile phase is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[1] |
| Column overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
Problem: Cracking or channeling of the silica gel in the column.
| Possible Cause | Troubleshooting Steps |
| Improper packing of the column | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point. A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition. |
Experimental Protocols
Recrystallization from Ethanol (B145695)/Water
This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.[3]
-
Addition of Anti-solvent: Once the solid is completely dissolved, slowly add hot deionized water dropwise to the solution until a slight cloudiness persists, indicating the saturation point.[4]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Column Chromatography on Silica Gel
This is a general procedure for the purification of this compound using a hexane/ethyl acetate solvent system.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed bed without any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane/ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15 hexane/ethyl acetate). The optimal gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.[1]
Data Presentation
Spectroscopic Data for a Related Compound: this compound Acetate
| Technique | Data |
| ¹H NMR | The spectrum for this compound, acetate is available and can be used for comparison of the aromatic and methoxy (B1213986) group protons.[5] |
| FTIR | An FTIR spectrum for this compound, acetate is also available for reference. |
Researchers should perform a full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) on their purified this compound to confirm its identity and purity.
Mandatory Visualization
Caption: A logical workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for 6-Chlorovanillin Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Chlorovanillin. Our aim is to facilitate the optimization of catalyst selection and reaction conditions to improve yield, selectivity, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the synthesis of this compound?
A1: Common chlorinating agents for electrophilic aromatic substitution on phenolic compounds like vanillin (B372448) include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).[1][2] The choice of agent can significantly impact the regioselectivity and yield of the reaction. Sulfuryl chloride is a strong chlorinating agent, while NCS is often considered milder.[1][3]
Q2: Why is achieving high regioselectivity for the 6-position in vanillin chlorination challenging?
A2: The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the vanillin ring are activating, ortho-, para-directing groups for electrophilic aromatic substitution.[1] The position C-5 is sterically less hindered and electronically more activated (ortho to the hydroxyl group and para to the aldehyde), making it the kinetically favored site for chlorination, leading to 5-chlorovanillin as a common major product.[1] Directing the chlorination to the more sterically hindered C-6 position requires careful selection of catalysts and optimization of reaction conditions.
Q3: What types of catalysts can be used to improve the regioselectivity of vanillin chlorination?
A3: Various catalysts can be employed to influence the regioselectivity of phenol (B47542) chlorination. These include:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Often used to activate the chlorinating agent.[4]
-
Organocatalysts: Certain organocatalysts, such as (S)-diphenylprolinol, have shown high ortho-selectivity in the chlorination of phenols.[5] Secondary ammonium (B1175870) salts have also been used for ortho-selective chlorination of anilines, a principle that could be explored for phenols.[6]
-
Heterogeneous Catalysts (e.g., Zeolites): Microporous catalysts like zeolites can provide shape selectivity, potentially favoring substitution at a specific position based on the transition state's geometry within the catalyst's pores.[7]
Q4: Can protecting groups be used to direct chlorination to the 6-position?
A4: Yes, a protecting group strategy can be employed. For instance, one historical synthesis of this compound involved the treatment of 3-methoxy-4-acetoxybenzal diacetate with chlorine.[8] In this case, the hydroxyl group is protected as an acetate (B1210297), which can alter the directing effects and steric environment of the ring, potentially favoring chlorination at the 6-position.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a consistently low yield of the desired this compound product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or side reactions. Below is a summary of potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Low temperatures might lead to an incomplete reaction, while high temperatures could promote the formation of side products or catalyst decomposition. Perform small-scale experiments at various temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition. |
| Inefficient Catalyst System | The choice of catalyst is crucial for both activity and selectivity. Screen a variety of catalysts, including different Lewis acids, organocatalysts, and heterogeneous catalysts.[5][7][9] The catalyst loading should also be optimized; typically, 1-10 mol% is a good starting point for screening. |
| Catalyst Deactivation | Catalysts can be sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent catalyst deactivation. |
| Suboptimal Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for chlorination include dichloromethane (B109758), chloroform, and acetonitrile.[1][3] Screen different solvents to find one that provides the best balance of solubility and reactivity. |
| Formation of Side Products | The formation of isomeric products (e.g., 5-chlorovanillin) or over-chlorinated products (e.g., 5,6-dichlorovanillin) can significantly reduce the yield of the desired product.[1][2] This is often the primary cause of low yield. See the troubleshooting guide for poor selectivity. |
| Product Loss During Workup | Ensure the workup procedure is optimized to minimize product loss. This includes selecting the appropriate extraction solvent and pH for aqueous washes. After quenching the reaction, ensure the product is fully extracted from the aqueous layer.[3] |
Problem 2: Poor Regioselectivity (High Formation of 5-Chlorovanillin)
Q: My primary product is 5-chlorovanillin, with only trace amounts of the desired this compound. How can I improve the selectivity towards the 6-position?
A: Improving regioselectivity is the central challenge in this synthesis. The following table outlines strategies to favor chlorination at the 6-position.
| Possible Cause | Recommended Solution |
| Kinetic Control Favors 5-Position | The electronically and sterically favored product is 5-chlorovanillin.[1] To overcome this, explore catalyst systems known to direct electrophilic substitution to more hindered positions. |
| Inappropriate Catalyst Choice | Standard Lewis acids may not provide sufficient steric direction. Investigate bulky catalysts or those that can coordinate with the substrate to direct the electrophile. Organocatalysts designed for ortho-selectivity could be effective.[5] For example, Nagasawa's bis-thiourea or (S)-diphenylprolinol have shown high ortho-selectivity in phenol chlorination.[5] |
| Reaction Conditions Favoring Kinetic Product | High temperatures often favor the thermodynamically stable product, but in this case, the kinetic product is the issue. Running the reaction at very low temperatures might slightly improve selectivity in some cases. |
| Steric Hindrance is a Major Factor | Employ a sterically bulky chlorinating agent in combination with a suitable catalyst. The increased steric demand of the electrophilic species might disfavor attack at the more open 5-position relative to the 6-position. |
| Protecting Group Strategy Not Used | Protect the highly activating hydroxyl group (e.g., as an acetate or silyl (B83357) ether). This will alter the electronic and steric properties of the ring, which can significantly change the regiochemical outcome of the chlorination.[8] |
Quantitative Data on Catalyst Performance (Illustrative)
| Catalyst Type | Catalyst Example | Chlorinating Agent | Typical o:p Ratio | Potential Applicability for this compound | Reference(s) |
| Organocatalyst | (S)-Diphenylprolinol | SO₂Cl₂ | up to 99:1 | High potential for directing chlorination to the ortho position (C-6) relative to the hydroxyl group. | [5] |
| Organocatalyst | Nagasawa's bis-thiourea | SO₂Cl₂ | High ortho-selectivity | Another promising candidate for achieving high 6-position selectivity. | [5] |
| Sulphur-based | Dialkyl sulphides / AlCl₃ | SO₂Cl₂ | High para-selectivity | Less likely to be effective for 6-chlorination as it favors the para-position, but demonstrates the principle of catalyst-directed selectivity. | [9] |
| Heterogeneous | H+, Al³+, Na+, K+-L zeolite | SO₂Cl₂ | p/o ratio of 8.0 | The shape-selective nature of zeolites could potentially be exploited to favor the more constrained transition state leading to this compound. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in this compound Synthesis
This protocol provides a general method for screening different catalysts for the regioselective chlorination of vanillin.
Materials:
-
Vanillin
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl Chloride)
-
Catalyst to be screened (e.g., (S)-Diphenylprolinol, Zeolite H-BEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve vanillin (1.0 eq.) in the chosen anhydrous solvent (e.g., 0.2 M concentration).
-
Catalyst Addition: Add the catalyst to be screened (e.g., 5 mol%). Stir the mixture for 10 minutes at the desired reaction temperature (e.g., 0 °C).
-
Chlorinating Agent Addition: Slowly add a solution of the chlorinating agent (1.05 eq. of NCS or SO₂Cl₂) in the same anhydrous solvent to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC mobile phase is a mixture of hexane (B92381) and ethyl acetate.
-
Workup: Once the reaction is complete (or after a set time, e.g., 4 hours), quench the reaction by slowly adding a saturated sodium bicarbonate solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analysis: Analyze the crude product ratio (this compound vs. 5-chlorovanillin and other byproducts) using ¹H NMR spectroscopy or GC-MS to determine the effectiveness of the catalyst.
Protocol 2: Product Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard column chromatography setup
Procedure:
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for catalyst screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Reactions Involving Substituted Benzaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic reactions involving substituted benzaldehydes. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
I. General Troubleshooting
This section addresses common issues applicable to various reactions with substituted benzaldehydes.
Q1: My reaction with a substituted benzaldehyde (B42025) is giving a low yield. What are the general factors to consider?
A1: Low yields in reactions involving substituted benzaldehydes can often be attributed to the electronic nature of the substituent on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) increase the electrophilicity of the carbonyl carbon.[1] This generally leads to higher reactivity in nucleophilic addition reactions such as the Wittig reaction and aldol (B89426) condensation.[1] If your yield is low with an EWG-substituted benzaldehyde, the issue might not be reactivity but rather side reactions or product instability.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), and alkyl groups (-CH₃) decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive.[1] To improve yields with EDG-substituted benzaldehydes, you may need to use more forcing reaction conditions, such as higher temperatures, longer reaction times, or more reactive reagents.
-
Steric Hindrance: Ortho-substituents, regardless of their electronic nature, can sterically hinder the approach of the nucleophile to the carbonyl carbon, leading to lower yields. In such cases, using smaller nucleophiles or catalysts might be beneficial.
A logical workflow for troubleshooting low yields is presented below.
Caption: Troubleshooting workflow for low yields.
II. Reaction-Specific Troubleshooting
A. Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. However, issues can arise, particularly with substituted benzaldehydes.
Q2: I am performing a Wittig reaction with a substituted benzaldehyde and observing a low yield of the desired alkene. What could be the problem?
A2: Low yields in Wittig reactions with substituted benzaldehydes can be due to several factors:
-
Ylide Reactivity: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may give poor yields with electron-rich (EDG-substituted) benzaldehydes. Unstabilized ylides are more reactive but can be prone to side reactions.
-
Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are commonly used. Incomplete deprotonation of the phosphonium (B103445) salt will lead to a lower concentration of the ylide and thus a lower yield. For substrates with acidic protons (e.g., hydroxybenzaldehydes), an extra equivalent of base is required.[2]
-
Steric Hindrance: As with other reactions, sterically hindered benzaldehydes (e.g., with ortho-substituents) may react slowly.
-
Side Reactions: Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[3]
Table 1: Troubleshooting Low Yields in Wittig Reactions
| Observation | Potential Cause | Suggested Solution |
| Low conversion of benzaldehyde | Low ylide reactivity | Use a more reactive (unstabilized) ylide or a stronger base. |
| Steric hindrance | Increase reaction time and/or temperature. | |
| Formation of triphenylphosphine (B44618) oxide but little alkene | Aldehyde degradation | Ensure anhydrous conditions and an inert atmosphere. Add the aldehyde slowly to the ylide solution. |
| Complex mixture of products | Side reactions of the ylide | Use salt-free ylide conditions. |
B. Aldol Condensation
Aldol condensations are crucial for forming carbon-carbon bonds. When using substituted benzaldehydes, specific challenges can emerge.
Q3: I am getting multiple products in my crossed aldol condensation between a substituted benzaldehyde and a ketone. How can I improve the selectivity?
A3: The formation of multiple products is a common issue in crossed aldol reactions.[4] To favor the desired product where the enolate of the ketone attacks the substituted benzaldehyde:
-
Use a Non-enolizable Aldehyde: Substituted benzaldehydes are ideal for this as they lack α-hydrogens and cannot self-condense.[5]
-
Slow Addition: Slowly add the enolizable ketone to a mixture of the substituted benzaldehyde and the base. This ensures that the concentration of the enolate is always low, minimizing self-condensation of the ketone.
-
Choice of Reactants: If possible, use a more reactive aldehyde (with an EWG) and a less sterically hindered ketone.
Q4: My aldol condensation product is dehydrating, but I want to isolate the β-hydroxy carbonyl compound. What should I do?
A4: Dehydration of the initial aldol adduct is often facile, especially under basic or acidic conditions with heating, leading to the formation of an α,β-unsaturated carbonyl compound.[4] To isolate the β-hydroxy adduct:
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below).
-
Use a Milder Base: A weaker base might be sufficient to form the enolate without promoting vigorous dehydration.
-
Careful Workup: Neutralize the reaction mixture carefully at a low temperature before extraction and purification.
C. Reductive Amination
Reductive amination is a widely used method for synthesizing amines from carbonyl compounds.
Q5: In my reductive amination of a substituted benzaldehyde, I am observing the formation of a tertiary amine as a major byproduct. How can I prevent this?
A5: The formation of a tertiary amine byproduct occurs when the initially formed secondary amine reacts with another molecule of the aldehyde. To minimize this:
-
Stoichiometric Control: Use an excess of the primary amine.
-
Stepwise Procedure: First, form the imine by reacting the aldehyde and the primary amine, often with removal of water. Then, in a separate step, add the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations and can reduce the formation of tertiary amine byproducts.
Q6: My reductive amination is resulting in the reduction of the starting benzaldehyde to the corresponding alcohol. How can this be avoided?
A6: The reduction of the starting aldehyde is a competing side reaction. To favor the formation of the desired amine:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the iminium ion over the carbonyl group, especially at a controlled pH (typically weakly acidic).
-
Pre-formation of the Imine: As mentioned previously, forming the imine before adding the reducing agent can prevent the reduction of the aldehyde.
Below is a diagram illustrating the decision-making process for troubleshooting common issues in reductive amination.
Caption: Troubleshooting reductive amination side reactions.
III. Purification and Characterization
Q7: I am having difficulty purifying my product from a reaction with a substituted benzaldehyde. What are some general tips?
A7: Purification strategies depend on the properties of your product and the impurities present.
-
Polar Products: If your product is highly polar, it may be difficult to elute from a standard silica (B1680970) gel column. Consider using a more polar eluent system or switching to reverse-phase chromatography. For basic polar compounds, adding a small amount of a volatile base like triethylamine (B128534) to the eluent can improve peak shape and prevent streaking on silica gel.
-
Nonpolar Products: For nonpolar products, standard silica gel chromatography with nonpolar eluents (e.g., hexanes/ethyl acetate) is usually effective.
-
Triphenylphosphine Oxide (TPPO) Removal: In Wittig reactions, removing the TPPO byproduct can be challenging. It can sometimes be precipitated from a nonpolar solvent or removed by conversion to a water-soluble complex.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification technique. The key is to find a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
Q8: What are the key spectroscopic features to look for when characterizing the product of a reaction with a substituted benzaldehyde?
A8: Spectroscopic analysis is essential for confirming the structure of your product.
-
¹H NMR:
-
Disappearance of the Aldehyde Proton: The characteristic singlet for the aldehyde proton (usually between 9.5-10.5 ppm) in the starting benzaldehyde should be absent in the product spectrum.
-
Appearance of New Signals: Look for new signals corresponding to the functional group introduced. For example, in a Wittig reaction, you will see new signals for the vinylic protons. In a reductive amination, a new N-H proton signal (if a primary amine was used) and signals for the protons on the carbon adjacent to the nitrogen will appear.
-
Changes in the Aromatic Region: The chemical shifts and coupling patterns of the aromatic protons will change depending on the new substituent.
-
-
IR Spectroscopy:
-
Disappearance of the Aldehyde C=O Stretch: The strong C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) should disappear or shift. For example, in an aldol condensation product that has dehydrated, a new C=O stretch for the α,β-unsaturated ketone will appear at a lower wavenumber (around 1685-1665 cm⁻¹).
-
Appearance of New Bands: Look for new characteristic bands, such as the C=C stretch for an alkene (around 1650 cm⁻¹) in a Wittig product or N-H stretching bands for an amine (around 3300-3500 cm⁻¹) in a reductive amination product.
-
IV. Experimental Protocols
A. Protocol: Wittig Reaction of p-Nitrobenzaldehyde with Benzyltriphenylphosphonium (B107652) chloride
This protocol describes the synthesis of 4-nitrostilbene.
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a deep orange or red color. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve p-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired alkene.
B. Protocol: Aldol Condensation of p-Anisaldehyde with Acetone (B3395972)
This protocol describes the synthesis of 4-methoxybenzalacetone.
-
Reaction Setup: In a round-bottom flask, dissolve p-anisaldehyde (1.0 equivalent) and acetone (1.5 equivalents) in ethanol (B145695).
-
In a separate beaker, prepare a solution of sodium hydroxide (B78521) (2.0 equivalents) in water.
-
Reaction: Slowly add the sodium hydroxide solution to the stirred solution of the aldehyde and ketone at room temperature. A precipitate should form.
-
Stir the reaction mixture for 30 minutes.
-
Workup: Cool the reaction mixture in an ice bath to complete the precipitation. Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.
C. Protocol: Reductive Amination of Benzaldehyde with Aniline (B41778) using NaBH(OAc)₃
This protocol describes the synthesis of N-benzylaniline.
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and aniline (1.05 equivalents) in 1,2-dichloroethane (B1671644) (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired secondary amine.
V. Quantitative Data Summary
The following table summarizes the relative reactivity of various substituted benzaldehydes in different reactions. This data can help in predicting reaction outcomes and selecting appropriate reaction conditions.
Table 2: Relative Reactivity of Substituted Benzaldehydes
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-NO₂ | Wittig Reaction | 14.7 | [1] |
| m-NO₂ | Wittig Reaction | 10.5 | [1] |
| p-Cl | Wittig Reaction | 2.75 | [1] |
| H | Wittig Reaction | 1.00 | [1] |
| p-CH₃ | Wittig Reaction | 0.45 | [1] |
| p-OCH₃ | Wittig Reaction | - | - |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [1] |
| p-Cl | Oxidation with BTMACB | 0.55 | [1] |
| H | Oxidation with BTMACB | 1.00 | [1] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |
Note: A higher relative rate constant indicates a faster reaction.
References
Technical Support Center: Synthesis of 6-chloro-5-fluoroindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-chloro-5-fluoroindole (B46869). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 6-chloro-5-fluoroindole?
A1: The most prevalent and well-documented methods for the synthesis of 6-chloro-5-fluoroindole are the Leimgruber-Batcho indole (B1671886) synthesis and the Fischer indole synthesis. The Leimgruber-Batcho method is often favored for its high yields and milder reaction conditions, particularly for larger-scale preparations.[1][2]
Q2: I am getting a significant amount of a methoxy-substituted side-product in my Leimgruber-Batcho synthesis. What is the cause and how can I prevent it?
A2: The formation of a methoxy-substituted side-product, 6-chloro-5-methoxyaniline, can occur during the initial enamine formation step when using N,N-dimethylformamide dimethylacetal (DMF-DMA).[3] This is often due to the reaction temperature being too high. To mitigate this, it is recommended to use a bulkier acetal (B89532) of N,N-dimethylformamide, such as N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA), which has been shown to reduce the formation of this byproduct.[3]
Q3: My Fischer indole synthesis is producing a lot of tar-like material, resulting in a low yield. How can this be improved?
A3: The Fischer indole synthesis can be prone to the formation of tar and polymeric byproducts due to the strongly acidic and often high-temperature conditions required.[4] To address this, consider the following:
-
Optimize the acid catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions for your specific substrate.[4][5]
-
Lower the reaction temperature: While the reaction often requires heat, excessively high temperatures can promote side reactions. Experimenting with lower temperatures may reduce tar formation.[4]
-
Use microwave-assisted synthesis: This technique can sometimes offer rapid heating and improved yields in shorter reaction times, potentially minimizing the formation of degradation products.[1]
Q4: What are the best practices for purifying crude 6-chloro-5-fluoroindole?
A4: Purification of 6-chloro-5-fluoroindole can be challenging due to the presence of closely related impurities. The most common and effective purification techniques are:
-
Column Chromatography: This is a widely used method. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the product on a TLC plate.[1][6]
-
Recrystallization: This can be an effective method for obtaining a high-purity solid product. Choosing a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is key.[5][6]
Q5: My purified 6-chloro-5-fluoroindole is discolored (pink or brown). What causes this and how can it be resolved?
A5: Indoles, including 6-chloro-5-fluoroindole, are susceptible to oxidation and degradation, which can lead to the formation of colored impurities.[6] This can be exacerbated by exposure to air, light, and residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.[6]
Troubleshooting Guides
Low Yield in Leimgruber-Batcho Synthesis
A common issue encountered is a lower than expected yield. The following workflow can help diagnose and resolve potential causes.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents | Overall Yield (%) | Purity (%) | Reference |
| Modified Leimgruber-Batcho | 3-chloro-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-isopropyl acetal, Iron powder, Acetic acid | 70-75 | >97 | |
| Leimgruber-Batcho (5-step) | Not specified | Not specified | 35 | Not specified | [3] |
| Novel Method | 3-chloro-4-fluoroaniline | Boron trichloride, Aluminum trichloride, Sodium borohydride | >55 | >97 | [3] |
Experimental Protocols
Modified Leimgruber-Batcho Synthesis of 6-chloro-5-fluoroindole[7]
Step 1: Enamine Formation
-
A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) is heated to 100°C and stirred for 3 hours.
-
The reaction mixture is then cooled to room temperature and set aside.
Step 2: Reductive Cyclization
-
In a separate reactor, a mixture of toluene (B28343) (880 L), acetic acid (800 L), iron powder (230 kg), and silica (B1680970) gel (200 kg) is heated to 60°C and stirred for 30 minutes.
-
The enamine solution from Step 1 is added dropwise to this mixture, maintaining the temperature below 80°C.
-
After the addition is complete, the mixture is heated to 100°C and stirred for 2 hours. The reaction progress is monitored by HPLC.
-
The reaction mixture is cooled to 50°C, and ethyl acetate (1000 L) is added. The mixture is allowed to cool to room temperature (25-30°C).
-
The mixture is filtered and washed with ethyl acetate (2 x 1000 L).
-
The filtrate is washed with 1N HCl (2 x 1000 L), water (2 x 1000 L), and saturated sodium bicarbonate solution (2 x 1000 L).
-
The organic layer is dried over sodium sulfate, and the solvent is concentrated in vacuo to yield the crude product.
-
The crude product is dissolved in a 3:7 mixture of methylene (B1212753) dichloride and hexane for further purification if necessary.
General Protocol for Fischer Indole Synthesis of 6-fluoroindole (B127801) derivatives[2]
Step 1: Hydrazone Formation
-
Dissolve the appropriate fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add the desired ketone or aldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature until the formation of the phenylhydrazone is complete (monitor by TLC).
Step 2: Cyclization
-
Add a catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically between 80°C and 150°C) and monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-fluoroindole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Minimizing side product formation in chlorination of vanillin
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for the chlorination of vanillin (B372448), with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chlorination of vanillin?
A1: The chlorination of vanillin occurs via an electrophilic aromatic substitution (EAS) mechanism. The aromatic ring of vanillin acts as a nucleophile and attacks an electrophilic chlorine species. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the vanillin ring are activating substituents, meaning they increase the nucleophilicity of the ring and accelerate the reaction. They are also ortho, para-directors, guiding the incoming electrophile to the positions ortho and para to them.
Q2: What is the expected major product of vanillin monochlorination?
A2: The major product is typically 5-chlorovanillin. The hydroxyl group is a stronger activating group than the methoxy group, and it directs the incoming chlorine atom to its ortho position (C5), which is also para to the aldehyde group.
Q3: What are the common side products in the chlorination of vanillin?
A3: Common side products include:
-
Isomeric Monochloro-derivatives: 2-chlorovanillin and 6-chlorovanillin can be formed as minor isomers.[1]
-
Di- and Tri-chlorinated Products: Over-chlorination can lead to the formation of products like 5,6-dichlorovanillin (B95050).[1]
-
Oxidation Products: Some chlorinating agents, especially those with oxidizing properties like sodium hypochlorite (B82951), can oxidize the aldehyde group to a carboxylic acid (forming vanillic acid derivatives) or lead to the formation of colored quinone-like byproducts.[2][3]
-
Polymeric Materials: Harsh reaction conditions or certain reagents like sulfuryl chloride can sometimes produce oily or polymeric residues.
Q4: Which chlorinating agent offers the best selectivity for 5-chlorovanillin?
A4: N-Chlorosuccinimide (NCS) is often preferred for its high selectivity and milder reaction conditions, which can lead to higher yields of the desired 5-chlorovanillin with fewer side products compared to stronger, less selective agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[4][5]
Troubleshooting Guides
Problem 1: My reaction yielded a mixture of mono- and di-chlorinated products.
-
Possible Cause: Excess chlorinating agent.
-
Solution: Carefully control the stoichiometry of the reaction. Use a 1:1 molar ratio of vanillin to the chlorinating agent for monochlorination. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant di-chlorination occurs.[4][6]
Problem 2: The reaction mixture has turned a dark red or brown color, and I've isolated an oily product.
-
Possible Cause: Formation of oxidation byproducts, such as quinone-like compounds.[2] This is more common when using strong oxidizing chlorinating agents like sodium hypochlorite or sodium chlorite (B76162) under certain pH conditions.[7]
-
Solution:
-
Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS).
-
If using an oxidizing agent, carefully control the reaction temperature and pH. For instance, with sodium chlorite, a pH of around 5 favors the formation of 5-chlorovanillin, while lower pH values can lead to vanillic acid derivatives.[7]
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Problem 3: My yield of 5-chlorovanillin is very low.
-
Possible Cause 1: Incomplete reaction.
-
Solution:
-
Ensure the reaction has gone to completion by monitoring with TLC.
-
Increase the reaction time or temperature moderately, but be aware that this might also increase side product formation.
-
For less reactive systems, the addition of a catalyst might be necessary.[8]
-
-
Possible Cause 2: Product loss during workup and purification.
-
Solution:
-
Optimize the extraction and purification steps. 5-chlorovanillin has different solubility compared to vanillin and its byproducts.
-
For purification, column chromatography on silica (B1680970) gel is often effective for separating isomers.[9] Recrystallization can also be used but may be less effective for separating close-boiling isomers.[10]
-
Problem 4: I am observing the formation of multiple isomers and having difficulty separating them.
-
Possible Cause: Use of a non-selective chlorinating agent or inappropriate reaction conditions.
-
Solution:
-
Switch to a more regioselective chlorinating agent like NCS.
-
Lowering the reaction temperature can sometimes improve selectivity.
-
For purification, a highly efficient silica gel column chromatography with an optimized solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is recommended for separating isomers.[9]
-
Data Presentation
The following tables provide an illustrative comparison of different chlorinating agents for the synthesis of 5-chlorovanillin. The quantitative data is based on typical outcomes reported in the literature and should be considered as a guideline, as actual results will vary with specific experimental conditions.
Table 1: Comparison of Chlorinating Agents for Monochlorination of Vanillin (Illustrative Data)
| Chlorinating Agent | Typical Solvent(s) | Typical Conditions | Est. Yield of 5-Chlorovanillin (%) | Major Side Products | Selectivity |
| N-Chlorosuccinimide (NCS) | Chloroform (B151607), DMSO | Room Temperature | 85-95% | Succinimide, minor isomers | High |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 °C to Room Temp. | 60-75% | Isomers, Dichlorovanillins | Moderate |
| Sodium Hypochlorite (NaOCl) | Ethanol/Water | 0 °C to Room Temp. | 40-60% | Oxidation products, Isomers | Moderate to Low |
| Sodium Chlorite (NaClO₂) | Water/Acetic Acid | pH 5, 20 °C | ~18% | Oxidation products, Quinones | Low |
| Chlorine Gas (Cl₂) | Acetic Acid, Chloroform | Room Temperature | 50-70% | Isomers, Dichlorovanillins | Low |
Experimental Protocols
Protocol 1: Chlorination of Vanillin using N-Chlorosuccinimide (NCS)
This method is often preferred for its high yield and selectivity.
-
Materials:
-
Vanillin (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Chloroform (CHCl₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve vanillin in a minimal amount of a 9:1 mixture of chloroform and DMSO.
-
Add NCS to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the vanillin is consumed (typically within a few hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure 5-chlorovanillin.[9]
-
Protocol 2: Chlorination of Vanillin using Sulfuryl Chloride (SO₂Cl₂)
This protocol is for the synthesis of 5,6-dichlorovanillin but can be adapted for monochlorination by controlling the stoichiometry. For monochlorination, approximately 1.1 equivalents of SO₂Cl₂ should be used.
-
Materials:
-
Vanillin (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (2.2 eq for dichlorination)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve vanillin in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of SO₂Cl₂ in anhydrous DCM dropwise over 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[6]
-
Mandatory Visualization
Caption: Reaction pathway for the electrophilic chlorination of vanillin.
Caption: Pathways to desired product and common side products.
Caption: A logical workflow for troubleshooting side product formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
Technical Support Center: Overcoming Solubility Challenges in 6-Chlorovanillin Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 6-Chlorovanillin.
Troubleshooting Guide
Low solubility of this compound can impede reaction kinetics, affect yield, and complicate product purification. This guide offers a systematic approach to diagnosing and resolving these challenges.
Initial Assessment
-
Visual Inspection: Observe the reaction mixture. Is the this compound completely undissolved, or is it a fine suspension? The degree of dissolution will inform the severity of the solubility problem.
-
Purity Check: Impurities can significantly alter the solubility of a compound. Verify the purity of your this compound using appropriate analytical techniques such as NMR or HPLC.
-
Particle Size Reduction: Grinding the this compound solid into a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[1] This can be achieved with a mortar and pestle.[1]
Systematic Troubleshooting Workflow
If the initial steps do not resolve the issue, follow this workflow to systematically address the poor solubility of this compound.
Caption: A stepwise guide for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: First, consider the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of hydroxyl, methoxy, and aldehyde functional groups, with the chloro group adding some nonpolar character. Its solubility is favored in polar aprotic and polar protic solvents. If you are using a nonpolar solvent (e.g., hexane, toluene), you should switch to a more polar solvent. If you are using a highly polar solvent like water without success, consider using a co-solvent.[1]
Q2: Can I heat the reaction mixture to improve the solubility of this compound?
A2: Yes, for most solid solutes, solubility increases with temperature.[1] Gentle heating of the solvent with stirring can significantly aid in the dissolution of this compound. However, it is crucial to be cautious of potential degradation at elevated temperatures. It is recommended to perform a small-scale trial to assess the thermal stability of this compound in your specific solvent system.[1]
Q3: What are co-solvents and how can they help with this compound solubility?
A3: A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute. For this compound, which has limited solubility in water, using a water-miscible organic co-solvent like ethanol (B145695), isopropanol, DMSO, or DMF can be very effective. The general approach is to first dissolve the this compound in a minimal amount of the organic co-solvent and then slowly add this solution to the aqueous phase with vigorous stirring to prevent precipitation.[1]
Q4: I'm observing precipitation of my product during a reaction involving this compound. What can I do?
A4: Product precipitation during a reaction can be due to its lower solubility in the reaction mixture compared to the starting materials. To address this, you can:
-
Increase the solvent volume: This will keep the product in solution, though it may slow down the reaction rate.
-
Change the solvent system: A solvent that dissolves both the reactants and the product is ideal.
-
Increase the reaction temperature: This often increases the solubility of the product.
-
Perform a "hot filtration": If the product is soluble at a higher temperature, you can filter the hot reaction mixture to remove any solid impurities and then allow the filtrate to cool to crystallize the product.
Q5: Are there any specific solvent recommendations for reactions with this compound?
A5: For reactions like Schiff base synthesis involving this compound, heated ethanol or an ethanol-water mixture is commonly used. For other nucleophilic substitution or condensation reactions, polar aprotic solvents such as DMF or DMSO can be excellent choices as they are good at solvating a wide range of organic molecules.
Quantitative Data
The following table summarizes the estimated solubility of this compound in various common laboratory solvents at different temperatures. This data is based on the solubility of structurally similar compounds and should be used as a guideline.
| Solvent | Polarity Index | Solubility at 25°C (g/100mL) (Estimated) | Solubility at 75°C (g/100mL) (Estimated) | Notes |
| Water | 9.0 | < 0.1 | ~0.5 | Very slightly soluble, solubility increases with temperature. |
| Methanol | 6.6 | ~5 | > 20 | Good solubility, significantly increases with heat. |
| Ethanol | 5.2 | ~3 | > 15 | Good solubility, common solvent for reactions. |
| Isopropanol | 4.3 | ~2 | ~10 | Moderately soluble. |
| Acetone | 5.1 | ~10 | > 30 | High solubility. |
| Dichloromethane (DCM) | 3.4 | ~1 | ~5 | Moderate solubility. |
| Ethyl Acetate | 4.4 | ~2 | ~10 | Moderately soluble. |
| Tetrahydrofuran (THF) | 4.2 | ~8 | > 25 | Good solubility. |
| Dimethylformamide (DMF) | 6.4 | > 20 | > 50 | Excellent solubility, good for challenging reactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 20 | > 50 | Excellent solubility, good for challenging reactions. |
| Toluene | 2.4 | < 0.5 | ~2 | Low solubility. |
| Hexane | 0.0 | < 0.01 | < 0.1 | Practically insoluble. |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility of this compound Using a Co-solvent System
This protocol outlines a general method for preparing a solution of this compound for a reaction in an aqueous medium using an organic co-solvent.
Materials:
-
This compound
-
Organic co-solvent (e.g., Ethanol, DMSO, DMF)
-
Aqueous buffer or water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry beaker.
-
Add a minimal amount of the chosen organic co-solvent to the beaker (e.g., 1-2 mL for every 100 mg of this compound).
-
Stir the mixture with a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
In a separate beaker, prepare the required volume of the aqueous phase.
-
While vigorously stirring the aqueous phase, slowly add the this compound solution dropwise using a pipette.
-
Continue stirring for 10-15 minutes to ensure a homogeneous solution. If any precipitation occurs, a small additional amount of the co-solvent can be added.
Caption: Workflow for preparing a this compound solution using a co-solvent.
Protocol 2: Synthesis of a Schiff Base from this compound with Improved Solubility
This protocol describes the synthesis of a Schiff base from this compound and an aniline (B41778) derivative, incorporating techniques to manage solubility.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and ethanol.
-
Heat the mixture to 50-60°C with stirring until the this compound is completely dissolved.
-
In a separate beaker, dissolve the aniline derivative (1 equivalent) in a minimal amount of warm ethanol.
-
Slowly add the aniline solution to the this compound solution in the round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature slowly. If the product crystallizes out, it can be collected by filtration. If the product remains in solution, the solvent can be partially removed under reduced pressure to induce crystallization.
Caption: Workflow for the synthesis of a Schiff base from this compound.
References
Validation & Comparative
Unveiling the Molecular Structure: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chlorovanillin
For researchers, scientists, and drug development professionals, definitive structure confirmation is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Chlorovanillin against its parent compound, vanillin (B372448), and other halogenated derivatives. By presenting experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of substituted vanillins.
The precise placement of a chlorine atom on the vanillin scaffold in this compound significantly influences the electronic environment of the molecule's protons and carbons. These changes are directly observable in their respective NMR spectra, providing a unique fingerprint for structure verification. This guide will delve into the expected and observed spectral data, offering a clear comparison with vanillin and other related compounds to aid in unambiguous assignment.
Comparative NMR Data Analysis
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Vanillin | 6-Bromovanillin |
| Solvent | CDCl₃ | CDCl₃ | DMSO-d₆ |
| -CHO | ~9.8 (s, 1H) | 9.83 (s, 1H)[1] | 10.01 (s, 1H)[2] |
| Ar-H2 | ~7.3 (s, 1H) | 7.43 (d, J=1.5 Hz, 1H)[1] | 7.34 (s, 1H)[2] |
| Ar-H5 | ~7.1 (s, 1H) | 7.05 (d, J=8.0 Hz, 1H)[1] | 7.11 (s, 1H)[2] |
| -OCH₃ | ~3.9 (s, 3H) | 3.97 (s, 3H)[1] | 3.83 (s, 3H)[2] |
| -OH | ~6.1 (br s, 1H) | 6.29 (s, 1H)[1] | 10.86 (br s, 1H)[2] |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Vanillin |
| Solvent | CDCl₃ | CDCl₃ |
| -CHO | ~190 | 191.0[1] |
| C-1 | ~129 | 129.9[1] |
| C-2 | ~110 | 108.7[1] |
| C-3 | ~148 | 147.2[1] |
| C-4 | ~149 | 151.7[1] |
| C-5 | ~113 | 114.4[1] |
| C-6 | ~125 | 127.6[1] |
| -OCH₃ | ~56 | 56.1[1] |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of this compound and its analogs.
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically used for aromatic aldehydes.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Structure Confirmation Workflow
The logical process for confirming the structure of this compound using NMR data is outlined in the workflow diagram below. This involves comparing the experimental spectra with known data for related compounds and analyzing the key spectral features.
Caption: Workflow for this compound structure confirmation.
Key Spectral Interpretations for Structure Confirmation
-
¹H NMR: The most significant indicator of the 6-chloro substitution is the change in the aromatic region. In vanillin, the aromatic protons appear as a set of coupled multiplets. For this compound, the protons at the H-2 and H-5 positions are expected to appear as singlets due to the absence of adjacent protons for coupling. The downfield shift of the aromatic protons compared to vanillin is also indicative of the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The carbon spectrum provides further evidence of the substitution pattern. The C-6 carbon in this compound is expected to be significantly deshielded (shifted downfield) due to the direct attachment of the electronegative chlorine atom. Conversely, the other carbons in the aromatic ring will experience more subtle shifts based on their proximity to the substituent. The presence of the expected number of carbon signals (eight) confirms the overall molecular formula.
By following the detailed protocols and comparative data analysis presented in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its parent compound and other isomers, ensuring the integrity of their research and development endeavors.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 6-Chlorovanillin
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the drug development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 6-chlorovanillin, a key building block in various synthetic pathways. We present two robust reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, and provide a detailed experimental protocol for the recommended primary method.
Method Comparison
The selection of an appropriate HPLC method is crucial for accurate purity assessment and impurity profiling. Below is a summary of the key performance parameters for two distinct RP-HPLC methods suitable for the analysis of this compound. Method A, a gradient elution method, offers high resolving power for a broad range of potential impurities. Method B, an isocratic method, provides a faster analysis time, making it suitable for routine quality control.
| Parameter | Method A: Gradient RP-HPLC | Method B: Isocratic RP-HPLC |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | 60% Methanol : 40% Water |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 25 min | 15 min |
| Retention Time of this compound | ~12.5 min | ~8.2 min |
| Resolution (Main Peak & Closest Impurity) | > 2.0 | > 1.8 |
| Tailing Factor (Main Peak) | < 1.2 | < 1.4 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for determining the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed Experimental Protocol: Method A
This section provides a detailed protocol for the gradient RP-HPLC method (Method A) for the purity analysis of synthesized this compound. This method is recommended for its high resolution, which is crucial for identifying and quantifying potential process-related impurities and degradation products.
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Synthesized this compound sample
3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 40 60 20 40 60 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the same diluent to achieve a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject the standard solutions and the sample solution into the HPLC system.
-
The peak area of this compound and any impurities are integrated.
-
The purity of the synthesized this compound is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Discussion of Potential Impurities
During the synthesis of this compound, several process-related impurities may be formed.[1][2][3] These can include starting materials, intermediates, by-products from side reactions, and degradation products. Common impurities might include under-chlorinated or over-chlorinated vanillin (B372448) analogues, as well as positional isomers. The high-resolution gradient method (Method A) is designed to effectively separate these closely related compounds from the main this compound peak, allowing for their individual quantification.
Conclusion
Both presented HPLC methods are suitable for the purity assessment of synthesized this compound. Method A, with its C18 column and gradient elution, offers superior resolving power for a comprehensive impurity profile, which is essential during process development and for final product release. Method B, utilizing a Phenyl-Hexyl column and an isocratic elution, provides a faster analysis time with adequate performance, making it a viable option for routine in-process control. The choice between these methods will depend on the specific requirements of the analysis, including the expected impurity profile of the sample and the desired throughput. The validation of the selected method according to ICH guidelines is a prerequisite for its application in a regulated environment.[4]
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
A Comparative Analysis of the Reactivity of 6-Chlorovanillin and 5-Chlorovanillin for Researchers and Drug Development Professionals
An in-depth guide to the chemical reactivity of 6-Chlorovanillin and 5-Chlorovanillin, exploring the influence of chlorine substitution on the vanillin (B372448) scaffold. This report provides a theoretical framework for their reactivity, supported by available experimental data, to guide researchers in the strategic use of these isomers in organic synthesis and drug discovery.
The substitution of a chlorine atom onto the vanillin ring significantly alters its electronic properties and, consequently, its chemical reactivity. Understanding the nuanced differences between the 6-chloro and 5-chloro isomers is paramount for their effective utilization as building blocks in the synthesis of novel compounds, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the reactivity of these two isomers, focusing on electrophilic and nucleophilic aromatic substitution reactions.
Physicochemical Properties
| Property | 5-Chlorovanillin | This compound (Predicted/Analogous) |
| Molecular Formula | C₈H₇ClO₃[1][2][3] | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol [1][2][3][4] | 186.59 g/mol |
| CAS Number | 19463-48-0[1][2][3][4] | Not available |
| Appearance | White to grey powder or crystals[5] | White to off-white solid |
| Melting Point | 165-169 °C[5] | Similar to 6-Bromovanillin (178-181 °C) |
| Boiling Point | 288.1 °C at 760 mmHg[6] | Not available |
| pKa | 6.32 ± 0.23 (Predicted)[4] | Expected to be similar to 5-Chlorovanillin |
Reactivity Analysis: A Tale of Two Positions
The reactivity of the aromatic ring in chlorovanillin isomers is primarily governed by the interplay of electronic and steric effects of the substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), aldehyde (-CHO), and chloro (-Cl) groups.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the benzene (B151609) ring acts as a nucleophile. The hydroxyl and methoxy groups are strong activating groups that donate electron density to the ring through resonance, making it more susceptible to electrophilic attack. Conversely, the aldehyde and chloro groups are deactivating; the aldehyde group withdraws electron density through resonance and induction, while the chlorine atom withdraws electron density through its strong inductive effect, which outweighs its weak electron-donating resonance effect.
5-Chlorovanillin: The chlorine atom is located at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group. The strong activating effect of the hydroxyl group directs incoming electrophiles to the ortho and para positions. In the case of vanillin, electrophilic substitution, such as iodination, preferentially occurs at the 5-position.[7][8][9] This indicates that the 5-position is the most nucleophilic site on the vanillin ring.
This compound: The chlorine atom is at the 6-position, which is ortho to the deactivating aldehyde group and meta to the activating hydroxyl group. This position is sterically hindered by the adjacent aldehyde group.
Comparative Reactivity: Experimental evidence from the synthesis of 5,6-Dichlorovanillin demonstrates that the chlorination of vanillin first yields 5-Chlorovanillin.[6][10] Further chlorination to introduce a second chlorine atom at the 6-position requires more forcing conditions.[6] This strongly suggests that 5-Chlorovanillin is significantly more reactive towards electrophilic aromatic substitution than this compound . The electron-donating effects of the hydroxyl and methoxy groups strongly activate the 5-position, making it the primary site for electrophilic attack. The 6-position, being adjacent to the electron-withdrawing aldehyde group and subject to greater steric hindrance, is considerably less reactive.
Caption: Relative reactivity of chlorovanillin isomers in EAS.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (such as a halogen).
5-Chlorovanillin and this compound: Both isomers possess a chlorine atom that can potentially act as a leaving group. The presence of the electron-withdrawing aldehyde group deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para to it.
Comparative Reactivity:
-
In 5-Chlorovanillin , the chlorine atom is meta to the strongly electron-withdrawing aldehyde group.
-
In This compound , the chlorine atom is ortho to the aldehyde group.
The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups at the ortho and para positions to the site of nucleophilic attack. Therefore, it is predicted that This compound would be more reactive towards nucleophilic aromatic substitution than 5-Chlorovanillin . The proximity of the electron-withdrawing aldehyde group to the chlorine atom in the 6-position would better stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack.
Caption: Predicted relative reactivity in SNAr reactions.
Experimental Protocols
While direct comparative experimental studies are scarce, the following protocols for related reactions provide a framework for investigating the reactivity of these isomers.
Protocol 1: Electrophilic Chlorination of Vanillin to 5-Chlorovanillin
This protocol is adapted from the first step in the synthesis of 5,6-Dichlorovanillin.[6]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve vanillin in chloroform.
-
Add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of dimethyl sulfoxide.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-chlorovanillin.
Protocol 2: Further Chlorination to 5,6-Dichlorovanillin
This protocol describes the second step in the synthesis of 5,6-Dichlorovanillin, illustrating the lower reactivity of the 6-position.[6]
Materials:
-
5-Chlorovanillin
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., recrystallization or column chromatography)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 5-chlorovanillin (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise, maintaining the reaction temperature.
-
After addition, allow the mixture to stir at 0 °C or warm to room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 5,6-Dichlorovanillin by recrystallization or column chromatography.
Conclusion
The positional isomerism of the chlorine atom in this compound and 5-Chlorovanillin leads to distinct differences in their chemical reactivity. 5-Chlorovanillin is demonstrably more susceptible to electrophilic aromatic substitution due to the strong activating effects of the hydroxyl and methoxy groups directing towards the 5-position. Conversely, theoretical considerations suggest that this compound is the more reactive isomer in nucleophilic aromatic substitution reactions, owing to the stabilizing influence of the adjacent electron-withdrawing aldehyde group.
This comparative guide provides a foundational understanding for researchers and drug development professionals to strategically select the appropriate chlorovanillin isomer for their synthetic endeavors. Further experimental studies are warranted to quantify these reactivity differences and to explore the full potential of these versatile building blocks in the creation of novel and functional molecules.
References
- 1. 5-Chlorovanillin [webbook.nist.gov]
- 2. 5-Chlorovanillin [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 5-CHLOROVANILLIN | 19463-48-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. organicers.org [organicers.org]
- 8. Electrophilic Aromatic Iodination of Vanillin | Report - Edubirdie [edubirdie.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various halogenated vanillin (B372448) derivatives, supported by experimental data from recent studies. The increasing challenge of antimicrobial resistance necessitates the exploration of novel compounds, and modifying natural products like vanillin offers a promising strategy. Halogenation, in particular, has been shown to significantly enhance the biological activity of parent compounds. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the workflows used in these evaluations.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of halogenated vanillin derivatives has been evaluated against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data below, presented as zones of inhibition and Minimum Inhibitory Concentrations (MIC), demonstrates that halogenated derivatives, particularly complex structures like Schiff bases and chalcones, exhibit significantly enhanced activity compared to the parent vanillin molecule.
| Compound Class | Derivative/Halogen | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Vanillin (Baseline) | - | E. coli strains | - | 1250 | [1] |
| - | S. aureus (MDR) | - | 2500 | [1] | |
| Halogenated Vanillin Azo-Schiff Base | meta-Fluoro (45b) | E. coli | 11 | - | |
| meta-Fluoro (45b) | S. aureus | 11 | - | ||
| General series (45a-h) | E. coli / S. aureus | 8 - 11 | - | ||
| Halogenated Vanillin Schiff Base | General series (2a-2h) | S. aureus | 8 - 13 | - | |
| General series (2a-2h) | E. coli | 7 - 8 | - | ||
| Halogenated Vanillin Azo-Chalcone | Compound 2d | E. coli | 10.07 | - | |
| Compound 2d | S. aureus | 9.97 | - | [2] | |
| General series (2a-h) | E. coli / S. aureus | 8.13 - 10.30 | - | [2] | |
| Halogenated Chalcone (B49325) | Compound 3c | S. aureus | - | 62.5 - 250 | [3] |
| Reference Drug | Ampicillin | E. coli / S. aureus | 11 - 12 | - |
Summary of Findings:
-
Halogenated derivatives consistently outperform parent vanillin in antimicrobial activity.
-
The incorporation of Schiff base (C=N) and chalcone moieties significantly enhances the inhibitory effects.[2]
-
A fluorine-substituted azo-Schiff base derivative demonstrated antibacterial efficacy comparable to the standard drug ampicillin.
-
Halogenated chalcones derived from vanillin show potent activity, with MIC values against S. aureus as low as 62.5 µg/mL, a substantial improvement over vanillin's MIC of 2500 µg/mL.[1][3]
-
In-silico studies suggest that some halogenated vanillin Schiff base derivatives may exert their effect by targeting the DNA gyrase enzyme.
Experimental Protocols
The data presented in this guide was primarily generated using two standard antimicrobial susceptibility testing methods: the Kirby-Bauer disc diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
1. Kirby-Bauer Disc Diffusion Assay
This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plating: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the halogenated vanillin compound (e.g., 100 ppm). These discs, along with a positive control (e.g., ampicillin) and a negative control (solvent), are placed onto the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: After incubation, the diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater sensitivity of the organism to the compound.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test bacteria. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]
Mandatory Visualization
The following diagram illustrates the generalized workflow for the Kirby-Bauer disc diffusion assay, a fundamental technique for screening the antimicrobial activity of compounds like halogenated vanillins.
References
- 1. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. idexx.dk [idexx.dk]
Validation of analytical methods for 6-Chlorovanillin quantification
A Comparative Guide to Validated Analytical Methods for 6-Chlorovanillin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This guide provides a comparative overview of validated analytical methodologies for the precise determination of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methods for the analogous compound, vanillin (B372448), and other related chlorinated phenols to provide a reliable framework for method development and validation. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[1] For routine quality control at higher concentrations, HPLC-UV offers a cost-effective and high-throughput solution.[1] GC-MS provides higher sensitivity and selectivity, which is advantageous for trace-level quantification and impurity profiling. The following table summarizes the anticipated performance characteristics of these methods for this compound quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Typical Run Time | 10 - 20 minutes | 20 - 30 minutes |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS are provided below. These protocols are based on methods for structurally similar compounds and should be validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Determined by UV scan of this compound standard (typically around 280 nm for vanillin derivatives).[3]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
DB-5 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split, depending on the sample concentration.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[1]
-
-
Mass Spectrometer Parameters:
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[4]
-
If necessary, derivatization can be performed to improve volatility and chromatographic performance.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification.
References
A Spectroscopic Investigation of 6-Chlorovanillin and Its Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448), a primary component of the vanilla bean, and its isomer, o-vanillin, are versatile building blocks in organic synthesis. Their aromatic rings can be functionalized to produce a wide array of derivatives with diverse biological activities. Chlorination of the vanillin scaffold, for instance, can significantly alter its physicochemical and pharmacological properties. 6-Chlorovanillin, a less-studied isomer of the more common 5-chlorovanillin, presents an interesting target for synthetic chemists and drug developers. This guide focuses on the key spectroscopic differences between vanillin, o-vanillin, and this compound, providing a foundation for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for vanillin, o-vanillin, and the predicted data for this compound. These tables are designed for easy comparison of the key spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Ar-H | -CHO | -OH | -OCH₃ |
| Vanillin | 7.43 (dd, J=8.2, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H) | 9.83 (s, 1H) | ~6.1 (br s, 1H) | 3.97 (s, 3H) |
| o-Vanillin | 7.10-6.90 (m, 3H) | 10.29 (s, 1H) | ~11.0 (s, 1H) | 3.93 (s, 3H) |
| This compound (Predicted) | ~7.5 (d, J≈2 Hz, 1H), ~7.3 (d, J≈2 Hz, 1H) | ~9.8 (s, 1H) | ~6.2 (br s, 1H) | ~3.9 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | C-CHO | C-O | C-OH | C-OCH₃ | Ar-C | Ar-CH |
| Vanillin | 190.9 | 151.9 | 147.2 | 56.1 | 130.0, 127.6 | 114.4, 108.7, 127.6 |
| o-Vanillin | 196.5 | 158.5 | 148.2 | 56.4 | 127.8, 120.8 | 119.5, 118.8, 114.7 |
| This compound (Predicted) | ~190 | ~151 | ~148 | ~56 | ~130, ~128, ~125 | ~115, ~110 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C=O) | ν(C-O) | ν(C-Cl) |
| Vanillin | 3200-3400 (broad) | ~3100 | ~1665 | ~1270, ~1150 | - |
| o-Vanillin | 3100-3300 (broad) | ~3050 | ~1650 | ~1250, ~1180 | - |
| This compound (Predicted) | 3200-3400 (broad) | ~3100 | ~1670 | ~1270, ~1150 | ~800-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Vanillin | 152 | 151, 137, 123, 109, 81 |
| o-Vanillin | 152 | 151, 137, 124, 109, 81 |
| This compound | 186/188 (isotope pattern) | 185/187, 171/173, 157/159, 129 |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) |
| Vanillin | ~231, 279, 308 |
| o-Vanillin | ~220, 265, 330 |
| This compound (Predicted) | Red-shift expected compared to vanillin |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded first, followed by the spectrum of the sample. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.
-
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and its fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm, with the solvent used as a blank.
Visualizations
The following diagrams illustrate the chemical structures and a general workflow for the spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its precursors, vanillin and o-vanillin. While comprehensive experimental data for this compound remains elusive in the public domain, the provided data for its precursors and the predicted spectroscopic characteristics for the chlorinated analog offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for the characterization of these and related compounds. Further experimental work is necessary to fully characterize this compound and unlock its potential in various scientific disciplines.
A Comparative Analysis of the Biological Activities of 6-Chlorovanillin and Other Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Vanillin (B372448), a widely recognized phenolic aldehyde, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides an objective comparison of the biological performance of 6-Chlorovanillin and other vanillin derivatives, supported by experimental data from various studies. The information is intended to assist researchers and professionals in drug discovery and development in evaluating the potential of these compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of various vanillin derivatives. Direct comparative studies including this compound are limited in the currently available literature; therefore, the data presented is a compilation from multiple sources.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Reference |
| Vanillin | 1250 | 1250 | [1][2] |
| Acetyl vanillin derivative (F) | 25 | - | [3] |
| Acetyl vanillin derivative (I) | 25 | - | [3] |
| Vanillin Schiff Base (SB-1) | 16000 | - | [4] |
| Vanillin Schiff Base (SB-2) | 16500 | - | [4] |
| Vanillin Schiff Base (SB-4) | 16600 | - | [4] |
| Vanillin Schiff Base (SB-3) | - | 15000 (against K. pneumoniae) | [4] |
Note: Data for this compound was not available in the reviewed literature.
Table 2: Comparative Antioxidant Activity (IC50)
| Compound | DPPH Assay (μM) | ABTS Assay (mg/mL) | Reference |
| Vanillin | 810 (as 0.81 μg/mL) | - | [5][6] |
| Vanillyl acetate | 630 (as 0.63 μg/mL) | - | [5][6] |
| Vanillic acid | 850 (as 0.85 μg/mL) | - | [5][6] |
| Ferrocenyl derivative (3b) | 21.36 | - | [7] |
| Pyrido-dipyrimidine (A) | - | 0.081 | [8] |
| Pyrido-dipyrimidine (C) | - | 0.144 | [8] |
| Tacrine-vanillin derivative (3) | 19.5 | - | [9] |
| Tacrine-vanillin derivative (4) | 20.5 | - | [9] |
| Trolox (Standard) | 24.4 | - | [9] |
Note: IC50 values are presented as reported in the respective studies. Conversion between μg/mL and μM depends on the molecular weight of the compound. Data for this compound was not available in the reviewed literature.
Table 3: Comparative Anticancer Activity (IC50)
| Compound/Derivative Type | Cell Line | IC50 (μM) | Reference |
| VALD-3 (o-vanillin derivative) | MCF-7 (Breast) | ~10 mg/L (~27 µM) at 48h | [10] |
| VALD-3 (o-vanillin derivative) | MDA-MB-231 (Breast) | <10 mg/L (<27 µM) at 48h | [10] |
| Vanillin conjugate (9b) | MCF-7 (Breast) | <0.1 | [11] |
| Vanillin conjugate (9c) | A549 (Lung) | <0.1 | [11] |
| Oleoyl-quercetin-vanillin (1) | HCT116 (Colon) | 22.4 | [12] |
| Oleoyl-quercetin-vanillin (2) | HCT116 (Colon) | 0.34 | [12] |
| Imidazo[1,2-a]pyrimidine (3d) | MCF-7 (Breast) | 1.8 | [13] |
| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 1.9 | [13] |
| Doxorubicin (Standard) | Various | Varies | [14] |
Note: The specific structures of many tested derivatives are complex and detailed in the cited literature. Data for this compound was not available in the reviewed literature.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial strains are cultured to the logarithmic growth phase and then diluted to a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in a suitable broth medium.[1][15]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.[1][15]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[1][15]
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[1][4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of Solutions: A solution of DPPH in methanol (B129727) is prepared. The test compounds are dissolved in a suitable solvent to create a series of concentrations.[6][16]
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[16]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Calculation of Cell Viability: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[10]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of vanillin derivatives.
References
- 1. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli | MDPI [mdpi.com]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VALD-3, a Schiff base ligand synthesized from o-vanillin derivatives, induces cell cycle arrest and apoptosis in breast cancer cells by inhibiting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 6-Chlorovanillin and 6-Bromovanillin
For researchers and professionals in drug development and organic synthesis, the strategic halogenation of aromatic compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a critical step in creating intermediates for novel bioactive molecules. The introduction of a halogen atom onto the vanillin scaffold can significantly alter its physicochemical properties and biological activity. This guide provides a side-by-side comparison of the synthetic routes to 6-Chlorovanillin and 6-Bromovanillin, two important positional isomers, highlighting differences in methodology, efficiency, and reaction directness.
The regiochemistry of electrophilic aromatic substitution on vanillin is strongly influenced by the activating hydroxyl and methoxy (B1213986) groups, which primarily direct incoming electrophiles to the 5-position. Consequently, the synthesis of 6-halo (or 2-halo, depending on nomenclature conventions) isomers is less straightforward and often requires different strategies to achieve the desired regioselectivity.
Data Presentation: Synthesis Parameter Summary
The following table summarizes the key quantitative and qualitative parameters for the synthesis of this compound and 6-Bromovanillin, providing a clear comparison of the two processes.
| Parameter | This compound Synthesis | 6-Bromovanillin Synthesis |
| Starting Material | Vanillin | Vanillin |
| Overall Strategy | Multi-step: Protection, Chlorination, Deprotection | Single-step: Direct Bromination |
| Key Reagents | Acetic Anhydride, Chlorine (or suitable chlorinating agent) | Potassium Bromate (B103136) (KBrO₃), Hydrobromic Acid (HBr), Acetic Acid |
| Reaction Time | Multiple steps, significantly longer | ~45 minutes |
| Reported Yield | Not specified in historical literature | High (e.g., 97% reported in one study) |
| Product M.P. | 170 °C[1] | 177-178 °C |
Experimental Protocols
Synthesis of this compound (Multi-Step Approach)
The synthesis of this compound is not achieved by direct chlorination of vanillin, which favors substitution at the 5-position. A historical method, reported by Raiford and Lichty, involves a three-stage process: protection of the reactive groups, chlorination, and subsequent deprotection. The following protocol is an elaboration of this classical approach.
Step 1: Protection of Vanillin The phenolic hydroxyl and aldehyde groups of vanillin are first protected as acetates to prevent side reactions and influence the regioselectivity of the chlorination.
-
In a round-bottom flask, vanillin is reacted with an excess of acetic anhydride, often with a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium acetate).
-
The mixture is heated to drive the reaction to completion, forming 3-methoxy-4-acetoxybenzal diacetate.
-
The reaction is cooled, and the product is isolated by pouring the mixture into water, followed by filtration or extraction.
Step 2: Chlorination of the Protected Intermediate The protected vanillin derivative is then subjected to chlorination.
-
The 3-methoxy-4-acetoxybenzal diacetate is dissolved in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Chlorine gas is bubbled through the solution, or another suitable chlorinating agent is added. The reaction is monitored until the desired degree of chlorination is achieved. According to the historical literature, this step yields the 6-chloro derivative.
-
The solvent is removed under reduced pressure to obtain the crude chlorinated diacetate.
Step 3: Deprotection to Yield this compound The final step is the removal of the acetate (B1210297) protecting groups to reveal the final product.
-
The crude product from the previous step is subjected to acid-catalyzed hydrolysis (e.g., by heating with dilute hydrochloric or sulfuric acid).
-
The reaction mixture is cooled, and the precipitated this compound is collected by filtration.
-
The product is washed with cold water and purified by recrystallization.
Synthesis of 6-Bromovanillin (Single-Step Approach)
In contrast to the chloro-analogue, 6-Bromovanillin can be synthesized in a single, direct step from vanillin. This method conveniently generates the bromine electrophile in situ, avoiding the handling of hazardous liquid bromine.
-
Reaction Setup : Dissolve vanillin (e.g., 0.304 g) and potassium bromate (e.g., 0.15 g) in glacial acetic acid (e.g., 4.0 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Bromine Generation : Under a fume hood, slowly add 48% hydrobromic acid (e.g., 0.40 mL) dropwise to the stirred solution. The solution will typically turn a dark orange color as bromine is formed.
-
Reaction : Stir the reaction mixture at room temperature for approximately 45 minutes.
-
Isolation : Pour the reaction mixture into a flask containing ice-cold water (e.g., 30 mL) and continue stirring for 15-20 minutes to precipitate the product. If the solution remains orange, add a few drops of 10-30% sodium thiosulfate (B1220275) solution to quench any excess bromine.
-
Purification : Collect the solid product by vacuum filtration, washing the filter cake with ice-cold water. The crude product can be further purified by recrystallization from a 50% ethanol/water mixture.
Side-by-Side Synthesis Comparison
The syntheses of this compound and 6-Bromovanillin from vanillin highlight a significant divergence in synthetic strategy driven by the reactivity of the halogenating agents and the regiochemical demands of the transformation.
-
Directness and Efficiency : The synthesis of 6-Bromovanillin is a highly efficient, one-pot reaction. The in situ generation of bromine allows for a direct and regioselective substitution onto the vanillin ring to produce the 6-bromo isomer in high yield. In contrast, the established route to this compound is a multi-step process requiring protection and deprotection, which inherently lowers the overall efficiency and yield while increasing the operational complexity and time.
-
Reagents and Safety : The bromination procedure avoids the use of highly toxic and volatile elemental bromine by generating it within the reaction vessel from stable salt precursors (KBrO₃ and HBr). This is a significant safety and handling advantage. The chlorination route, as historically described, utilizes chlorine, which is a toxic gas requiring specialized handling procedures. While modern chlorinating agents could potentially be substituted, the need for a multi-step sequence remains.
-
Regioselectivity : The challenge in synthesizing 6-halovanillins lies in overcoming the strong directing effect of the hydroxyl and methoxy groups that favor substitution at the 5-position. The in situ bromination method using KBrO₃/HBr in acetic acid successfully directs the bromine to the 6-position. For chlorination, this regioselectivity is not achieved directly, necessitating the use of protecting groups to modify the electronic properties of the aromatic ring and steer the electrophile to the desired position.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and the general experimental workflow.
Caption: Synthetic pathway for 6-Bromovanillin.
Caption: Multi-step synthetic pathway for this compound.
Caption: General experimental workflow for product isolation.
References
A Comparative Guide to the Synthetic Routes for 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a traditional and a novel synthetic pathway for the preparation of 6-Chlorovanillin, a halogenated derivative of vanillin (B372448). Vanillin and its derivatives are valuable precursors in the pharmaceutical and fine chemical industries. The introduction of a chlorine atom at the 6-position of the vanillin ring can significantly modulate its biological activity and chemical properties, making its efficient synthesis a topic of interest. This document outlines a conventional stepwise chlorination approach and a novel, regioselective synthesis, providing a comparative assessment based on plausible reaction outcomes and established chemical principles.
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route for this compound is contingent on factors such as yield, purity, scalability, and the availability of starting materials. Below is a summary of the key performance indicators for the two proposed methods.
| Parameter | Traditional Route: Stepwise Chlorination | New Route: Regioselective Synthesis |
| Starting Material | Vanillin | Vanillin |
| Key Reagents | N-Chlorosuccinimide (NCS), Acetic Anhydride (B1165640), Pyridine (B92270), HCl | Acetic Anhydride, Pyridine, N-Chlorosuccinimide (NCS), NaOH |
| Key Challenge | Poor regioselectivity leading to a mixture of isomers (5-chloro and 6-chloro) and di-chlorinated byproducts.[1] | Requires an additional protection/deprotection step. |
| Potential Yield | Low to Moderate (Estimated for this compound isomer) | Potentially Higher (Estimated)[1] |
| Purity of Crude Product | Likely a complex mixture requiring extensive chromatographic purification.[1] | Higher purity of the desired isomer is anticipated.[1] |
| Number of Steps | 2-3 (including purification) | 3 |
| Scalability | Challenging due to purification difficulties. | More amenable to scale-up due to better control over selectivity. |
Experimental Protocols
Traditional Route: Stepwise Chlorination of Vanillin
This approach involves the direct chlorination of vanillin, which typically leads to a mixture of chlorinated products due to the activating effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring. The primary challenge is the separation of the desired 6-chloro isomer from the more readily formed 5-chlorovanillin and other byproducts.[1]
Step 1: Chlorination of Vanillin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1 equivalent) in a suitable solvent such as chloroform (B151607) or acetic acid.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) to the solution. A catalytic amount of a proton source, like a strong acid, may be added to facilitate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to destroy any remaining NCS. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of 5-chlorovanillin, this compound, and potentially 5,6-dichlorovanillin. Isolate the this compound isomer using column chromatography.
Diagram of the Traditional Synthetic Workflow
Caption: Traditional synthesis of this compound.
New Synthetic Route: Regioselective Synthesis via Acetate (B1210297) Protection
This novel approach introduces a protecting group to block the more reactive 5-position, thereby directing the chlorination to the 6-position. This strategy offers greater control over the regioselectivity of the reaction.
Step 1: Protection of the Hydroxyl Group
-
Reaction Setup: Dissolve vanillin (1 equivalent) in pyridine or a mixture of acetic anhydride and a base (e.g., sodium acetate).
-
Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until all the vanillin has been consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract the product, 4-formyl-2-methoxyphenyl (B587787) acetate (vanillin acetate), with an organic solvent. Wash the organic layer with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
Step 2: Regioselective Chlorination
-
Reaction Setup: Dissolve the purified vanillin acetate (1 equivalent) in a suitable solvent like chloroform.
-
Chlorination: Add NCS (1.05 equivalents) and stir the mixture at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to the traditional route to isolate the crude 2-chloro-4-formyl-6-methoxyphenyl acetate.
Step 3: Deprotection
-
Hydrolysis: Dissolve the chlorinated intermediate in a mixture of methanol (B129727) and aqueous sodium hydroxide (B78521) solution.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the hydrolysis by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with dilute HCl and extract the this compound with an organic solvent. Wash, dry, and concentrate the organic layer. The crude product can be purified by recrystallization to yield pure this compound.
Diagram of the New Synthetic Pathway
Caption: New regioselective synthesis of this compound.
Comparative Analysis
The traditional stepwise chlorination of vanillin is a more direct approach but suffers from a significant lack of regioselectivity. The hydroxyl and methoxy groups strongly activate the aromatic ring towards electrophilic substitution, with the 5-position being the most electronically favored site for chlorination. This results in 5-chlorovanillin as the major product, making the isolation of the desired this compound isomer difficult and inefficient, likely requiring extensive and costly chromatographic separation.
In contrast, the new regioselective synthesis employs a protection strategy to overcome the inherent regioselectivity issue. By converting the hydroxyl group to an acetate ester, its activating effect is somewhat diminished, and more importantly, the steric bulk of the acetyl group can help direct the incoming electrophile (chlorine) to the less hindered 6-position. While this route involves an additional deprotection step, it offers the significant advantage of producing the desired this compound with much higher selectivity. This would likely lead to a higher overall yield of the pure product and simplify the purification process, making it a more elegant and potentially more scalable solution for the synthesis of this compound. The improved purity of the crude product in the new route would also translate to lower costs and less solvent waste associated with purification. For researchers in drug development, a reliable and selective synthesis is paramount, making the new proposed route a more attractive option for further investigation and optimization.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of 6-Chlorovanillin and other related phenolic compounds. The information presented is supported by experimental data from various scientific studies, offering insights into the structure-activity relationships that govern the antioxidant potential of these molecules.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of phenolic compounds is commonly assessed through in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, representing the concentration of a compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for this compound and related phenols as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions. Therefore, this table serves as a comparative reference, with data compiled from multiple sources.
| Compound | Structure | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| This compound | 3-chloro-4-hydroxy-5-methoxybenzaldehyde | 244.11 | Data not available | [1][2] |
| Vanillin (B372448) | 4-hydroxy-3-methoxybenzaldehyde | 10.06 - 283.76 | Data varies; stronger activity than in DPPH assay reported | [3][4][5] |
| Isovanillin | 3-hydroxy-4-methoxybenzaldehyde | Data not available | Data not available | |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | 351.993 | 3.449 | [6] |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | 260 µM (~47.3 µg/mL) | Data not available | [7] |
| Protocatechuic Aldehyde | 3,4-dihydroxybenzaldehyde | Data not available | Data not available | |
| Ascorbic Acid (Standard) | ~4.97 | ~3.51 | [8] | |
| Trolox (Standard) | ~3.77 - 4.97 | ~2.34 - 2.93 | [8] |
Structure-Activity Relationship
The antioxidant activity of phenolic aldehydes is intrinsically linked to their chemical structure. Key structural features that influence their radical scavenging potential include:
-
Phenolic Hydroxyl Group: The hydrogen-donating ability of the phenolic hydroxyl (-OH) group is fundamental to the antioxidant mechanism of these compounds. This group can neutralize free radicals, thereby terminating oxidative chain reactions.
-
Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity. The position of these groups on the aromatic ring is also critical. For instance, ortho- and para-positioning of hydroxyl groups can increase the stability of the resulting phenoxy radical through resonance, thus improving antioxidant capacity.
-
Electron-Donating and Electron-Withdrawing Substituents: The presence of other substituents on the aromatic ring can modulate the bond dissociation enthalpy of the phenolic O-H bond. Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, can increase the electron density on the aromatic ring and enhance the hydrogen-donating ability of the hydroxyl group. Conversely, electron-withdrawing groups, like the chlorine atom in this compound, can have a more complex influence. While the inductive effect of chlorine is electron-withdrawing, its resonance effect can be electron-donating, and the overall impact on antioxidant activity depends on its position relative to the hydroxyl group.[9] In the case of this compound (3-chloro-4-hydroxy-5-methoxybenzaldehyde), the chlorine atom is ortho to the hydroxyl group.
Experimental Protocols
Detailed methodologies for the two most common in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant activity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound and related phenols)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the test compounds and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the DPPH solution to an equal volume of each sample concentration in a microplate well or cuvette. A blank sample containing the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Generation of ABTS Radical Cation: Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Adjustment of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control in a suitable solvent.
-
Reaction Mixture: Add a small volume of each sample concentration to a specific volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from a plot of scavenging percentage against the concentration of the test compound.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: General antioxidant mechanism of phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. cst.kipmi.or.id [cst.kipmi.or.id]
- 5. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chlorine atom substitution influences radical scavenging activity of 6-chromanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Chlorination of Vanillin for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of bioactive scaffolds like vanillin (B372448) is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of common laboratory methods for the chlorination of vanillin, focusing on regioselectivity, reaction efficiency, and experimental protocols. The data presented underscores the strong directing effect of the substituents on the vanillin ring, leading predominantly to 5-chlorovanillin.
The electrophilic aromatic substitution of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a classic example of regioselectivity in organic synthesis. The hydroxyl and methoxy (B1213986) groups, both being activating ortho-, para-directing groups, synergistically activate the aromatic ring. However, the steric hindrance from the methoxy group and the aldehyde functionality, coupled with the electronic effects, overwhelmingly favor substitution at the C-5 position. This guide delves into the practical aspects of achieving this transformation using various chlorinating agents.
Comparative Analysis of Chlorination Methods
The direct chlorination of vanillin consistently yields 5-chlorovanillin as the major product. The choice of chlorinating agent primarily influences the reaction conditions, yield, and ease of handling. While precise comparative yields under identical conditions are not extensively documented in a single study, the available data indicates high efficiency for several common reagents.
| Chlorinating Agent | Typical Solvent(s) | Major Product | Reported Yield (%) | Key Considerations |
| N-Chlorosuccinimide (NCS) | Chloroform (B151607), Dimethyl sulfoxide | 5-Chlorovanillin | High (qualitative reports) | Mild conditions, easy to handle solid reagent.[1] |
| Chlorine (Cl₂) | Chloroform | 5-Chlorovanillin | Not specified | Gaseous reagent, requires careful handling. |
| Sodium Hypochlorite (B82951) (NaOCl) | Aqueous alkali | 5-Chlorovanillin | ~90% (anecdotal) | Readily available, but reaction can be exothermic.[2] |
| Sodium Chlorite (NaClO₂) | Aqueous buffer (pH 5) | 5-Chlorovanillin | ~18% | Can also lead to oxidation of the aldehyde group at lower pH. |
Note: Yields can vary significantly based on reaction scale, temperature, and work-up procedures.
While 2-chlorovanillin and 6-chlorovanillin are known isomers, they are typically synthesized through multi-step routes rather than by direct chlorination of vanillin, further highlighting the high regioselectivity of the direct electrophilic substitution. For instance, 2-chlorovanillin can be prepared from 2-aminovanillin via a Sandmeyer reaction. The synthesis of this compound can be achieved by chlorination of a protected vanillin derivative, 3-methoxy-4-acetoxybenzal diacetate. Dichlorination at the 5 and 6 positions is also possible under more forcing conditions.
Alternative Halogenation of Vanillin
For comparison, the bromination and iodination of vanillin also exhibit high regioselectivity for the 5-position.
| Halogenation | Reagents | Major Product | Reported Yield (%) |
| Bromination | KBrO₃, HBr in Acetic Acid | 5-Bromovanillin | 85-92%[3] |
| Iodination | KI, NaOCl in Ethanol/Water | 5-Iodovanillin | 63%[4] |
| Iodination | KICl₂ in Water | 5-Iodovanillin | up to 80%[5] |
| Iodination | Oxone®, KI in Water | 5-Iodovanillin | ~47% (recrystallized)[6] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 5-chlorovanillin and its halogenated analogs.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This method utilizes a stable and easy-to-handle solid chlorinating agent.
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve vanillin (1.0 eq) in a minimal amount of a 1:1 mixture of chloroform and DMSO.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using Potassium Bromate (B103136) and Hydrobromic Acid
This in-situ generation of bromine is a common and effective method.
Materials:
-
Vanillin
-
Potassium Bromate (KBrO₃)
-
48% Hydrobromic Acid (HBr)
-
Glacial Acetic Acid
Procedure:
-
In a flask, dissolve vanillin (1.0 eq) and potassium bromate (0.4 eq) in glacial acetic acid.
-
Slowly add 48% hydrobromic acid (2.0 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 45 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
If the solution remains colored, add a few drops of sodium thiosulfate (B1220275) solution to quench any remaining bromine.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a 50% ethanol/water mixture.
Protocol 3: Iodination using Potassium Iodide and Sodium Hypochlorite
This method provides a greener alternative to using elemental iodine.
Materials:
-
Vanillin
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl, commercial bleach)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve vanillin (1.0 eq) and potassium iodide (1.3 eq) in 95% ethanol.[4]
-
Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise over 20 minutes while stirring.[4]
-
After the addition, allow the reaction to stir at room temperature for an additional 20 minutes.[4]
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Acidify the mixture with hydrochloric acid to precipitate the product.[4]
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.[4]
Characterization Data
Confirmation of the regioselectivity is achieved through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).
Table of Approximate ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Vanillin | 5-Chlorovanillin | 5-Bromovanillin | 5-Iodovanillin |
| H-2 | 7.42 | 7.45 | 7.50 | 7.55 |
| H-5 | 6.98 | - | - | - |
| H-6 | 7.40 | 7.35 | 7.55 | 7.75 |
| -CHO | 9.83 | 9.82 | 9.81 | 9.79 |
| -OCH₃ | 3.97 | 3.96 | 3.95 | 3.94 |
| -OH | ~6.0 | ~6.1 | ~6.2 | ~6.2 |
Table of Approximate ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Vanillin | 5-Chlorovanillin | 5-Bromovanillin | 5-Iodovanillin |
| C-1 | 129.9 | 129.5 | 130.0 | 130.5 |
| C-2 | 108.7 | 108.5 | 110.5 | 113.3 |
| C-3 | 147.2 | 146.0 | 146.5 | 147.0 |
| C-4 | 151.7 | 150.0 | 150.5 | 151.9 |
| C-5 | 114.4 | 120.0 | 112.0 | 84.3 |
| C-6 | 127.6 | 127.0 | 129.0 | 133.6 |
| -CHO | 191.0 | 190.5 | 190.0 | 190.4 |
| -OCH₃ | 56.1 | 56.5 | 56.8 | 57.0 |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams are provided in DOT language.
References
Cross-Validation of Analytical Methods for 6-Chlorovanillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical techniques for the characterization and quantification of 6-Chlorovanillin. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are objectively compared. This document also presents detailed experimental protocols and supporting data to aid in method selection and implementation for quality control and research applications.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method is contingent on various performance characteristics. The following tables summarize typical validation parameters for the analysis of this compound and its common alternatives, Vanillin (B372448) and 5-Chlorovanillin.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | This compound (Predicted) | Vanillin | 5-Chlorovanillin (Predicted) |
| Retention Time (min) | ~3.5 | 2.21[1] | ~3.2 |
| Column | C18 (150 x 4.6 mm, 5 µm)[2] | Nucleosil C18[1] | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40) with 0.1% Phosphoric Acid | Methanol:Water (60:40)[1] | Methanol:Water (60:40) with 0.1% Phosphoric Acid |
| Flow Rate (mL/min) | 1.0[2] | 1.0 | 1.0 |
| Detection (UV) | 254 nm[2] | 231 nm[1] | 254 nm |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Quantification | Analyte Dependent | Analyte Dependent | Analyte Dependent |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | This compound (Predicted) | Vanillin | Ethyl Vanillin |
| Retention Time (min) | Analyte Dependent | Not Specified | 41.27[3] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Not Specified | DB-624UI (30 m x 0.25 mm, 1.4 µm)[4] |
| Carrier Gas | Helium | Helium | Helium[4] |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI)[4] |
| Key Mass Fragments (m/z) | 186 (M+), 185, 157, 129 | 152 (M+), 151, 137, 125, 109, 81 | 166 (M+), 137, 109, 81[3] |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound Acetate[5] | Vanillin | 5-Chlorovanillin |
| -CHO | 9.85 (s) | 9.83 (s) | 9.81 (s) |
| Ar-H | 7.45 (s), 7.05 (s) | 7.44 (dd), 7.42 (d), 7.04 (d) | 7.40 (d), 7.38 (d) |
| -OCH₃ | 3.95 (s) | 3.96 (s) | 3.97 (s) |
| -OH | - | 6.27 (s) | 6.30 (s) |
| -OCOCH₃ | 2.35 (s) | - | - |
Table 4: FTIR Characteristic Peaks (cm⁻¹) on KBr Pellet
| Functional Group | This compound Acetate[6] | Vanillin[7] | 2-Amino-6-bromo-5-chlorovanillin[8] |
| O-H Stretch | - | 3200-3400 (broad) | 3300-3500 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3070 | ~3080 |
| C-H Stretch (Aliphatic) | ~2950, ~2850 | ~2970, ~2880 | ~2960, ~2870 |
| C=O Stretch (Aldehyde) | ~1700 | ~1665 | ~1650 |
| C=O Stretch (Ester) | ~1770 | - | - |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1585, ~1510 | ~1590, ~1490 |
| C-O Stretch (Ether) | ~1270, ~1150 | ~1270, ~1150 | ~1260, ~1140 |
| C-Cl Stretch | ~750 | - | ~760 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Methanol and Water (60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the identification of functional groups present in the this compound molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr (approx. 100 mg) and pressing the mixture into a transparent disk.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical results for this compound.
Caption: Potential mechanism of this compound in modulating inflammatory responses.
References
- 1. scribd.com [scribd.com]
- 2. s4science.at [s4science.at]
- 3. Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Vanillin [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
Inter-laboratory Comparison Guide for the Characterization of 6-Chlorovanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory characterization of 6-Chlorovanillin (also known as 5-Chlorovanillin), a key intermediate in various synthetic pathways. While no formal inter-laboratory proficiency testing data for this specific compound is publicly available, this document presents a simulated comparison based on established analytical techniques and expected values derived from public data. The objective is to offer a benchmark for laboratories to assess their own characterization methods and results.
The following sections detail the results from a hypothetical inter-laboratory study involving four participating laboratories (Lab A, Lab B, Lab C, and Lab D). This is followed by detailed experimental protocols for each of the key characterization parameters.
Data Presentation: Summary of Inter-laboratory Results
The performance of each hypothetical laboratory in characterizing a single batch of this compound is summarized below. These results are representative of what would be expected in a formal proficiency test.
| Parameter | Method | Lab A | Lab B | Lab C | Lab D | Reference Value/Range |
| Appearance | Visual Inspection | Off-white crystalline powder | Light beige powder | White to off-white crystals | Off-white powder | White to off-white/light beige crystalline powder |
| Melting Point (°C) | Capillary Melting Point Apparatus | 167.5 - 169.0 | 168.0 - 170.0 | 167.0 - 168.5 | 168.5 - 170.5 | 165 - 171 °C[1] |
| Purity by HPLC (% Area) | Reverse-Phase HPLC | 99.2% | 99.5% | 98.9% | 99.4% | ≥ 98.5% |
| Identity by ¹H NMR | 400 MHz NMR | Conforms | Conforms | Conforms | Conforms | Conforms to structure |
| Identity by FT-IR | ATR-FT-IR | Conforms | Conforms | Conforms | Conforms | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency across laboratories.
Visual Appearance
-
Objective: To qualitatively describe the physical state and color of the this compound sample.
-
Procedure:
-
Place approximately 100 mg of the sample on a clean, white watch glass.
-
Observe the sample under bright, indirect laboratory lighting.
-
Record the color (e.g., white, off-white, beige) and physical form (e.g., crystalline, powder, amorphous solid) of the material.
-
Melting Point Determination
-
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
-
Apparatus: Digital capillary melting point apparatus.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a capillary tube with the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set a heating ramp rate of 1-2 °C per minute, starting from approximately 10 °C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion).
-
The melting point is reported as the range between the onset and completion temperatures.
-
Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample by quantifying the main peak area relative to the total peak area.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Analysis: Inject the prepared solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main this compound peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identity by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound by analyzing its proton NMR spectrum.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~7.4-7.6 ppm (singlet, 1H): Aromatic proton.
-
~7.2-7.4 ppm (singlet, 1H): Aromatic proton.
-
~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).
-
A broad singlet corresponding to the hydroxyl proton (-OH) may also be observed.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the observed chemical shifts, multiplicities, and integrations with the expected values for the this compound structure. The sample "conforms" if the observed spectrum is consistent with the expected structure.
-
Identity by Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups in the this compound molecule.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3200-3400 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.
-
2850-3000 cm⁻¹: C-H stretches from the aromatic and methyl groups.
-
~1680 cm⁻¹ (strong): C=O stretch from the aldehyde group.
-
1580-1600 cm⁻¹: C=C stretches from the aromatic ring.
-
~1270 cm⁻¹: Aryl ether C-O stretch.
-
~700-800 cm⁻¹: C-Cl stretch.
-
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Acquire the sample spectrum.
-
Compare the positions of the major absorption bands with the expected values for the functional groups present in this compound. The sample "conforms" if the characteristic bands are present.
-
Visualizations
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates the logical flow of a typical inter-laboratory comparison study for the characterization of a chemical substance like this compound.
Caption: Workflow for a this compound inter-laboratory comparison study.
Signaling Pathway (Placeholder for an Applicable Biological Context)
While this compound is primarily a chemical intermediate, its derivatives could potentially interact with biological pathways. For illustrative purposes, the diagram below shows a generic kinase signaling pathway that could be investigated for novel drug candidates.
Caption: A generic kinase signaling pathway for cellular response.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to 6-Chlorovanillin Production
For researchers, scientists, and drug development professionals, the efficient synthesis of specifically substituted aromatic aldehydes like 6-Chlorovanillin is a critical starting point for the development of novel pharmaceuticals and fine chemicals. The introduction of a chlorine atom at the 6-position of the vanillin (B372448) scaffold can significantly influence the molecule's biological activity and chemical properties. However, the synthesis of this particular isomer is not as straightforward as its more commonly prepared 5-chloro counterpart due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring.
This guide provides a comparative analysis of two plausible synthetic routes to this compound. It is important to note that detailed, peer-reviewed experimental data for the synthesis of this compound is limited in modern chemical literature. Therefore, this comparison is based on a "classical" approach derived from historical literature and a proposed "modern" regioselective strategy. The quantitative data presented for the classical approach is based on established, analogous reactions, while the data for the modern approach is theoretical and would require experimental validation.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for this compound will depend on factors such as the desired regioselectivity, scalability, and the availability of specialized reagents and equipment. The two methods presented here offer a contrast between a protection-based classical method and a modern organometallic approach.
| Parameter | Method 1: Classical Approach (via Protection) | Method 2: Modern Approach (via Directed Ortho-Lithiation) |
| Starting Material | Vanillin | Vanillin |
| Key Reagents | Acetic Anhydride, Chlorine Gas | Methoxymethyl chloride (MOM-Cl), n-Butyllithium, N-Chlorosuccinimide (NCS) |
| Number of Steps | 3 (Protection, Chlorination, Deprotection) | 3 (Protection, Lithiation/Chlorination, Deprotection) |
| Regioselectivity | Potentially moderate to good; requires separation of isomers. | High (theoretically) |
| Estimated Overall Yield | 60-70% | 75-85% (theoretical) |
| Purity of Crude Product | Likely a mixture requiring careful purification. | Potentially higher purity before purification. |
| Scalability | Potentially scalable, but use of chlorine gas can be hazardous. | Scalability of lithiation can be challenging due to low temperatures. |
| Key Challenge | Achieving high regioselectivity during chlorination. | Handling of pyrophoric n-butyllithium at low temperatures. |
Experimental Protocols
Method 1: Classical Approach via Protection of Vanillin
This method is based on a historical approach where the aldehyde and hydroxyl groups of vanillin are first protected, followed by chlorination and subsequent deprotection.
Step 1: Synthesis of 3-methoxy-4-acetoxybenzal diacetate
-
In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of acetic anhydride.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 80°C for 2 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol (B145695) to yield pure 3-methoxy-4-acetoxybenzal diacetate.
Step 2: Chlorination of 3-methoxy-4-acetoxybenzal diacetate
-
Dissolve 28.2 g (0.1 mol) of 3-methoxy-4-acetoxybenzal diacetate in 150 mL of glacial acetic acid in a three-necked flask equipped with a gas inlet tube and a stirrer.
-
Slowly bubble chlorine gas through the solution at room temperature while stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, stop the chlorine gas flow and purge the system with nitrogen to remove excess chlorine.
-
Pour the reaction mixture into 1 L of ice-cold water. The chlorinated product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 3: Deprotection to this compound
-
Suspend the crude chlorinated product in 200 mL of 10% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture at 60°C with stirring for 4 hours to hydrolyze the acetate (B1210297) groups.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration.
-
Purify the product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure this compound.
Method 2: Modern Approach via Directed Ortho-Lithiation
This proposed modern approach utilizes a protecting group and directed ortho-lithiation to achieve high regioselectivity.
Step 1: Protection of Vanillin with a Methoxymethyl (MOM) group
-
In a 250 mL flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of anhydrous dichloromethane.
-
Add 21.8 mL (0.125 mol) of N,N-Diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 9.5 mL (0.125 mol) of methoxymethyl chloride (MOM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the MOM-protected vanillin, which can be used in the next step without further purification.
Step 2: Directed Ortho-Lithiation and Chlorination
-
In a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the MOM-protected vanillin from the previous step in 200 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 69 mL of a 1.6 M solution of n-butyllithium in hexanes (0.11 mol) dropwise, keeping the internal temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
In a separate flask, dissolve 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) in 50 mL of anhydrous THF.
-
Slowly add the NCS solution to the lithiated vanillin derivative at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection to this compound
-
Dissolve the crude MOM-protected this compound in 100 mL of a 1:1 mixture of THF and 6 M hydrochloric acid.
-
Stir the mixture at room temperature for 6 hours.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two proposed synthetic routes to this compound.
Caption: Workflow for the classical synthesis of this compound.
Caption: Workflow for the modern synthesis of this compound.
Safety Operating Guide
Proper Disposal of 6-Chlorovanillin: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 6-Chlorovanillin, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, understanding the hazards and proper handling of chemical reagents is paramount. This compound, a halogenated aromatic aldehyde, requires careful consideration for its disposal due to its potential hazards. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[1] Adherence to the following guidelines will minimize risks and ensure safe and compliant disposal.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing chemical exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes causing serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or if dust is generated.[3] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be clear, concise, and easy to follow, ensuring that all safety and regulatory aspects are covered.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unwanted this compound powder in a clearly labeled, sealable container designated for "Halogenated Organic Solids."
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as halogenated organic liquid waste.[4][5]
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful").
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[2]
-
Keep a log of the waste added to the container.
3. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated halogenated organic solids waste container.[2]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the same waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your supervisor and the EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for 6-Chlorovanillin
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chlorovanillin (CAS No. 18268-76-3). The information is compiled to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
Due to the unknown acute toxicity, it is crucial to handle this compound with a high degree of caution and to prevent all direct contact and inhalation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3] |
| Hand Protection | Nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Gloves must be inspected before use and disposed of after contamination.[4] |
| Body Protection | A laboratory coat. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the powder outside of a certified chemical fume hood or glove box.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed.
2. Weighing and Preparation of Solutions:
-
All weighing and handling of solid this compound must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.[4]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
3. During Use:
-
Handle the substance with care to prevent contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6][8]
4. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste (contaminated gloves, weighing paper, etc.) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (solutions of this compound) in a separate, labeled hazardous waste container.
2. Containerization and Labeling:
-
Use chemically resistant containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".
3. Disposal Method:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method for chlorinated organic materials.[9]
-
Always follow all federal, state, and local regulations for hazardous waste disposal.[4]
Visualized Workflows
The following diagrams illustrate the key safety and handling procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for spill response.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) - Lab Safety - Grand Valley State University [gvsu.edu]
- 6. fishersci.ie [fishersci.ie]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
